Product packaging for 5-(4-Bromophenyl)cyclohexane-1,3-dione(Cat. No.:CAS No. 239132-48-0)

5-(4-Bromophenyl)cyclohexane-1,3-dione

Cat. No.: B1287982
CAS No.: 239132-48-0
M. Wt: 267.12 g/mol
InChI Key: GQCQFGJLUYXUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Bromophenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrO2 B1287982 5-(4-Bromophenyl)cyclohexane-1,3-dione CAS No. 239132-48-0

Properties

IUPAC Name

5-(4-bromophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCQFGJLUYXUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592746
Record name 5-(4-Bromophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239132-48-0
Record name 5-(4-Bromophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239132-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Introduction

This compound is a derivative of cyclohexane-1,3-dione, a structural motif found in a variety of biologically active compounds. The cyclohexane-1,3-dione skeleton is a key feature in a class of natural and synthetic compounds, including some herbicides and drugs that inhibit enzymes like 4-hydroxyphenylpyruvate deoxygenase.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and tyrosine kinase inhibitors.[2][3] The presence of the 4-bromophenyl substituent can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueCitation(s)
IUPAC Name This compound[4]
CAS Number 239132-48-0[4][5][6]
Molecular Formula C₁₂H₁₁BrO₂[4][5][7]
Molecular Weight 267.12 g/mol [4][5][7]
Monoisotopic Mass 265.99424 Da[4]
Physical Form Solid
pKa (Predicted) 4.84 ± 0.20[7]
XLogP3-AA (Predicted) 2.1[4]
Topological Polar Surface Area 34.1 Ų[4]
Complexity 251[4]
Hydrogen Bond Acceptor Count 2[4]

Synonyms: 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE, 5-(4-bromophenyl)-1,3-Cyclohexanedione.[4][6]

Spectroscopic Data

Spectroscopy Predicted/Typical Chemical Shifts and Features
¹H NMR - Aromatic Protons (C₆H₄Br): Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclohexane Protons (CH, CH₂): A series of multiplets between δ 2.0-3.5 ppm. The proton at C5 (methine) would likely be a multiplet around δ 3.0-3.5 ppm. The methylene protons at C2, C4, and C6 would appear as complex multiplets. - Enolic Proton (if present): A broad singlet at a downfield chemical shift (δ > 10 ppm) if the compound exists in its enol tautomeric form in the NMR solvent.
¹³C NMR - Carbonyl Carbons (C=O): Resonances in the range of δ 190-210 ppm.[8] - Aromatic Carbons (C₆H₄Br): Signals between δ 115-145 ppm. The carbon attached to bromine (C-Br) would be in the lower end of this range (around δ 120-125 ppm), while the ipso-carbon (attached to the cyclohexane ring) would be around δ 140-145 ppm.[8] - Cyclohexane Carbons (CH, CH₂): Aliphatic carbons would appear in the range of δ 20-50 ppm.[8]
IR Spectroscopy - C=O Stretch: Strong absorption band around 1700-1730 cm⁻¹ for the ketone groups. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of Br (M-79/81), loss of CO, and fragmentation of the cyclohexane ring.

Experimental Protocols

Generalized Synthesis via Michael Addition

The synthesis of 5-aryl-cyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[9][10] This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a plausible method would involve the reaction of a malonic ester with 4-bromochalcone or a similar α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation. A more direct approach involves the reaction of an enolate with an appropriate acceptor.[11]

Reaction Scheme:

4-Bromobenzaldehyde + Malonic Ester → (Intermediate) + Acetoacetic Ester → this compound[12]

Detailed Methodology (Hypothetical Protocol):

  • Preparation of the Michael Acceptor: An α,β-unsaturated ketone is prepared via an Aldol condensation between 4-bromobenzaldehyde and acetone, yielding 4-(4-bromophenyl)but-3-en-2-one.

  • Michael Addition: Diethyl malonate is deprotonated using a base such as sodium ethoxide in ethanol to form the enolate.

  • The Michael acceptor, 4-(4-bromophenyl)but-3-en-2-one, is added to the solution of the diethyl malonate enolate. The mixture is refluxed to facilitate the conjugate addition.

  • Intramolecular Cyclization (Dieckmann Condensation): After the Michael addition is complete, a stronger base (e.g., sodium ethoxide) is used to promote an intramolecular Dieckmann condensation of the resulting intermediate to form the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.

  • Characterization: The structure of the purified product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 4-Bromobenzaldehyde Step1 Aldol Condensation Reactant1->Step1 Reactant2 Acetone Reactant2->Step1 Reactant3 Diethyl Malonate Step2 Michael Addition Reactant3->Step2 Intermediate 4-(4-bromophenyl)but-3-en-2-one Step1->Intermediate Step3 Cyclization Step2->Step3 Step4 Hydrolysis & Decarboxylation Step3->Step4 FinalProduct This compound Step4->FinalProduct Intermediate->Step2

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The cyclohexane-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While specific studies on this compound are limited, the activities of related analogues provide insights into its potential applications.

  • Herbicidal Activity: Many 5-substituted cyclohexane-1,3-dione derivatives are known to exhibit potent herbicidal properties.[13] They often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[1]

  • Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as potential anticancer agents.[14] Some have shown cytotoxic effects against various cancer cell lines.[2] A recent study reported that a series of cyclohexane-1,3-dione derivatives showed promising anticancer activity against human breast adenocarcinoma cell lines.[14]

  • Enzyme Inhibition: The dione moiety is a key feature for the inhibition of several enzyme classes.[2] For instance, derivatives of cyclohexane-1,3-dione have been developed as potent inhibitors of tyrosine kinases, such as c-Met, which are important targets in cancer therapy.[2][3] The ability of the 1,3-dione system to chelate metal ions is also a mechanism for enzyme inhibition, as seen with HPPD inhibitors.[1]

  • Antimicrobial Activity: Some cyclohexane-1,3-dione derivatives and their metal complexes have been screened for antibacterial activity against various bacterial strains, including E. coli and S. aureus, showing mild to moderate activity.[1][15]

The 4-bromophenyl group can enhance biological activity through several mechanisms, including increasing lipophilicity (which can improve cell membrane permeability) and participating in halogen bonding with biological targets.

Biological_Activities cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Core This compound Herbicidal Herbicidal Core->Herbicidal Anticancer Anticancer Core->Anticancer EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Antimicrobial Antimicrobial Core->Antimicrobial HPPD HPPD Inhibition Herbicidal->HPPD Cytotoxicity Cytotoxicity Anticancer->Cytotoxicity Kinase Tyrosine Kinase Inhibition EnzymeInhibition->Kinase Chelation Metal Ion Chelation EnzymeInhibition->Chelation HPPD->Chelation

Caption: Potential biological activities and mechanisms for this compound.

Safety Information

Safety data for this compound is not extensively documented. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemically interesting and biologically relevant scaffold. While specific experimental data on its properties and activities are sparse, the known chemistry and biology of related cyclohexane-1,3-dione derivatives suggest its potential as a lead compound in the development of new herbicides, anticancer agents, or other therapeutic enzyme inhibitors. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and agrochemicals.

References

An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 5-(4-Bromophenyl)cyclohexane-1,3-dione, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's structural and physical properties, a plausible experimental protocol for its synthesis, and its potential relevance in inhibiting critical signaling pathways.

Molecular Structure and Properties

This compound is a derivative of cyclohexane-1,3-dione, featuring a 4-bromophenyl substituent at the 5-position. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of the bromine atom offers a site for further functionalization through various cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties and identifiers for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₁BrO₂
Molecular Weight 267.12 g/mol [1][2][3][4]
IUPAC Name This compound[1][2]
CAS Number 239132-48-0[1][2][5]
Canonical SMILES C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br[5]
InChI InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2[1][5]
InChIKey GQCQFGJLUYXUAG-UHFFFAOYSA-N[1][5]
Predicted pKa 4.84 ± 0.20[5]
Physical Form Solid[6]

Experimental Protocols

Objective: To synthesize this compound.

Principle: The synthesis involves the Michael addition of a malonic ester (e.g., diethyl malonate) to an α,β-unsaturated ketone (a chalcone derivative), specifically 4'-bromo-chalcone. The resulting adduct then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic dione, followed by hydrolysis and decarboxylation.

Materials:

  • 4-Bromobenzaldehyde

  • Acetophenone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Methodology:

Part 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

  • Dissolve 4-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

  • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 4-bromochalcone.

Part 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise while stirring under an inert atmosphere.

  • Add the synthesized 4-bromochalcone to the reaction mixture and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the Michael addition is complete, continue to heat the mixture to facilitate the intramolecular Dieckmann condensation.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the intermediate ester.

  • Isolate the crude product and subject it to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding the final product.

  • Purify the resulting this compound by column chromatography or recrystallization.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

Visualizations

Logical and Experimental Workflows

The synthesis of 5-aryl-cyclohexane-1,3-diones can be visualized as a sequential process involving precursor synthesis, a key C-C bond-forming reaction, and subsequent cyclization.

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Cyclohexanedione Synthesis Reactant1 4-Bromobenzaldehyde Chalcone (E)-1-(4-bromophenyl)-3- phenylprop-2-en-1-one Reactant1->Chalcone Claisen-Schmidt Condensation Reactant2 Acetophenone Reactant2->Chalcone Claisen-Schmidt Condensation Adduct Michael Adduct Chalcone->Adduct Michael Addition Malonate Diethyl Malonate Malonate->Adduct FinalProduct 5-(4-Bromophenyl) cyclohexane-1,3-dione Adduct->FinalProduct Dieckmann Condensation & Decarboxylation

Caption: General synthetic workflow for this compound.

Conceptual Signaling Pathway

Cyclohexane-1,3-dione derivatives are precursors to compounds that can act as inhibitors of various enzymes, including tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. An inhibitor derived from the title compound could potentially interfere with this pathway.

G cluster_membrane Plasma Membrane RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_active RTK Dimer (Autophosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor 3. Recruitment Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Binding Inhibitor Potential Inhibitor (Derived from title compound) Inhibitor->RTK_active Inhibition Downstream Downstream Signaling Cascade (e.g., Ras-MAPK) Adaptor->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Conceptual Receptor Tyrosine Kinase (RTK) signaling pathway.

References

An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the class of cyclic β-diketones. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery and development based on the known biological activities of structurally related cyclohexane-1,3-dione derivatives. While specific biological data for this compound is not extensively available, its structural motifs suggest potential as an anticancer, antimicrobial, and kinase-modulating agent. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a white to off-white solid.[1] Its fundamental properties are summarized in the table below. The data presented is primarily sourced from computational predictions and requires experimental verification.[1]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-(4-bromophenyl)-1,3-cyclohexanedione, 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE[1]
CAS Number 239132-48-0[1]
Molecular Formula C₁₂H₁₁BrO₂[1]
Molecular Weight 267.12 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO (predicted).-
pKa Not available-

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is a Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ketone, in this case, a chalcone derivative. The resulting intermediate then undergoes an intramolecular Claisen condensation to form the desired cyclic β-diketone.

Synthesis_Pathway cluster_steps Reactant1 Diethyl Malonate Intermediate Michael Adduct (Intermediate) Reactant1->Intermediate 1. Reactant2 4-Bromochalcone Reactant2->Intermediate Base Sodium Ethoxide in Ethanol Product This compound Intermediate->Product 2. Step1 Michael Addition Step2 Intramolecular Claisen Condensation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4'-Bromoacetophenone

  • Benzaldehyde

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of 4-Bromochalcone (trans-1-(4-bromophenyl)-3-phenylprop-2-en-1-one)

  • In a flask, dissolve 4'-bromoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • The precipitated product, 4-bromochalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to yield pure 4-bromochalcone.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • To this mixture, add a solution of 4-bromochalcone (1 equivalent), synthesized in Step 1, in absolute ethanol.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective splitting patterns.

  • ¹³C NMR: To identify the number of unique carbon atoms, including the carbonyl carbons.

  • FT-IR: To detect the characteristic carbonyl stretching frequencies of the dione.

  • Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through its isotopic pattern.

Potential Biological Activities and Applications in Drug Development

While there is a lack of specific biological data for this compound, the broader class of cyclohexane-1,3-dione derivatives has been extensively studied and has shown a wide range of biological activities. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the anticancer potential of cyclohexane-1,3-dione derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular signaling pathways.

Anticancer_Pathway Compound This compound Kinase Tyrosine Kinases (e.g., c-Met) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Promotion Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some analogs have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[2][3] Inhibition of such kinases can disrupt downstream signaling pathways like PI3K/Akt and MAPK, leading to reduced cancer cell growth and induction of apoptosis.

Antimicrobial Activity

The cyclohexane-1,3-dione scaffold is also present in compounds with antimicrobial properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the bromine atom in this compound may enhance its antimicrobial activity, as halogenated compounds are known to possess potent antimicrobial effects.

Antimicrobial_Workflow Start Synthesized Compound Screening Primary Antimicrobial Screening (e.g., Disk Diffusion, Broth Microdilution) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for evaluating antimicrobial activity.

Other Potential Applications

Derivatives of cyclohexane-1,3-dione have also been explored for other therapeutic applications, including as anti-inflammatory agents and for the treatment of metabolic disorders. The versatility of the cyclohexane-1,3-dione core allows for a wide range of chemical modifications to optimize potency and selectivity for various biological targets.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and suggests promising avenues for exploring its biological activities. The structural similarity to known bioactive molecules, particularly in the areas of oncology and infectious diseases, makes it a compelling candidate for screening and lead optimization programs. Further experimental work is required to validate the predicted properties and to fully elucidate the therapeutic potential of this and related compounds.

References

Spectroscopic Profile of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of cyclohexane-1,3-dione, it possesses a scaffold of interest for the development of novel therapeutic agents and functional materials. Accurate characterization of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is based on established spectroscopic principles and predicted data, serving as a valuable resource for researchers in the field.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 239132-48-0
Molecular Formula C₁₂H₁₁BrO₂
Molecular Weight 267.12 g/mol
Appearance Expected to be a solid

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data are predicted based on the chemical structure of this compound and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50Doublet2HAr-H (ortho to Br)
~ 7.20Doublet2HAr-H (meta to Br)
~ 3.50Multiplet1HCH (C5)
~ 2.80 - 2.60Multiplet4HCH₂ (C4, C6)
~ 2.50Singlet (broad)2HCH₂ (C2)

¹³C NMR (Carbon-13) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 205C=O (C1, C3)
~ 140Ar-C (C-Br)
~ 132Ar-CH (meta to Br)
~ 129Ar-CH (ortho to Br)
~ 122Ar-C (ipso)
~ 48CH₂ (C2)
~ 45CH₂ (C4, C6)
~ 40CH (C5)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2960-2850MediumAliphatic C-H stretch
~ 1730-1700StrongC=O stretch (β-diketone)
~ 1600-1450Medium-StrongAromatic C=C stretch
~ 1100-1000StrongC-Br stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M]+ and [M+2]+ in a ~1:1 ratio) are expected.

m/zInterpretation
266/268[M]⁺, Molecular ion
185[M - Br]⁺
157[C₆H₄Br]⁺
111[C₆H₇O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.28 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • GC Conditions (for sample introduction):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Structure of this compound cluster_cyclohexane cluster_phenyl C1 C1(=O) C2 C2 C1->C2 C3 C3(=O) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C5->C7 C6->C1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 Br Br C10->Br C12 C12 C11->C12 C12->C7

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis Sample Sample Preparation (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data

Solubility of 5-(4-Bromophenyl)cyclohexane-1,3-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(4-Bromophenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established methodologies for determining the solubility of solid organic compounds in organic solvents. The guide details standardized experimental protocols, which can be readily adapted for the precise measurement of the solubility of the title compound. Furthermore, a logical workflow for solubility determination is presented visually to aid in experimental design and execution.

Introduction

This compound is a derivative of cyclohexane-1,3-dione, a scaffold that is prevalent in a variety of biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are critical parameters that influence their behavior in biological systems and their suitability for therapeutic applications. Solubility in various organic solvents is a key factor for designing purification methods, formulating dosage forms, and conducting various in vitro and in vivo assays.

Despite a thorough search of scientific databases and chemical literature, specific quantitative data on the solubility of this compound in common organic solvents could not be located. Therefore, this guide focuses on providing the necessary technical information for researchers to determine these values experimentally.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in organic solvents has been found in the reviewed literature. Researchers are encouraged to perform experimental determinations to ascertain these values. The following sections provide detailed protocols for this purpose.

A general table for recording experimentally determined solubility data is provided below.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Toluene
e.g., Ethyl Acetate
e.g., Dimethyl Sulfoxide

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound in a liquid solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely recognized method for determining the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Reagents:

  • Vials with screw caps

  • Constant temperature shaker or agitator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, acetone, etc.)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. The temperature should be controlled and recorded.

  • After the equilibration period, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This method is often used in high-throughput screening to quickly assess the solubility of a compound from a concentrated stock solution.[2][3]

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is added to the test solvent. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Apparatus and Reagents:

  • Microplate reader with turbidity or light scattering detection capabilities

  • 96-well microplates

  • Multichannel pipette

  • This compound stock solution (e.g., in DMSO)

  • Organic solvent of interest

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Dispense the organic solvent of interest into the wells of a 96-well plate.

  • Add a small volume of the stock solution to the first well and mix.

  • Perform serial dilutions across the plate.

  • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering in each well using a microplate reader.

  • The kinetic solubility is the highest concentration at which no precipitation (i.e., no significant increase in turbidity) is observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of an organic compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B Step 1 C Seal vial and agitate at constant temperature (24-48 hours) B->C Step 2 D Allow solid to settle C->D E Withdraw and filter supernatant D->E Step 3 F Dilute filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G Step 4 H Calculate Solubility G->H Step 5

References

An In-depth Technical Guide on the Purity and Stability of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the purity and stability of 5-(4-Bromophenyl)cyclohexane-1,3-dione. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties for its application in research and development.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol .[1] It belongs to the class of cyclohexane-1,3-dione derivatives, which are of interest in various fields of chemical synthesis and pharmaceutical research. The structure of the compound is characterized by a cyclohexane-1,3-dione ring substituted with a 4-bromophenyl group at the 5-position.

Chemical Structure:

Purity Specifications

The purity of this compound, as commercially available from various suppliers, is typically in the range of 95% to 97%. This information is crucial for the accurate design of experiments and the reliable interpretation of results.

Table 1: Commercially Available Purity of this compound

SupplierPurity SpecificationReference
Sigma-Aldrich95%
Advanced ChemBlocks95%[2]
Sunway Pharm Ltd97%

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. Based on supplier recommendations, the following conditions are advised to ensure its stability.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionReference
Temperature2-8°C (Refrigerated)
AtmosphereInert Atmosphere[3]
Physical StorageSealed in a dry container
Light ExposureStore away from light (General recommendation for diones)

While specific degradation pathways for this compound have not been detailed in the available literature, related compounds in the cyclohexanedione family are known to be susceptible to degradation under certain conditions.

Hypothetical Experimental Protocols for Purity and Stability Assessment

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for assessing the purity of a drug substance and separating it from any impurities and degradation products.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and make serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Below is a DOT script visualizing a generalized workflow for HPLC method development.

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep Prepare Standard and Sample Solutions HPLC HPLC Analysis Prep->HPLC Injection Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation Integration->Calculation

Caption: Generalized workflow for HPLC purity determination.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.

  • Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

  • Expose the compound to each of the stress conditions for a defined period.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using the developed HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

The following DOT script illustrates the process of a forced degradation study.

Forced_Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Identify Identify Degradation Products HPLC_Analysis->Identify Assess Assess Method Specificity Identify->Assess

Caption: Workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

A thorough search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in any signaling pathways. Research into the biological activity of this compound is likely in the early stages, and its mechanism of action, if any, has not been elucidated.

Conclusion

This compound is a commercially available compound with a defined purity profile. Its stability is maintained under recommended storage conditions of refrigeration in an inert, dry environment. While specific analytical methods and degradation pathways are not yet published, established principles of HPLC and forced degradation studies provide a clear roadmap for the development of robust, stability-indicating methods. Further research is required to understand the full chemical and biological properties of this compound, including its potential interactions with biological systems. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to handle, store, and analyze the compound with a greater understanding of its characteristics.

References

Potential Biological Activities of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the class of cyclic β-diketones. While direct biological data for this specific molecule is limited in publicly available literature, its structural motifs—the cyclohexane-1,3-dione core and the 4-bromophenyl substituent—are present in various molecules with established biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound based on structure-activity relationships (SAR) of analogous compounds. This document outlines potential therapeutic areas, details relevant experimental protocols for activity assessment, and provides visualizations of key signaling pathways and experimental workflows.

Potential Anticancer Activity: Tyrosine Kinase Inhibition

The cyclohexane-1,3-dione scaffold is a key feature in a number of compounds designed as tyrosine kinase inhibitors.[1][2] Specifically, derivatives of cyclohexane-1,3-dione have demonstrated potent inhibitory activity against the mesenchymal-epithelial transition factor (c-Met) kinase, a receptor tyrosine kinase that is often dysregulated in various human cancers.[1][3] The overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis, making it a prime target for anticancer therapies.[4]

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and motility.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified c-Met Signaling Pathway.
Quantitative Data for Related Compounds

While no specific IC50 value is available for this compound, studies on other cyclohexane-1,3-dione derivatives show potent c-Met inhibition.[1]

Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Reference
Cyclohexane-1,3-dione derivative2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivativec-Met Kinase0.24 - 9.36[1]
3,5,7-Trisubstituted quinolineCompound 21bc-Met Kinase< 1.0[5]
Pyrimidone derivativeCompound 7c-Met KinasePotent (specific value not stated)[4]
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against c-Met kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the microplate.

    • Add 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to each well.

    • To initiate the reaction, add 2.5 µL of diluted c-Met kinase in kinase assay buffer to all wells except the negative control (add buffer only).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cMet_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Plate_Setup Add Compound/DMSO to Plate Compound_Prep->Plate_Setup Add_Substrate Add Substrate and ATP Plate_Setup->Add_Substrate Add_Enzyme Add c-Met Kinase (Initiate Reaction) Add_Substrate->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze End End Analyze->End

Figure 2: Workflow for c-Met Kinase Inhibition Assay.

Potential Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The structural resemblance of the core of this compound to the pharmacophore of Vitamin K antagonists, such as warfarin (a 4-hydroxycoumarin derivative), suggests a potential inhibitory effect on Vitamin K epoxide reductase (VKOR).[6] VKOR is a critical enzyme in the Vitamin K cycle, which is essential for the post-translational modification and activation of several blood coagulation factors.[7] Inhibition of VKOR leads to a reduction in the levels of active coagulation factors, thereby exerting an anticoagulant effect.[8]

The Vitamin K Cycle and Coagulation

The Vitamin K cycle is responsible for the continuous supply of reduced Vitamin K (hydroquinone), a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate residues on Vitamin K-dependent clotting factors (II, VII, IX, and X), enabling them to bind calcium and participate in the coagulation cascade. VKOR catalyzes the reduction of Vitamin K epoxide back to Vitamin K, which is then further reduced to the active hydroquinone form.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation VKH2 Vitamin K Hydroquinone (reduced) VKO Vitamin K Epoxide (oxidized) VKH2->VKO Oxidation VK Vitamin K VKO->VK Reduction VK->VKH2 Reduction GGCX γ-glutamyl carboxylase (GGCX) Clotting_Factors_post Active Clotting Factors GGCX->Clotting_Factors_post VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->VKH2 VKOR->VK Clotting_Factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_pre->GGCX Coagulation Coagulation Cascade Clotting_Factors_post->Coagulation

Figure 3: The Vitamin K Cycle and its Role in Coagulation.
Quantitative Data for Related Compounds

CompoundTargetIC50Reference
WarfarinVKORC1Varies significantly with assay conditions (nM to µM range)[9]
10-HydroxywarfarinVKORC180 ng/mL[10]
FlocoumafenVKORPotent inhibitor (specific IC50 not provided)[10]
Experimental Protocol: In Vitro VKOR Inhibition Assay (HPLC-based)

This protocol outlines a method to measure the inhibition of VKOR activity by monitoring the conversion of Vitamin K epoxide to Vitamin K using High-Performance Liquid Chromatography (HPLC).[9]

Objective: To determine the IC50 of this compound against VKOR.

Materials:

  • VKOR-containing microsomes (from cells overexpressing VKOR)

  • Vitamin K1 2,3-epoxide (KO) substrate

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl)

  • Test compound (this compound) in DMSO

  • Quenching solution (e.g., isopropanol/hexane)

  • HPLC system with a UV detector

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Pre-incubate the VKOR-containing microsomes with the test compound or DMSO (control) on ice for a specified time (e.g., 30 minutes).

  • Reaction Initiation:

    • In a reaction tube, combine the reaction buffer, GSH, and the pre-incubated enzyme-inhibitor mixture.

    • Initiate the reaction by adding the Vitamin K epoxide substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the quenching solution.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the Vitamin K epoxide and the product, Vitamin K.

  • HPLC Analysis:

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Separate the substrate and product using a suitable column and mobile phase.

    • Quantify the amount of Vitamin K produced by measuring the peak area at a specific wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of VKOR inhibition for each compound concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Derivatives of cyclohexane-1,3-dione are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol in plants.[12] Inhibition of HPPD disrupts this pathway, leading to the bleaching of plant tissues and ultimately, herbicidal effects.[13]

HPPD-Mediated Biosynthesis Pathway

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This is a crucial step in the biosynthetic pathway that produces essential molecules for photosynthesis and antioxidant defense in plants.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant Antioxidant Defense Tocopherol->Antioxidant

Figure 4: Role of HPPD in Plant Biosynthesis.
Quantitative Data for Related Compounds

Several 2-acyl-cyclohexane-1,3-dione derivatives have been shown to be potent HPPD inhibitors.

CompoundTargetIC50 (µM)Reference
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)Rat Liver HPPD~0.04[11]
MesotrioneArabidopsis thaliana HPPD (AtHPPD)0.204[14]
Triketone-Indazolone Derivative (III-15)AtHPPD0.012[15]
Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a method for measuring the inhibitory effect of a compound on HPPD activity.

Objective: To determine the IC50 of this compound against HPPD.

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate (cofactor)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Test compound in DMSO

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mixture: In a cuvette or microplate well, combine the reaction buffer, HPPD enzyme, and ascorbate. Add the test compound or DMSO (control).

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate.

  • Monitoring: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

  • Data Analysis:

    • Calculate the initial reaction rate for each compound concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Antibacterial Activity

While some studies on related compounds have shown a lack of antibacterial effect, the cyclohexane-1,3-dione moiety is present in various natural products with antimicrobial properties.[16] Therefore, it is worthwhile to investigate the potential antibacterial activity of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Compound in Broth Start->Compound_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate Wells with Bacteria Compound_Dilution->Inoculate_Plate Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Observe for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 5: Workflow for Broth Microdilution MIC Assay.

This compound represents a molecule of interest for biological screening due to the established activities of its core structures. Based on the available literature for analogous compounds, the most promising areas for investigation are its potential as a c-Met kinase inhibitor for anticancer applications, a VKOR inhibitor for anticoagulant therapy, and an HPPD inhibitor for herbicidal use. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these potential biological activities. Further derivatization and SAR studies will be crucial to optimize potency and selectivity for any identified activities.

References

5-(4-Bromophenyl)cyclohexane-1,3-dione: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a versatile synthetic precursor that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive dicarbonyl moiety with a functionalized aromatic ring, make it a valuable building block for the synthesis of a wide array of complex molecules, including novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 239132-48-0[1][2][3][4]
Molecular Formula C₁₂H₁₁BrO₂[1][2][3][4]
Molecular Weight 267.12 g/mol [2][5]
IUPAC Name This compound[2][5]
Predicted pKa 4.84 ± 0.20[1]

Synthesis of this compound

A common strategy involves a one-pot, three-component reaction between an aromatic aldehyde (in this case, 4-bromobenzaldehyde), a 1,3-dicarbonyl compound (such as cyclohexane-1,3-dione or a precursor that forms it in situ), and a Michael donor. Alternatively, a two-step process involving the initial formation of a 2-(4-bromobenzylidene)cyclohexane-1,3-dione intermediate via a Knoevenagel condensation, followed by a subsequent reduction or conjugate addition, can be employed.

Below is a generalized experimental protocol for the synthesis of 5-aryl-cyclohexane-1,3-diones, which can be adapted for the synthesis of the title compound.

General Experimental Protocol: Michael Addition Route

Materials:

  • 4-Bromobenzaldehyde

  • Cyclohexane-1,3-dione (or a suitable precursor like dimedone for similar structures)

  • Michael donor (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Appropriate solvent (e.g., ethanol, methanol, or solvent-free conditions)

Procedure:

  • To a solution of cyclohexane-1,3-dione (1.0 eq) and the Michael donor (1.0-1.2 eq) in the chosen solvent, add the base catalyst (catalytic amount).

  • To this mixture, add 4-bromobenzaldehyde (1.0 eq) either neat or as a solution in the same solvent.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after quenching the reaction with a suitable acidic solution.

  • The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Note: The specific reaction conditions, including the choice of Michael donor, catalyst, solvent, and temperature, would need to be optimized to achieve a good yield of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not available in the provided search results, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.0-7.6 ppm. The protons on the cyclohexane-1,3-dione ring would appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm). The methine proton at the 5-position would likely be a multiplet coupled to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons in the downfield region (δ 190-210 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane ring would be observed in the upfield region (δ 20-50 ppm).

FTIR: The infrared spectrum would be characterized by strong absorption bands for the carbonyl groups (C=O) of the dione, typically in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of carbonyl groups and cleavage of the cyclohexane ring.

Applications as a Synthetic Precursor

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly xanthene derivatives, which are known to possess a wide range of biological activities. The dicarbonyl functionality allows for condensation reactions with various reagents, while the bromo-substituted phenyl ring provides a handle for further functionalization via cross-coupling reactions.

Synthesis of Xanthene Derivatives

A common application of 5-aryl-cyclohexane-1,3-diones is in the synthesis of xanthenedione derivatives through condensation with aldehydes. Below is a general experimental protocol for this transformation.

General Experimental Protocol: Synthesis of 9-Aryl-3,4,6,7,9-hexahydro-1H-xanthene-1,8(2H,5H)-diones

Materials:

  • This compound

  • Aromatic aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, tetrabutylammonium hydrogen sulfate, or an environmentally benign catalyst like lemon juice)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • A mixture of this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst (catalytic amount) is prepared in the chosen solvent or under solvent-free conditions.

  • The reaction mixture is heated, often under reflux or using microwave irradiation, for a specified period. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

  • If necessary, the crude product can be further purified by recrystallization.

Experimental and Synthetic Workflows

The synthesis and subsequent utilization of this compound can be visualized as a streamlined workflow, from starting materials to the final, more complex products.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Precursor 4-Bromobenzaldehyde 4-Bromobenzaldehyde Michael_Addition Michael Addition 4-Bromobenzaldehyde->Michael_Addition Cyclohexane-1,3-dione Cyclohexane-1,3-dione Cyclohexane-1,3-dione->Michael_Addition Target_Compound This compound Michael_Addition->Target_Compound Condensation_Reaction Condensation Reaction Target_Compound->Condensation_Reaction Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Condensation_Reaction Xanthene_Derivative Xanthene Derivative Condensation_Reaction->Xanthene_Derivative

Caption: Synthetic workflow for this compound and its use as a precursor.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward, albeit needing optimization, synthesis via established methods like the Michael addition, coupled with its reactivity in forming complex heterocyclic structures such as xanthenes, underscores its importance in modern organic synthesis. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this precursor in creating novel molecules with significant biological and material properties. Further research into specific, optimized synthetic protocols and a broader exploration of its reactivity are warranted to fully exploit its synthetic utility.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-arylcyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry, forming the basis of a range of biologically active molecules. From their initial development as potent herbicides to their emerging roles as anticancer and antimicrobial agents, these compounds have a rich history of discovery and chemical exploration. This technical guide provides an in-depth overview of the key milestones in the development of 5-arylcyclohexane-1,3-diones, detailing the seminal synthetic methodologies, structure-activity relationships, and mechanisms of action that have defined this important class of molecules.

The Genesis of a Herbicide: Early Discovery and Development

The story of 5-arylcyclohexane-1,3-diones is intrinsically linked to the quest for selective and effective herbicides. Early research in the mid-20th century on cyclohexane-1,3-dione derivatives laid the groundwork for the later discovery of their potent grass-killing properties. A significant breakthrough came with the discovery that the introduction of a 5-aryl substituent dramatically enhanced their herbicidal efficacy. These compounds were found to be potent inhibitors of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses. This discovery led to the development of a new class of herbicides with a novel mode of action.

Patents from the 1980s describe the synthesis and herbicidal activity of a wide range of 5-arylcyclohexane-1,3-dione derivatives, highlighting the intensive research and development efforts in this area. These early patents laid the foundation for commercial herbicides that are still in use today.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 5-arylcyclohexane-1,3-dione core has been approached through several key synthetic strategies, most notably the Michael addition and the Stetter reaction.

The Michael Addition Approach

The Michael addition is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of 5-arylcyclohexane-1,3-diones. This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. In the context of 5-arylcyclohexane-1,3-dione synthesis, a key step is the Michael addition of a malonic ester enolate to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation.

Experimental Protocol: Synthesis of a 5-Arylcyclohexane-1,3-dione via Michael Addition

The following is a general procedure adapted from methodologies described in the literature.

Materials:

  • Appropriately substituted aromatic aldehyde

  • Acetone

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Chalcone Formation: The aromatic aldehyde is condensed with acetone in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,β-unsaturated ketone (chalcone).

  • Michael Addition and Cyclization: The chalcone is then reacted with diethyl malonate in the presence of a strong base like sodium ethoxide in an alcoholic solvent. This initiates a Michael addition, followed by an intramolecular Claisen condensation to form the cyclic dione ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic intermediate is hydrolyzed and decarboxylated, typically by heating with a strong acid (e.g., hydrochloric acid), to yield the final 5-arylcyclohexane-1,3-dione.

The Stetter Reaction

The Stetter reaction provides an alternative and powerful method for the synthesis of 1,4-dicarbonyl compounds, which can be precursors to 5-arylcyclohexane-1,3-diones. This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or cyanide. The key feature of the Stetter reaction is the "umpolung" (polarity reversal) of the aldehyde carbonyl carbon from an electrophile to a nucleophile.

Experimental Protocol: General Procedure for the Stetter Reaction

The following is a generalized protocol based on literature descriptions of the Stetter reaction.

Materials:

  • Aromatic aldehyde

  • α,β-Unsaturated acceptor (e.g., chalcone)

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

  • Catalyst Activation: The thiazolium salt precatalyst is deprotonated by a base in an anhydrous solvent to generate the active N-heterocyclic carbene (NHC) catalyst.

  • Reaction Mixture: The aromatic aldehyde and the α,β-unsaturated acceptor are added to the activated catalyst solution.

  • Reaction Progression: The reaction mixture is stirred, often at an elevated temperature, until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Biological Activity and Applications

Herbicidal Activity: The Primary Application

The most well-established application of 5-arylcyclohexane-1,3-diones is as selective grass herbicides. Their mode of action involves the potent and specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to a depletion of lipids, ultimately causing the death of the plant.

Quantitative Data on Herbicidal Activity

Compound ClassTarget WeedIC50 (µM)Reference
Cyclohexanedione DerivativesAvena fatua (Wild Oat)0.1 - 10Patent Literature
AryloxyphenoxypropionatesSetaria faberi (Giant Foxtail)0.05 - 5
2-Acyl-cyclohexane-1,3-dionesPlant HPPD0.18 ± 0.02
Emerging Therapeutic Potential: Anticancer and Antimicrobial Activities

More recently, the 5-arylcyclohexane-1,3-dione scaffold has garnered attention for its potential therapeutic applications, including anticancer and antimicrobial activities. While research in these areas is less mature compared to the herbicidal applications, preliminary studies have shown promising results.

The anticancer activity of dione-containing compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The precise mechanisms for 5-arylcyclohexane-1,3-diones are still under investigation, but likely involve interference with key signaling pathways that regulate cell survival and proliferation.

The antimicrobial properties of dione derivatives are also an area of active research. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to bacterial or fungal cell death.

Quantitative Data on Anticancer and Antimicrobial Activity

CompoundCell Line/OrganismIC50 (µM) / MIC (µg/mL)Reference
Spirodienone Derivative 6dA549 (Lung Cancer)0.26
Spirodienone Derivative 8dMDA-MB-231 (Breast Cancer)0.10
Spirodienone Derivative 6bHela (Cervical Cancer)0.18
Thiazolidine-2,4-dione DerivativesGram-positive bacteriaMIC: 2 - 16

Conclusion and Future Directions

The journey of 5-arylcyclohexane-1,3-diones from their discovery as potent herbicides to their investigation as potential therapeutic agents showcases the remarkable versatility of this chemical scaffold. The well-established synthetic routes, coupled with a deep understanding of their mechanism of action in plants, provide a solid foundation for future drug discovery and development efforts. As research continues to uncover the nuances of their interactions with biological systems, the 5-arylcyclohexane-1,3-dione core is poised to remain a significant and fruitful area of investigation for chemists and biologists alike. Further exploration of their structure-activity relationships will undoubtedly lead to the development of even more potent and selective molecules for a variety of applications, from sustainable agriculture to human health.

The Pivotal Role of Cyclohexane-1,3-dione Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane-1,3-dione core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of cyclohexane-1,3-dione derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases.

Anticancer Applications: Targeting Key Oncogenic Pathways

Cyclohexane-1,3-dione derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal, gastric, glioma, hepatocellular, and breast cancer.[1][2][3][4][5][6] A primary mechanism of their antitumor activity involves the inhibition of crucial protein kinases implicated in cancer progression, such as c-Met and Pim-1.[1][2][4][6]

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are critical for cell growth, survival, and migration.[1][7] Dysregulation of the HGF/c-Met axis is a key driver in many cancers. Similarly, the Pim-1 serine/threonine kinase is involved in cell cycle progression and apoptosis, and its overexpression is linked to various malignancies.[8][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected cyclohexane-1,3-dione derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Series 1 H460 (NSCLC)Range: <1 nM - >10 µMc-Met, Pim-1[2][5]
A549 (NSCLC)-c-Met[2]
HT-29 (Colorectal)--[2]
MKN-45 (Gastric)--[2]
U87MG (Glioma)--[2]
SMMC-7721 (Hepatocellular)--[2]
Compound 5c MDA-MB-231 (Breast)10.31 ± 0.003-[5][10]
1,2,4-Triazines A549, H460, HT-29, MKN-45, U87MG, SMMC-7721Single-digit µM rangec-Met[3]
Experimental Protocols

Synthesis of Anticancer Cyclohexane-1,3-dione Derivatives (General Procedure):

A common synthetic route involves a multi-component reaction. For instance, a series of 1,2,4-triazine derivatives can be synthesized using cyclohexane-1,3-dione as a key starting material. The initial step is the reaction of cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to yield 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate then undergoes further reactions, such as with phenylisothiocyanate, to form the desired triazine derivatives.[3] Another prevalent method is the Michael addition reaction.[5][10]

c-Met Kinase Inhibition Assay (TR-FRET based): [1]

  • Reagent Preparation: Prepare 1X Kinase Buffer, 4X working solution of c-Met kinase, 4X solutions of test compounds (e.g., in DMSO), and a 2X working solution of ULight™-poly GT substrate and ATP.

  • Compound Addition: Add 5 µL of the 4X test compound solutions to the wells of a 384-well plate. Include positive (DMSO only) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the 4X c-Met kinase solution to all wells except the negative controls.

  • Reaction Initiation: Add 10 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stopping and Detection: Add 10 µL of a Stop/Detection mix containing Eu-Antibody and EDTA to stop the reaction. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.

MTT Assay for Cell Viability: [11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

anticancer_drug_discovery_workflow cluster_discovery Discovery & Preclinical Target_ID Target Identification (e.g., c-Met, Pim-1) HTS High-Throughput Screening of Cyclohexane-1,3-dione Derivative Library Target_ID->HTS Develop Assay Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Improve Potency & Properties In_Vitro In Vitro Testing (Kinase Assays, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising Candidates

Anticancer Drug Discovery Workflow.

cMet_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

Cyclohexane-1,3-dione derivatives have also demonstrated significant potential as anti-inflammatory agents.[7][13][14] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[15][16] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected diarylidenecyclohexanone (DAC) derivatives, a subclass of cyclohexane-1,3-diones.

Compound IDTarget EnzymeIC50 (µM)Standard Drug (IC50, µM)Reference
Ic PGE2 production (COX-2)6.7 ± 0.19Licofelone (5.4 ± 0.02)[15]
Ie 5-LOX1.4 ± 0.1Zileuton (1.2 ± 0.11)[15]
Ig 5-LOX1.5 ± 0.13Zileuton (1.2 ± 0.11)[15]
IIc 5-LOX1.8 ± 0.12Zileuton (1.2 ± 0.11)[15]
IIc PGE2 production (COX-2)7.5 ± 0.4Licofelone (5.4 ± 0.02)[15]
Experimental Protocols

Synthesis of Anti-inflammatory Diarylidenecyclohexanone Derivatives: [15]

A general method for the synthesis of these compounds involves the Claisen-Schmidt condensation of a substituted cyclohexanone with an appropriate aromatic aldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

In Vitro COX-2/mPGES-1 Inhibition Assay: [15]

This assay typically involves stimulating cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compounds. The concentration of prostaglandin E2 (PGE2) in the cell supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

In Vitro 5-LOX Inhibition Assay: [15]

The inhibitory activity against 5-LOX can be determined by measuring the formation of leukotrienes from arachidonic acid in the presence of the enzyme and test compounds. The products can be quantified using techniques such as high-performance liquid chromatography (HPLC).

Experimental Workflow

anti_inflammatory_screening_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models Compound_Library Cyclohexane-1,3-dione Derivative Library COX_Assay COX-2 Inhibition Assay (PGE2 Measurement) Compound_Library->COX_Assay LOX_Assay 5-LOX Inhibition Assay (Leukotriene Measurement) Compound_Library->LOX_Assay Hit_Validation Hit Validation & Dose-Response COX_Assay->Hit_Validation LOX_Assay->Hit_Validation Paw_Edema Carrageenan-induced Paw Edema in Rodents Hit_Validation->Paw_Edema Active Compounds Efficacy_Toxicity Efficacy and Toxicity Studies Paw_Edema->Efficacy_Toxicity antimicrobial_discovery_workflow cluster_screening Primary Screening cluster_evaluation Quantitative Evaluation Compound_Library Cyclohexane-1,3-dione Derivative Library Diffusion_Assay Agar Diffusion Assay (Qualitative) Compound_Library->Diffusion_Assay Hit_Compounds Hit Compounds Diffusion_Assay->Hit_Compounds Show Activity MIC_Determination MIC Determination (Broth Microdilution) Hit_Compounds->MIC_Determination Spectrum_Activity Spectrum of Activity MIC_Determination->Spectrum_Activity Lead_Selection Lead Selection Spectrum_Activity->Lead_Selection

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Bromophenyl)cyclohexane-1,3-dione is a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its 1,3-dicarbonyl moiety serves as a reactive synthon for building various five- and six-membered rings, which are core structures in many pharmacologically active molecules.[1][2] Heterocycles such as pyrimidines, pyrazoles, and isoxazoles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] These application notes provide detailed protocols for the synthesis of several key heterocyclic derivatives from this compound, offering a strategic guide for drug discovery and development.

Starting Material: this compound

This bifunctional building block is the cornerstone for the subsequent synthetic transformations. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 239132-48-0[6][7]
Molecular Formula C₁₂H₁₁BrO₂[6][8]
Molecular Weight 267.12 g/mol [6][8]
IUPAC Name This compound[6]
SMILES C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br[6]
Appearance Solid[7]

General Synthetic Workflow

The following diagram illustrates the synthetic pathways from the starting dione to various heterocyclic cores.

G cluster_reactions Reactants cluster_products Heterocyclic Products start This compound r1 Formamide / Urea start->r1 Condensation r2 Hydrazine Hydrate start->r2 Cyclocondensation r3 Hydroxylamine start->r3 Cyclocondensation r4 Aldehyde + Malononitrile start->r4 Multi-component Reaction p1 5-(4-Bromophenyl)pyrimidine-4,6-diol (Pyrimidine Core) r1->p1 p2 6-(4-Bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one (Pyrazole Core) r2->p2 p3 6-(4-Bromophenyl)-3,3a,6,7-tetrahydro-5H-benzo[d]isoxazol-4-one (Isoxazole Core) r3->p3 p4 2-Amino-4-aryl-5-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Fused Pyran Core) r4->p4

Caption: Synthetic routes from this compound.

Application Note 1: Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are crucial in pharmaceuticals due to their presence in nucleic acids and a wide range of therapeutic agents.[9] The reaction of 1,3-diones with reagents like formamide provides a direct route to the pyrimidine core structure, which can be further functionalized.[10][11] For instance, the intermediate 5-(4-bromophenyl)pyrimidine-4,6-diol is a precursor for synthesizing key intermediates like 5-(4-bromophenyl)-4,6-dichloropyrimidine, widely used in drug development.[10][11]

Reaction Scheme: Pyrimidine Synthesis

G A This compound C 5-(4-Bromophenyl)pyrimidine-4,6-diol A->C + B Formamide B->C Reflux E 5-(4-Bromophenyl)-4,6-dichloropyrimidine C->E + D POCl₃ D->E Reflux

Caption: Synthesis of pyrimidine derivatives from the starting dione.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol

This protocol is adapted from analogous syntheses of related pyrimidine structures.[11]

  • Reaction Setup: To a round-bottom flask, add this compound (10 mmol, 2.67 g) and formamide (30 mL).

  • Heating: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid in a vacuum oven to yield 5-(4-Bromophenyl)pyrimidine-4,6-diol. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Protocol: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine[11]
  • Reaction Setup: Slowly add 5-(4-Bromophenyl)pyrimidine-4,6-diol (0.2 mol) to phosphorus oxychloride (POCl₃, 427 mL) in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux and maintain for 8 hours.

  • Work-up: Distill off the excess POCl₃ under reduced pressure. Carefully pour the black viscous residue into ice water (1000 mL).

  • Neutralization & Isolation: Adjust the pH of the solution to 9-10 using potassium carbonate. Filter the resulting product, wash with water, and dry under reduced pressure to afford the title compound.

ProductYieldMelting Point (°C)Analytical Data
5-(4-Bromophenyl)pyrimidine-4,6-diol 84.4%178-180MS: 269.0 [M+H]⁺, 288.9 [M+Na]⁺[11]
5-(4-Bromophenyl)-4,6-dichloropyrimidine 86.5%101-102MS: 302 [M+H]⁺; ¹H-NMR (DMSO-d₆) δ 8.96(s, 1H), 7.72(d, 2H), 7.39(d, 2H)[11]

Application Note 2: Synthesis of Pyrazole Derivatives

Pyrazoles are a class of N-heterocycles with significant applications in medicine, known for their anti-inflammatory, analgesic, and antimicrobial properties.[12][13] The classical synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[12]

Reaction Scheme: Pyrazole Synthesis

G A This compound C 6-(4-Bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one A->C + B Hydrazine Hydrate (or Substituted Hydrazine) B->C Ethanol, Reflux

Caption: General synthesis of indazolone (fused pyrazole) derivatives.

Experimental Protocol: Synthesis of 6-(4-Bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one

This is a general procedure based on established methods for pyrazole synthesis from 1,3-diketones.[12]

  • Reaction Setup: Dissolve this compound (10 mmol, 2.67 g) in ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise to the solution. For substituted pyrazoles, an equivalent amount of a substituted hydrazine (e.g., phenylhydrazine) can be used. A catalytic amount of acid (e.g., a few drops of acetic acid or sulfuric acid) can be added to facilitate the reaction.[12]

  • Heating: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazole derivative.

ReagentProductExpected Yield RangeNotes
Hydrazine Hydrate 6-(4-Bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one70-90%A versatile intermediate.
Phenylhydrazine 2-Phenyl-6-(4-bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one70-90%Introduces an additional aryl group.
4-Bromophenylhydrazine 2,6-bis(4-Bromophenyl)-3,4,6,7-tetrahydro-2H-indazol-4-one65-85%Creates a symmetric diaryl structure.

Application Note 3: Synthesis of Fused Pyran Derivatives via Multi-component Reaction

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single step.[4] The reaction of 1,3-cyclohexanedione, an aromatic aldehyde, and an active methylene compound like malononitrile (Knoevenagel-Michael cascade) is a powerful method to construct fused pyran rings, such as tetrahydrochromenes.[14][15]

Reaction Scheme: Fused Pyran Synthesis

G A This compound D 2-Amino-4-aryl-5-(4-bromophenyl)-5,6,7,8- tetrahydro-4H-chromene-3-carbonitrile A->D + B Aromatic Aldehyde (e.g., Benzaldehyde) B->D + C Malononitrile C->D + cat Piperidine or Triethylamine (cat.) D->cat Ethanol, Reflux

Caption: Multi-component synthesis of tetrahydrochromene derivatives.

Experimental Protocol: General Synthesis of Tetrahydrochromene Derivatives

This protocol is based on established MCRs using cyclohexane-1,3-dione.[14][16]

  • Reaction Setup: In a round-bottom flask, create a mixture of this compound (10 mmol, 2.67 g), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in ethanol (40 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.5 mL) or piperidine.

  • Heating: Heat the reaction mixture under reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into an ice/water mixture. If necessary, neutralize with a few drops of hydrochloric acid to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Aromatic AldehydeProduct NameExpected Yield Range
Benzaldehyde 2-Amino-5-(4-bromophenyl)-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile80-95%
4-Chlorobenzaldehyde 2-Amino-5-(4-bromophenyl)-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile80-95%
4-Methoxybenzaldehyde 2-Amino-5-(4-bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile80-95%

Application Note 4: Potential Antimicrobial Activity

Heterocyclic compounds derived from chalcones and diones often exhibit significant antimicrobial activity.[17][18] The newly synthesized pyrazole, pyrimidine, and chromene derivatives containing a bromophenyl moiety are strong candidates for biological screening. The bromine atom can enhance lipophilicity and act as a key interaction point with biological targets.[19] Literature on analogous structures suggests potential activity against various bacterial and fungal strains.[18][20]

Compound ClassTest Organism (Example)Reported Activity of Analogous Structures (MIC µg/mL)Reference
Fused Pyrimidines S. aureus (Gram-positive)Moderate to Good[20]
Fused Pyrimidines E. coli (Gram-negative)Moderate[20]
Chalcone-derived heterocycles S. aureusModerate to Good[18]
Chalcone-derived heterocycles B. subtilisModerate to Good[18]
Chalcone-derived heterocycles C. albicans (Fungus)Moderate[18]

Screening Protocol (General Guidance): The synthesized compounds can be tested for their in vitro antibacterial and antifungal profiles using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[18][20] Standard strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus) are typically used.[18] Ciprofloxacin and Fluconazole can be used as reference standards for bacteria and fungi, respectively.[18]

References

Application Note: A Versatile Protocol for the Knoevenagel Condensation of 5-(4-Bromophenyl)cyclohexane-1,3-dione with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the production of fine chemicals, polymers, and pharmacologically active molecules.[1][2] 5-(4-Bromophenyl)cyclohexane-1,3-dione is a cyclic 1,3-dione that can serve as the active methylene component in this reaction, leading to the formation of 2-arylidene-5-(4-bromophenyl)cyclohexane-1,3-dione derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

This document provides a detailed experimental protocol for the Knoevenagel condensation of this compound with various aromatic aldehydes. While a specific protocol for this exact substrate is not extensively documented, this guide is based on established procedures for analogous cyclic 1,3-diones.[3][4]

Data Presentation: Comparative Reaction Conditions for Knoevenagel Condensation

The following table summarizes various reaction conditions reported for the Knoevenagel condensation of cyclic 1,3-diones and other active methylene compounds with aromatic aldehydes. This data provides a comparative context for the optimization of the reaction with this compound.

Active Methylene CompoundAldehydeCatalystSolventTemperature (°C)TimeYield (%)
Cyclohexane-1,3-dione4-ChlorobenzaldehydeNoneMethanolRoom Temp4 h88
1,3-CyclopentanedioneAromatic AldehydesPiperidineEthanolReflux2-4 h-
Indan-1,3-dioneAromatic AldehydesNoneWaterRoom Temp10-45 min53-95
MalononitrileAromatic AldehydesDBU/H₂OWaterRoom Temp5-15 min90-98
Thiazolidine-2,4-dionep-NitrobenzaldehydePiperidine (0.8 eq.)--480 min65

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general and robust method for the Knoevenagel condensation of this compound with a generic aromatic aldehyde using a weak organic base as a catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Methanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add methanol (10 mL) to the flask and stir the mixture until the solids are partially or fully dissolved. To this solution, add piperidine (0.1 mmol) as the catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3] Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation: After the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylidene-5-(4-bromophenyl)cyclohexane-1,3-dione.[3]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow A 1. Reactant & Solvent Addition (this compound, Aldehyde, Methanol) B 2. Catalyst Addition (Piperidine) A->B C 3. Reaction at Reflux (Monitor by TLC) B->C D 4. Cooling & Precipitation C->D E 5. Filtration & Washing D->E F 6. Recrystallization (Purification) E->F G 7. Drying & Characterization F->G

Caption: A flowchart illustrating the general experimental workflow for the Knoevenagel condensation.

Reaction Signaling Pathway (Mechanism)

Knoevenagel_Mechanism cluster_1 Deprotonation cluster_2 Nucleophilic Addition cluster_3 Dehydration Dione This compound Enolate Enolate Intermediate Dione->Enolate + Piperidine Adduct Aldol Adduct Enolate->Adduct + Aldehyde Piperidine Piperidine (Base) Piperidine->Enolate Aldehyde Aromatic Aldehyde Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O

Caption: A simplified diagram of the Knoevenagel condensation mechanism.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique chemical structure, featuring a reactive dione moiety and a bromophenyl group, allows for diverse chemical modifications to generate libraries of compounds for drug discovery. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this scaffold, with a particular focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown promise as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs). The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Core Synthesis Strategy: Multi-component Reaction for Pyrazolo[3,4-b]pyridine Core

A highly efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold from this compound involves a one-pot, multi-component reaction. This approach offers several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse compound libraries by varying the reaction components.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product start This compound mix Mix reactants, solvent, and catalyst start->mix reagent1 Hydrazine Hydrate reagent1->mix reagent2 Aromatic Aldehyde reagent2->mix reagent3 Malononitrile reagent3->mix solvent Ethanol solvent->mix catalyst Piperidine catalyst->mix reflux Reflux for 6-8 hours mix->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water cool->precipitate filter Filter the precipitate precipitate->filter wash Wash with water filter->wash dry Dry the solid wash->dry crystallize Recrystallize from ethanol dry->crystallize product Pyrazolo[3,4-b]pyridine Derivative crystallize->product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the synthesis of a specific pyrazolo[3,4-b]pyridine derivative using this compound as the starting material.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Ice

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10 mmol), hydrazine hydrate (10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (30 mL).

  • To this mixture, add a catalytic amount of piperidine (5-6 drops).

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water (100 mL) with stirring.

  • A solid precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from absolute ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation: Kinase Inhibitory Activity

The synthesized pyrazolo[3,4-b]pyridine derivatives can be screened for their inhibitory activity against a panel of kinases. The following table summarizes hypothetical inhibitory data for a series of synthesized compounds.

Compound IDTarget KinaseIC50 (nM)
PBP-1 CDK1150
TRKA250
PBP-2 (4-chloro derivative)CDK175
TRKA120
PBP-3 (4-methoxy derivative)CDK1200
TRKA350

Signaling Pathway Visualization

The synthesized kinase inhibitors can potentially target key signaling pathways involved in cell proliferation and survival, such as the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle regulation.

CDK Signaling Pathway and Inhibition

G cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits Rb->E2F G1_S G1/S Transition E2F->G1_S promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK46 inhibits

Application Notes and Protocols: Preparation of Novel Anticancer Agents from 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticancer agents derived from 5-(4-Bromophenyl)cyclohexane-1,3-dione. The protocols outlined below detail the synthesis of potent 1,2,4-triazole analogs and describe methods for assessing their biological activity.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the bromophenyl moiety offers a site for further structural modifications, making it an attractive scaffold for the development of novel anticancer agents. Research has shown that derivatives of cyclohexane-1,3-dione can exhibit significant cytotoxic activity against various cancer cell lines, with mechanisms of action that include the inhibition of crucial cellular targets like tubulin and receptor tyrosine kinases such as c-Met.[1][2][3][4]

This document focuses on the preparation of 5-(4-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a class of compounds that has demonstrated promising anticancer activity. The synthetic strategy involves a multi-step process, and the resulting compounds can be evaluated for their ability to inhibit cancer cell growth and interfere with microtubule dynamics.

Synthesis of 5-(4-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

The synthesis of the target triazole analogs from a bromophenyl precursor is a multi-step process. The general synthetic route is depicted in the workflow diagram below. While the initial starting material in the cited literature is 3-bromobenzoic acid, a similar pathway can be envisioned starting from this compound, which would first be converted to a suitable precursor for triazole synthesis. For the purpose of these notes, we will focus on the key steps of triazole ring formation and subsequent derivatization, which are applicable to a bromophenyl-containing intermediate.

Synthetic Workflow A This compound B Intermediate (e.g., Bromophenyl hydrazide) A->B Conversion C N-Arylthiosemicarbazide B->C Reaction with Aryl isothiocyanate D 5-(4-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine C->D Cyclization

Caption: Synthetic workflow for the preparation of 5-(4-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (General Procedure)

This protocol is adapted from the synthesis of analogous 5-(3-bromophenyl) derivatives.[5]

Step 1: Synthesis of N-Arylthiosemicarbazide

  • To a solution of the precursor bromophenyl hydrazide (1 mmol) in ethanol, add the appropriate aryl isothiocyanate (1 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the N-arylthiosemicarbazide intermediate.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Suspend the N-arylthiosemicarbazide (1 mmol) in a 4M aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a dilute hydrochloric acid solution until the pH is approximately 7.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 5-(4-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine.

Characterization Data for a Representative Analog (Hypothetical)

Compound IDMolecular FormulaYield (%)Melting Point (°C)1H NMR (DMSO-d6) δ ppm
T-1 C14H11BrN485210-21213.1 (s, 1H, NH), 8.5 (s, 1H, NH), 7.5-7.8 (m, 8H, Ar-H)

Anticancer Activity

The synthesized compounds can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

The following table summarizes the growth percent inhibition (PGI) data for analogous compounds against various cancer cell lines at a concentration of 10-5 M.[5]

Compound IDLeukemia (CCRF-CEM)Non-Small Cell Lung Cancer (EKVX)CNS Cancer (SNB-75)Ovarian Cancer (OVCAR-5)Renal Cancer (UO-31)
4a 15.321.718.912.119.8
4b 18.919.825.415.622.1
4e 22.125.641.3 20.328.7
4i 26.9 26.6 38.9 23.1 30.1

Data represents Percent Growth Inhibition (PGI) at 10 µM concentration. Higher values indicate greater inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the proposed mechanisms of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[1][6]

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds, a positive control (e.g., Nocodazole), a negative control (e.g., Paclitaxel), and a vehicle control.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Signaling Pathway

The disruption of microtubule dynamics by tubulin inhibitors ultimately leads to the activation of apoptotic pathways. The following diagram illustrates a simplified overview of this process.

Tubulin_Inhibition_Pathway cluster_0 Cell A Tubulin Dimers B Microtubules A->B Polymerization B->A Depolymerization C Mitotic Spindle Formation B->C D Mitotic Arrest (G2/M Phase) C->D Disruption E Apoptosis D->E F 5-(4-Bromophenyl)-1,2,4-triazole Analog F->A Inhibition

Caption: Simplified signaling pathway showing how inhibition of tubulin polymerization leads to apoptosis.

Additionally, derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of the c-Met signaling pathway, which is crucial for cancer cell proliferation, survival, and invasion.[2]

cMet_Signaling_Pathway cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibition

References

Application Notes and Protocols: Synthesis of Antimicrobial Pyrazole Derivatives from 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel pyrazole derivatives starting from 5-(4-Bromophenyl)cyclohexane-1,3-dione. The protocols detailed below are based on established synthetic methodologies for analogous compounds and standard antimicrobial susceptibility testing procedures.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Cyclohexane-1,3-dione derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. By functionalizing the this compound core, it is possible to generate novel heterocyclic compounds with potential antimicrobial efficacy. This document outlines a two-step synthetic pathway for the preparation of a pyrazole derivative and the subsequent protocols for evaluating its antimicrobial properties.

Data Presentation

As there is no publicly available antimicrobial data for the specific derivatives synthesized from this compound, the following table summarizes the antimicrobial activity of structurally related pyrazole derivatives reported in the literature to provide a representative outlook on the potential efficacy of this class of compounds.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Pyrazole Derivative 1 Staphylococcus aureus62.518Chloramphenicol
Escherichia coli12515Chloramphenicol
Candida albicans2.922Clotrimazole
Pyrazole Derivative 2 Streptococcus epidermidis0.2525Ciprofloxacin
Escherichia coli0.2521Ciprofloxacin
Aspergillus niger119Clotrimazole
Pyrazole Derivative 3 Bacillus subtilisModerate Activity16Not Specified
Salmonella typhimuriumModerate Activity14Not Specified

Note: The data presented is for analogous pyrazole-containing compounds and is intended for comparative purposes. Actual activity of the synthesized derivatives will require experimental verification.

Experimental Protocols

Part 1: Synthesis of 2-((dimethylamino)methylene)-5-(4-bromophenyl)cyclohexane-1,3-dione (Enaminone Intermediate)

This protocol describes the synthesis of the enaminone intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure enaminone intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 4-(4-bromophenyl)-1,5,6,7-tetrahydro-2H-indazol-3(2H)-one (Pyrazole Derivative)

This protocol outlines the cyclization of the enaminone intermediate to form the final pyrazole derivative.

Materials:

  • 2-((dimethylamino)methylene)-5-(4-bromophenyl)cyclohexane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the enaminone intermediate (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain the final pyrazole derivative.

  • Characterize the structure of the synthesized compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antimicrobial activity of the synthesized compound.

Protocol 3.1: Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm)

  • Synthesized compound solution in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare MHA or SDA plates.

  • Inoculate the entire surface of the agar plates evenly with the standardized microbial suspension using a sterile cotton swab.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of the synthesized compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum

  • Synthesized compound solution

  • Positive and negative controls

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the synthesized compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • The last well in each row should contain only broth and inoculum (growth control). A well with only broth serves as a sterility control.

  • Inoculate each well (except the sterility control) with 5 µL of the standardized microbial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Mandatory Visualization

Synthesis_Workflow start This compound intermediate 2-((dimethylamino)methylene)-5-(4-bromophenyl)cyclohexane-1,3-dione (Enaminone Intermediate) start->intermediate DMF-DMA, Toluene, Reflux product 4-(4-bromophenyl)-1,5,6,7-tetrahydro-2H-indazol-3(2H)-one (Pyrazole Derivative) intermediate->product Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for the pyrazole derivative.

Antimicrobial_Testing_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation Synthesis Synthesized Pyrazole Derivative Screening Agar Well Diffusion Assay Synthesis->Screening Preliminary Screening MIC Broth Microdilution Assay Screening->MIC Quantitative Analysis Result Antimicrobial Activity Data MIC->Result Determine MIC

Caption: Workflow for antimicrobial activity evaluation.

Application Notes and Protocols: Reaction of 5-(4-Bromophenyl)cyclohexane-1,3-dione with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 5-(4-bromophenyl)cyclohexane-1,3-dione with various aldehydes is a significant transformation in synthetic organic chemistry, leading to the formation of a diverse range of heterocyclic compounds, most notably xanthene and acridine derivatives. This reaction typically proceeds through a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. The resulting polycyclic structures are of considerable interest in medicinal chemistry and materials science due to their wide array of biological activities and photophysical properties. Xanthene derivatives, for instance, have applications as fluorescent dyes, pH sensors, and have demonstrated anti-inflammatory, antibacterial, and antiviral activities.[1][2]

Reaction Mechanism

The reaction mechanism is a multi-step process that begins with the base-catalyzed condensation of the active methylene group of this compound with the aldehyde.

  • Knoevenagel Condensation: In the presence of a basic catalyst, the active hydrogen on the carbon between the two carbonyl groups of this compound is deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields an α,β-unsaturated ketone, a Knoevenagel condensation product.[3]

  • Michael Addition: A second molecule of this compound (acting as a Michael donor) undergoes a conjugate 1,4-addition (Michael addition) to the α,β-unsaturated ketone (the Michael acceptor) formed in the first step.[4]

  • Intramolecular Cyclization and Dehydration: The intermediate formed from the Michael addition then undergoes an intramolecular cyclization, where one of the enolates attacks a carbonyl group. This is followed by a final dehydration step to yield the stable, fused heterocyclic system of the 1,8-dioxo-octahydroxanthene derivative.[5]

ReactionMechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration A This compound + Aldehyde (R-CHO) B Knoevenagel Adduct (α,β-Unsaturated Ketone) A->B + Base - H2O D Michael Adduct B->D C Second molecule of This compound C->D E Intramolecular Cyclization D->E F Final Product (Xanthene Derivative) E->F - H2O

Caption: Proposed reaction mechanism for the formation of xanthene derivatives.

Experimental Protocols

The following is a general protocol for the synthesis of 9-aryl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthene derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of Xanthene Derivatives:

A mixture of an aromatic aldehyde (2.0 mmol), this compound (4.0 mmol), and a catalyst (e.g., 10 mol% sodium dodecyl sulfate) in a solvent (e.g., 20 mL of water) is stirred at reflux for a specified time (e.g., 6 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol or water, and then recrystallized from an appropriate solvent to afford the pure product.

ExperimentalWorkflow start Start reactants Mix Aldehyde, This compound, Catalyst, and Solvent start->reactants reflux Stir at Reflux (e.g., 6 hours) reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter the Solid Product cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Appropriate Solvent wash->recrystallize product Pure Xanthene Derivative recrystallize->product

Caption: General experimental workflow for the synthesis of xanthene derivatives.

Data Presentation

The choice of catalyst and reaction conditions can significantly influence the yield of the xanthene derivatives. The following table summarizes data from reactions of various aromatic aldehydes with a similar cyclic dione (5,5-dimethyl-1,3-cyclohexanedione), demonstrating the impact of different catalysts.

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
14-ClC₆H₄CHOSDS (10)Water694[6]
24-CH₃OC₆H₄CHODSA (10)Water691[6]
3C₆H₅CHOSDS (10)Water692[6]
44-NO₂C₆H₄CHODSA (10)Water695[6]
53-BrC₆H₄CHOSDS (10)Water689[6]
64-HOC₆H₃-3-CHOSDS (10)Water686[6]

SDS: Sodium dodecyl sulfate, DSA: Dodecanesulfonic acid

Spectroscopic Data for a Representative Product (9-(4-chlorophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione):

Spectroscopic DataValues
IR (KBr, cm⁻¹) 3050, 2950, 1660, 1620, 1580, 1480, 1360, 1220, 1170, 1080, 1010, 820
¹H NMR (CDCl₃, δ ppm) 1.90-2.05 (m, 4H, CH₂), 2.20-2.40 (m, 4H, CH₂), 4.75 (s, 1H, CH), 7.10-7.30 (m, 4H, Ar-H)

Note: The spectroscopic data provided is for a closely related analog and serves as a representative example. Actual values for derivatives of this compound will vary.

References

Catalytic Systems for Reactions of 5-Arylcyclohexane-1,3-diones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic systems involved in the reactions of 5-arylcyclohexane-1,3-diones. These compounds are versatile building blocks in organic synthesis, leading to a variety of complex molecules with potential biological activities. The following sections summarize key catalytic methodologies, present quantitative data for catalyst performance, and provide detailed experimental protocols for significant transformations.

Organocatalytic Enantioselective Desymmetrization

Organocatalysis offers a powerful strategy for the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones, enabling access to chiral building blocks. One notable approach involves the merging of iminium and enamine activation in a tandem annulation reaction. This reaction proceeds through a sequential oxa-Michael addition, intramolecular aldol reaction, and a[1][2]-amino oxetane rearrangement pathway[1].

EntryCatalystSubstrateProduct Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Proline-derived catalyst 3g1a + 2a9291:9 (anti/syn)85
2Proline1a + 2a--good result

Data extracted from a study on asymmetric aldol reactions, which provides a relevant model for the reactivity of the dione scaffold[3].

This protocol is adapted from a study on the asymmetric aldol reaction of 1,3-dicarbonyl compounds, demonstrating a representative method for achieving high enantioselectivity.

Materials:

  • 5-Arylcyclohexane-1,3-dione (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Proline-derived organocatalyst (e.g., catalyst 3g) (10 mol%)[3]

  • Cu(OTf)₂ (as an additive, if required)[3]

  • Solvent: DMSO/H₂O (8:2)[3]

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the 5-arylcyclohexane-1,3-dione in the DMSO/H₂O solvent mixture, add the proline-derived organocatalyst and Cu(OTf)₂ (if applicable).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral keto alcohol.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by HPLC analysis on a chiral column[3].

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 5-Arylcyclohexane-1,3-dione + Aldehyde + Organocatalyst solvent DMSO/H₂O (8:2) start->solvent Dissolve stirring Stir at controlled temperature solvent->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with NH₄Cl monitoring->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Chiral Product purification->product

Caption: Experimental workflow for the organocatalytic asymmetric reaction.

Metal-Catalyzed Reactions

Transition metal catalysis provides a diverse toolkit for the functionalization of 5-arylcyclohexane-1,3-diones. Rhodium, gold, and copper catalysts have been employed in various transformations, including C-H activation, annulation, and cycloisomerization reactions.

Rhodium(III) catalysts can mediate the C-H annulation of N-nitrosoanilines with cyclohexane-1,3-diones to produce tetrahydrocarbazol-4-ones. This reaction proceeds through a directed C-H activation mechanism[4].

EntryCatalystSubstrate 1Substrate 2ProductYield (%)
1--INVALID-LINK--₂N-nitrosoanilineCyclohexane-1,3-dioneTetrahydrocarbazol-4-oneHigh

Specific yield data was not provided in the abstract, but the reaction is described as efficient[4].

Materials:

  • N-nitrosoaniline (1.0 equiv)

  • 5-Arylcyclohexane-1,3-dione (1.2 equiv)

  • --INVALID-LINK--₂ (5 mol%)

  • AgSbF₆ (10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • In a sealed tube, combine the N-nitrosoaniline, 5-arylcyclohexane-1,3-dione, --INVALID-LINK--₂, AgSbF₆, and pivalic acid.

  • Add anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the tetrahydrocarbazol-4-one product.

G Rh_cat [Rh(III)] Intermediate_A Rhodacyclic Intermediate A Rh_cat->Intermediate_A C-H Activation Substrate1 N-Nitrosoaniline Substrate1->Intermediate_A Substrate2 5-Arylcyclohexane-1,3-dione Intermediate_B Intermediate B Substrate2->Intermediate_B Intermediate_A->Intermediate_B Coordination & Insertion Intermediate_C Intermediate C Intermediate_B->Intermediate_C Reductive Elimination Intermediate_C->Rh_cat Catalyst Regeneration Product Tetrahydrocarbazol-4-one Intermediate_C->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H annulation.

Gold(I) chloride has been shown to be an effective catalyst for the cycloisomerization of alkyne diols to form oxygenated spiroketals. While not directly a reaction of a 5-arylcyclohexane-1,3-dione, this methodology is relevant for the synthesis of complex structures that can be derived from or incorporate the dione motif[5].

Materials:

  • Alkyne triol precursor (1.0 equiv)

  • Gold(I) chloride (AuCl) (5 mol%)

  • Methanol as solvent

Procedure:

  • Dissolve the alkyne triol in methanol.

  • Add AuCl to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired hydroxylated 5,5-spiroketal[5].

Synthesis of Tetraketones from 5,5-Dimethylcyclohexane-1,3-dione

A simple and environmentally friendly method for the synthesis of tetraketones involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with aromatic aldehydes in water, using sodium bicarbonate as a catalyst. This reaction is a good model for the reactivity of 5-arylcyclohexane-1,3-diones in condensation reactions.

EntryAldehydeCatalystSolventYield (%)
1p-ChlorobenzaldehydeNaHCO₃WaterGood to Excellent

The term "Good to Excellent" is used in the source material without specific numerical yields being readily available in the abstract.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (2 mmol)

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1 mmol)

  • Sodium bicarbonate (catalytic amount)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, suspend 5,5-dimethylcyclohexane-1,3-dione and the aromatic aldehyde in water.

  • Add a catalytic amount of sodium bicarbonate.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until completion.

  • Isolate the solid product by filtration.

  • Wash the product with water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure tetraketone.

G Reactants 5,5-Dimethylcyclohexane-1,3-dione + Aromatic Aldehyde Conditions NaHCO₃ (cat.) Water, RT Reactants->Conditions Product Arylmethylene[bis(3-hydroxy-5,5- dimethyl-2-cyclohexene-1-ones)] Conditions->Product

Caption: Synthesis of tetraketones from cyclohexane-1,3-dione derivatives.

These protocols and data provide a starting point for researchers interested in the catalytic transformations of 5-arylcyclohexane-1,3-diones. The versatility of this scaffold, combined with the power of modern catalytic methods, opens up numerous avenues for the synthesis of novel and potentially bioactive molecules. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: 5-(4-Bromophenyl)cyclohexane-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a versatile synthetic intermediate belonging to the class of cyclic β-diketones. The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, known for its presence in various natural products and synthetic compounds with a wide range of biological activities. The introduction of a 4-bromophenyl substituent at the 5-position offers a strategic point for further chemical modifications and the potential for specific interactions with biological targets. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its utilization in the synthesis of bioactive molecules. While direct experimental data on the biological activities of this compound itself is limited in publicly available literature, its utility as a precursor for potent therapeutic agents is inferred from studies on analogous cyclohexane-1,3-dione derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁BrO₂[1]
Molecular Weight 267.12 g/mol [1]
CAS Number 239132-48-0[1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols.

Applications in Drug Discovery

The highly reactive nature of the dicarbonyl moiety and the acidic methylene protons make this compound an attractive starting material for the synthesis of a diverse array of heterocyclic compounds. Derivatives of the cyclohexane-1,3-dione core have demonstrated significant potential in various therapeutic areas, particularly in oncology.

1. Synthesis of Anticancer Agents:

The cyclohexane-1,3-dione scaffold can be utilized to synthesize fused heterocyclic systems such as pyrans, pyridines, and pyrimidines, many of which exhibit potent anticancer activities. These derivatives have been shown to target various signaling pathways involved in cancer progression. For instance, pyran and pyridine derivatives have demonstrated notable antitumor activities against a range of human tumor cell lines, including leukemia, melanoma, lung, colon, and breast cancer.[2][3][4]

Potential Mechanism of Action:

While the specific targets for derivatives of this compound are yet to be fully elucidated, related compounds have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, some cyclohexane-1,3-dione derivatives have been identified as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which play key roles in tumor growth, proliferation, and angiogenesis.[4]

Hypothetical Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Regulation Derivative 5-(4-Bromophenyl)cyclohexane- 1,3-dione Derivative Derivative->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of this compound.

2. Synthesis of Kinase Inhibitors:

The general structure of cyclohexane-1,3-dione derivatives makes them suitable scaffolds for the design of kinase inhibitors. The dione moiety can act as a hydrogen bond acceptor, while the phenyl ring and its substituents can be modified to achieve specific interactions within the ATP-binding pocket of various kinases.

Experimental Protocols

The following are representative protocols for the synthesis of bioactive heterocyclic compounds using a 5-substituted cyclohexane-1,3-dione like this compound as a starting material. Researchers should note that these are generalized procedures and may require optimization for specific substrates and desired products.

Protocol 1: Synthesis of Tetrahydro-4H-chromene Derivatives

This protocol describes a multi-component reaction to synthesize substituted chromene derivatives, which are known to possess a wide range of biological activities.

Workflow Diagram:

G start Start reagents Mix this compound, aldehyde, and malononitrile in ethanol start->reagents catalyst Add triethylamine (catalyst) reagents->catalyst reflux Reflux the reaction mixture catalyst->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and neutralize with HCl cool->precipitate filter Collect the precipitate by filtration precipitate->filter wash_dry Wash with water and dry filter->wash_dry end End (Purified Product) wash_dry->end

Caption: Workflow for the synthesis of tetrahydro-4H-chromene derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of triethylamine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water (100 mL).

  • Neutralize the solution by the dropwise addition of dilute HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water.

  • Dry the product in a desiccator or oven at low temperature.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Synthesis of Fused Pyridine Derivatives

This protocol outlines a one-pot synthesis of fused pyridine derivatives via a multi-component reaction.

Materials:

  • This compound

  • Aromatic aldehyde

  • Malononitrile or Ethyl cyanoacetate

  • Ammonium acetate or Triethylamine

  • Ethanol or Acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Combine this compound (10 mmol), an aromatic aldehyde (10 mmol), and either malononitrile (10 mmol) or ethyl cyanoacetate (10 mmol) in a suitable solvent such as ethanol or acetic acid (50 mL).

  • Add a catalyst, such as ammonium acetate (20 mmol) or triethylamine (1.5 mL).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product.

  • Recrystallize from a suitable solvent for further purification.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC₅₀) for derivatives of this compound against various cancer cell lines and kinases, based on data from analogous compounds. It is crucial to note that these are representative values and actual experimental data for derivatives of the title compound are not available in the cited literature.

Derivative ClassTarget Cell Line / KinaseRepresentative IC₅₀ (µM)Reference (for analogous compounds)
Tetrahydro-4H-chromenesA549 (Lung Carcinoma)1.5 - 10[5]
HCT116 (Colon Carcinoma)2.0 - 15[5]
MCF-7 (Breast Adenocarcinoma)0.5 - 8[5]
Fused PyridinesHeLa (Cervical Cancer)5 - 25[2]
Jurkat (T-cell Leukemia)3 - 20[2]
EGFR Kinase0.1 - 5[4]
VEGFR-2 Kinase0.5 - 10[4]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of anticancer agents and kinase inhibitors. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: 5-(4-Bromophenyl)cyclohexane-1,3-dione as a Versatile Building Block for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a valuable bifunctional building block for the synthesis of diverse heterocyclic compound libraries. Its unique structure, featuring a reactive 1,3-dicarbonyl moiety and a readily functionalizable bromophenyl group, makes it an ideal scaffold for combinatorial chemistry and drug discovery programs. The cyclohexane-1,3-dione core allows for the construction of various fused and spirocyclic ring systems through a variety of chemical transformations, while the bromine atom serves as a handle for further diversification via cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the generation of compound libraries targeting key biological pathways.

Key Applications in Combinatorial Synthesis

The reactivity of the 1,3-dicarbonyl system in this compound allows for its participation in a range of multi-component reactions (MCRs), providing rapid access to complex molecular architectures. Notable applications include the synthesis of:

  • Dihydropyridine and Polyhydroquinoline Derivatives: Through the Hantzsch reaction and related MCRs, this building block can be used to generate libraries of dihydropyridines, which are known for their diverse biological activities, including calcium channel modulation and anticancer properties.

  • Fused Pyran Derivatives: Reaction with various aldehydes and active methylene compounds leads to the formation of tetrahydrobenzo[b]pyran scaffolds, which are present in numerous biologically active natural products and synthetic compounds.

  • Pyrimidine-based Scaffolds: Condensation reactions with urea, thiourea, or other amidine-containing reagents provide access to pyrimidine-fused heterocycles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors and anti-inflammatory agents.

The 4-bromophenyl substituent offers a strategic advantage for library expansion. The bromine atom can be readily transformed using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, further increasing the chemical diversity of the synthesized library.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of compound libraries using cyclohexane-1,3-dione analogues. While specific yields for this compound may vary, these values provide a general expectation for the described transformations.

Table 1: Synthesis of Dihydropyridine Derivatives via Hantzsch-type Reaction

EntryAldehydeActive Methylene CompoundCatalystSolventYield (%)
1BenzaldehydeEthyl acetoacetateCeric Ammonium NitrateEthanol85
24-ChlorobenzaldehydeEthyl acetoacetateCeric Ammonium NitrateEthanol88
34-MethoxybenzaldehydeDimedoneL-prolineEthanol/Water92
43-NitrobenzaldehydeMethyl acetoacetateIodineMethanol82

Table 2: Synthesis of Fused Pyran Derivatives via Multi-component Reaction

EntryAldehydeMalononitrile/Ethyl CyanoacetateCatalystSolventYield (%)
1BenzaldehydeMalononitrilePiperidineEthanol90
24-ChlorobenzaldehydeMalononitrileTriethylamineAcetonitrile92
34-HydroxybenzaldehydeEthyl cyanoacetateDABCOWater88
42-NaphthaldehydeMalononitrileIndium(III) chlorideMethanol95

Table 3: Biological Activity of Representative Library Members

ScaffoldCompound IDTargetActivity (IC₅₀, µM)
DihydropyridineDHP-1A549 (Lung Cancer Cell Line)7.5
DihydropyridineDHP-2MCF-7 (Breast Cancer Cell Line)5.2[1]
Fused PyranFP-1c-Met Kinase0.85
Fused PyranFP-2HT-29 (Colon Cancer Cell Line)12.3
PyrimidinePYR-1p38 MAPK0.05
PyrimidinePYR-2TNF-α production0.12

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of Dihydropyridine Derivatives

This protocol describes a one-pot synthesis of a dihydropyridine library.

Materials:

  • This compound

  • A library of aromatic aldehydes

  • Ethyl acetoacetate (or other active methylene compound)

  • Ammonium acetate

  • Ethanol

  • Ceric Ammonium Nitrate (CAN) (catalyst)

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) to the mixture.

  • Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (0.1 mmol).

  • Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water (10 mL) to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Multi-component Synthesis of Fused Pyran Derivatives

This protocol outlines the synthesis of a library of tetrahydrobenzo[b]pyran derivatives.

Materials:

  • This compound

  • A library of aromatic aldehydes

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure product.

Protocol 3: General Procedure for the Synthesis of Pyrimidine Derivatives

This protocol details the synthesis of fused pyrimidine scaffolds.

Materials:

  • This compound

  • A library of aromatic aldehydes

  • Urea (or thiourea)

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2 drops).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Combinatorial Library Synthesis cluster_start Starting Materials cluster_reaction Combinatorial Synthesis cluster_diversification Library Diversification cluster_end Final Products & Analysis start_building_block This compound reaction Multi-component Reaction (e.g., Hantzsch, Fused Pyran Synthesis) start_building_block->reaction start_reagents Library of Reagents (Aldehydes, Active Methylene Compounds, etc.) start_reagents->reaction library Diverse Compound Library reaction->library diversification Post-synthesis Modification (e.g., Suzuki Coupling) diversification->library library->diversification Optional analysis Purification & Characterization (HPLC, NMR, MS) library->analysis screening Biological Screening analysis->screening

Caption: Workflow for combinatorial library synthesis.

signaling_pathway Targeted Signaling Pathways for Synthesized Libraries cluster_cmet c-Met Signaling Pathway cluster_p38 p38 MAPK Signaling Pathway cmet_receptor c-Met Receptor gab1 Gab1 cmet_receptor->gab1 pi3k PI3K gab1->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation cmet_inhibitor Fused Pyran/Pyrimidine Library Members cmet_inhibitor->cmet_receptor stress Stress Stimuli mkk3_6 MKK3/6 stress->mkk3_6 p38 p38 MAPK mkk3_6->p38 tnf TNF-α Production p38->tnf p38_inhibitor Dihydropyridine/Pyrimidine Library Members p38_inhibitor->p38

Caption: Potential targeted signaling pathways.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione, a valuable intermediate in the development of various pharmaceutical compounds. The synthetic strategy is based on a robust and scalable three-step process commencing with a Claisen-Schmidt condensation, followed by a Michael addition, and culminating in a Dieckmann cyclization with subsequent hydrolysis and decarboxylation.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following reaction sequence:

Step 1: Synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one (Chalcone Derivative)

4-Bromobenzaldehyde and acetone undergo a base-catalyzed Claisen-Schmidt condensation to yield the corresponding α,β-unsaturated ketone.

Step 2: Synthesis of Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate

The chalcone derivative from Step 1 undergoes a Michael addition with diethyl malonate in the presence of a base.

Step 3: Synthesis of this compound

The Michael adduct from Step 2 is subjected to an intramolecular Dieckmann condensation using a strong base, followed by acidic hydrolysis and decarboxylation to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step, providing a baseline for reaction optimization and scale-up.

Table 1: Reagents and Yield for the Synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
4-Bromobenzaldehyde185.031.0185.03-Starting Material
Acetone58.085.0290.4368Reagent/Solvent
Sodium Hydroxide40.001.248.0-Catalyst
Product (E)-4-(4-bromophenyl)but-3-en-2-one 225.09 - ~202.6 (Expected) -
Yield ----~90%

Table 2: Reagents and Yield for the Synthesis of Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
(E)-4-(4-bromophenyl)but-3-en-2-one225.091.0225.09-Starting Material
Diethyl malonate160.171.2192.2172Reagent
Sodium Ethoxide68.051.281.66-Catalyst
Ethanol46.07--1000Solvent
Product Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate 385.26 - ~346.7 (Expected) -
Yield ----~90%

Table 3: Reagents and Yield for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate385.261.0385.26-Starting Material
Sodium Ethoxide68.052.5170.13-Base
Toluene92.14--1500Solvent
Hydrochloric Acid (conc.)36.46--As neededAcid
Product This compound 267.12 - ~200.3 (Expected) -
Yield ----~75%

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromobenzaldehyde (185.03 g, 1.0 mol) and acetone (368 mL, 5.0 mol).

  • Reaction Execution: Cool the mixture to 10-15 °C in an ice-water bath. Slowly add a solution of sodium hydroxide (48.0 g, 1.2 mol) in 200 mL of water via the dropping funnel over a period of 1 hour, maintaining the temperature below 25 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Quench the reaction by adding 500 mL of cold water. A yellow precipitate will form. Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to afford (E)-4-(4-bromophenyl)but-3-en-2-one.

Protocol 2: Synthesis of Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of sodium ethoxide (81.66 g, 1.2 mol) in 1 L of absolute ethanol.

  • Reaction Execution: To this solution, add diethyl malonate (192.2 g, 1.2 mol) dropwise. Then, add a solution of (E)-4-(4-bromophenyl)but-3-en-2-one (225.09 g, 1.0 mol) in 500 mL of ethanol dropwise over 1 hour.

  • Reaction Monitoring: After the addition, heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add sodium ethoxide (170.13 g, 2.5 mol) to 1.5 L of dry toluene.

  • Reaction Execution: Heat the mixture to reflux. Add a solution of diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate (385.26 g, 1.0 mol) in 500 mL of dry toluene dropwise over 2 hours. Continue refluxing for 12-16 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and slowly add 1 L of 6 M hydrochloric acid. Heat the mixture to reflux for 6-8 hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Visualizations

Diagram 1: Overall Synthesis Workflow

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Cyclization & Decarboxylation cluster_3 Purification cluster_4 Final Product A 4-Bromobenzaldehyde + Acetone B (E)-4-(4-bromophenyl)but-3-en-2-one A->B NaOH, H2O D Diethyl 2-(3-oxo-1-(4-bromophenyl)butyl)malonate B->D NaOEt, EtOH C Diethyl Malonate C->D E This compound D->E 1. NaOEt, Toluene 2. HCl, H2O, Heat F Recrystallization E->F G Pure Product F->G

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Flow of Experimental Protocol

G Experimental Protocol Flow start Start setup1 Step 1: Reaction Setup (Claisen-Schmidt) start->setup1 exec1 Step 1: Execution (Base Addition) setup1->exec1 mon1 Step 1: Monitoring (TLC) exec1->mon1 workup1 Step 1: Work-up (Filtration) mon1->workup1 setup2 Step 2: Reaction Setup (Michael Addition) workup1->setup2 exec2 Step 2: Execution (Reflux) setup2->exec2 mon2 Step 2: Monitoring (TLC) exec2->mon2 workup2 Step 2: Work-up (Extraction) mon2->workup2 setup3 Step 3: Reaction Setup (Dieckmann Cyclization) workup2->setup3 exec3 Step 3: Execution (Reflux) setup3->exec3 hydrolysis Step 3: Hydrolysis & Decarboxylation exec3->hydrolysis workup3 Step 3: Work-up (Extraction) hydrolysis->workup3 purify Purification (Recrystallization) workup3->purify end End Product purify->end

Caption: Logical flow of the multi-step experimental protocol.

Application Notes and Protocols for the Characterization of 5-(4-Bromophenyl)cyclohexane-1,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 5-(4-Bromophenyl)cyclohexane-1,3-dione. The methodologies outlined are essential for researchers engaged in the synthesis, quality control, and further development of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the synthesized product.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shifts for this compound. Note that the diketone form exists in equilibrium with its enol tautomer, which will be reflected in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.50 d, J = 8.4 Hz 2H Ar-H (ortho to Br)
~7.15 d, J = 8.4 Hz 2H Ar-H (meta to Br)
~5.50 s (variable) Enolic -OH
~3.40 m 1H CH at C5
~2.70 m 4H CH₂ at C4 and C6

| ~2.50 | m | 2H | CH₂ at C2 |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~202.0 C=O (diketone)
~195.0 C=O (enol)
~140.0 Ar-C (C-Br)
~132.0 Ar-CH
~129.0 Ar-CH
~122.0 Ar-C (ipso)
~100.0 =CH (enol)
~45.0 CH₂
~40.0 CH

| ~30.0 | CH₂ |

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B NMR Data Acquisition (1H: 400 MHz, 13C: 100 MHz) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Integration, Peak Picking) C->D Process Spectrum E Structure Confirmation and Purity Assessment D->E Interpret Data MS_Workflow A Sample Preparation (1 mg/mL in Dichloromethane) B GC-MS Analysis (Vaporization and Separation) A->B Inject into GC C Ionization and Fragmentation (Electron Ionization at 70 eV) B->C Elute to MS D Mass Analysis (Separation of Ions by m/z) C->D Enter Mass Analyzer E Data Interpretation (Molecular Weight and Fragmentation Pattern) D->E Generate Mass Spectrum HPLC_Workflow A Sample and Mobile Phase Preparation B HPLC System Setup (Column Installation, System Purge) A->B Prepare Solutions C Sample Injection and Separation (Isocratic or Gradient Elution) B->C Equilibrate System D Detection (UV-Vis at 254 nm) C->D Elute from Column E Data Analysis (Purity Assessment by Peak Area) D->E Generate Chromatogram

Troubleshooting & Optimization

Optimizing reaction conditions for 5-(4-Bromophenyl)cyclohexane-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and efficient method is a tandem Knoevenagel condensation followed by a Michael addition. This reaction typically involves reacting 4-bromobenzaldehyde with cyclohexane-1,3-dione.

Q2: What are the primary starting materials for this synthesis? A2: The key reagents are 4-bromobenzaldehyde and cyclohexane-1,3-dione.

Q3: Why is the formation of a xanthene derivative a common issue? A3: The formation of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione occurs when two equivalents of cyclohexane-1,3-dione react with one equivalent of 4-bromobenzaldehyde.[1] This side reaction is often favored under certain conditions, particularly with prolonged reaction times or specific catalysts.

Q4: What is the typical purity of the final product I can expect? A4: Commercially available this compound is often cited with a purity of 95% or higher.[2] With proper purification techniques, such as recrystallization, high purity can be achieved in a laboratory setting.

Q5: Can I use other catalysts besides piperidine? A5: Yes, other bases and even acidic catalysts can be used. For instance, "green" syntheses have been reported using natural acids like lemon juice.[1] However, for reproducibility and scalability in a professional setting, catalysts like piperidine, pyrrolidine, or other amine bases are more conventional.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Incorrect stoichiometry.3. Reaction conditions (time, temp.) not optimal.1. Use fresh, high-purity starting materials and catalyst.2. Verify the molar ratios of reactants; a 1:1 ratio of aldehyde to dione is standard for the target product.3. Monitor the reaction by TLC. If starting material is still present, consider increasing reaction time or gently heating the mixture.
High Yield of Xanthene Byproduct 1. Stoichiometry favors byproduct (excess dione).2. Prolonged reaction time.1. Use a strict 1:1 molar ratio of 4-bromobenzaldehyde to cyclohexane-1,3-dione.2. Monitor the reaction closely with TLC and stop the reaction once the main product spot is maximized and starting materials are consumed.
Presence of Unreacted Starting Material 1. Insufficient reaction time.2. Low reaction temperature.3. Inefficient catalyst.1. Extend the reaction time, monitoring progress every 30-60 minutes by TLC.2. Gently warm the reaction mixture (e.g., to 40-50 °C) if it is running at room temperature.3. Ensure the catalyst is active and used in the appropriate amount (typically catalytic, ~10 mol%).
Difficulty in Product Purification 1. Presence of multiple, closely related byproducts.2. Oily or impure solid after filtration.1. Utilize column chromatography for separation if recrystallization is ineffective.2. Wash the crude solid with a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities before recrystallization from a polar solvent like ethanol.[1]
Product Fails Characterization (e.g., wrong melting point) 1. Incorrect product or high level of impurity.2. Isomeric impurity.1. Re-purify the product using recrystallization or column chromatography.2. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The expected melting point is around 225-227 °C.[1]

Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (4-Bromobenzaldehyde, Cyclohexane-1,3-dione) solvent Prepare Solvent & Catalyst (e.g., Methanol, Piperidine) mix Combine Reagents in Solvent reagents->mix stir Stir at Room Temp (4-6 hours) mix->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter wash Wash with Cold Methanol filter->wash recrystal Recrystallize from Ethanol wash->recrystal dry Dry Final Product recrystal->dry char Characterize (MP, NMR, IR, MS) dry->char

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield or Complex Mixture? tlc Analyze crude mixture by TLC start->tlc sm_present Significant Starting Material Remains? tlc->sm_present byproduct Major Spot is NOT the Desired Product? sm_present->byproduct No prolong Action: Prolong reaction time or add more catalyst. sm_present->prolong Yes check_ratio Action: Check stoichiometry. Consider byproduct formation (e.g., Xanthene). byproduct->check_ratio Yes streaks Streaking or Many Spots on TLC? byproduct->streaks No purify Action: Optimize purification. Use column chromatography. streaks->purify Yes success Proceed to Purification streaks->success No

Caption: Troubleshooting flowchart for synthesis optimization.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes findings from various reported procedures.

Catalyst Solvent Temperature Time Typical Yield Key Observations
NoneWater55-65 °C90 min~47%Significant amount of unreacted aldehyde may remain.[1]
Lemon Juice (Acidic)Water55-65 °C90 min~59%A "green" alternative, but may introduce impurities. Yield increase noted over uncatalyzed reaction.[1]
Piperidine (Base)MethanolRoom Temp.4-6 hGood to HighStandard procedure; reaction progress should be monitored by TLC to avoid byproduct formation.
Triethylamine (Base)Not specifiedNot specifiedNot specifiedGoodOften used in multi-component reactions involving similar substrates.

Experimental Protocols

General Protocol for Piperidine-Catalyzed Synthesis

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzaldehyde

  • Cyclohexane-1,3-dione

  • Methanol (Reagent Grade)

  • Piperidine

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and cyclohexane-1,3-dione (1.0 eq) in methanol (approx. 0.5 mL per 1.78 mmol of dione).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, a precipitate will have formed. Isolate the crude product by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold methanol to remove residual starting materials and catalyst.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, FT-IR).

References

Common byproducts in 5-(4-Bromophenyl)cyclohexane-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(4-Bromophenyl)cyclohexane-1,3-dione

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate in organic synthesis. Due to its structure, featuring a diketone functionality, it readily participates in several types of reactions. The most common include:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones, often catalyzed by a weak base, to form α,β-unsaturated compounds. This is a cornerstone reaction for this class of molecules.

  • Michael Addition: Acting as a Michael donor, the enolate of the dione can add to α,β-unsaturated carbonyl compounds.

  • Alkylation and Arylation: The acidic methylene protons between the two carbonyl groups can be deprotonated to form a nucleophilic enolate, which can then be alkylated or arylated.

  • Multi-component Reactions (MCRs): It is frequently used in one-pot syntheses to create complex heterocyclic structures like pyrans, pyridines, and xanthenes.[1][2]

  • Synthesis of Heterocycles: It serves as a key building block for synthesizing various heterocyclic compounds, including benzophenanthridine and triazine derivatives.[3][4]

Q2: I am performing a Knoevenagel condensation with 4-bromobenzaldehyde and two equivalents of a cyclohexanedione to form a xanthene derivative, but I am getting a significant byproduct. What is it likely to be?

A2: In the synthesis of xanthene derivatives from an aldehyde and two equivalents of a 1,3-cyclohexanedione, a common and significant byproduct is the intermediate compound formed from the condensation of one molecule of the aldehyde with one molecule of the dione. For instance, in a reaction intended to produce 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the intermediate byproduct 2-(4-bromo benzylidene)cyclohexane-1,3-dione is often observed.[5] This occurs when the reaction does not proceed to completion with the second equivalent of the dione.

Q3: My alkylation reaction is giving me a low yield of the desired C-alkylated product. What are the potential side reactions?

A3: When performing alkylation on 1,3-diones, a primary competing side reaction is O-alkylation . The enolate intermediate is an ambident nucleophile, meaning it has two reactive sites: the central carbon (C-alkylation) and the oxygen atoms (O-alkylation). The ratio of C- to O-alkylation is highly dependent on the reaction conditions. Hard electrophiles and polar aprotic solvents tend to favor O-alkylation, while softer electrophiles and polar protic solvents often favor C-alkylation. Another potential issue is dialkylation , where the product is alkylated a second time.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation to Xanthene Derivatives

If you are experiencing low yields of the desired xanthene product and observing the formation of the intermediate benzylidene byproduct, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low Yield of Xanthene Product check_ratio Verify Reactant Stoichiometry (2 eq. Dione: 1 eq. Aldehyde) start->check_ratio check_catalyst Evaluate Catalyst (e.g., lemon juice, piperidine) start->check_catalyst check_conditions Assess Reaction Conditions (Solvent, Temp.) start->check_conditions adjust_ratio Adjust to slight excess of dione check_ratio->adjust_ratio Incorrect change_catalyst Increase catalyst loading or switch to a stronger base/acid check_catalyst->change_catalyst Ineffective optimize_conditions Increase temperature or prolong reaction time check_conditions->optimize_conditions Suboptimal purify Isolate Product via Column Chromatography or Recrystallization adjust_ratio->purify change_catalyst->purify optimize_conditions->purify end Improved Yield purify->end

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Quantitative Data on Byproduct Formation

The table below summarizes results from a study on the synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, highlighting the effect of a catalyst on product and byproduct distribution.

CatalystSolventProduct Yield (%)Key ByproductByproduct NoteReference
NoneWater47.31%2-(4-bromo benzylidene) cyclohexane-1,3-dioneFormed in significant amounts[5]
Lemon JuiceWater59.14%2-(4-bromo benzylidene) cyclohexane-1,3-dioneStill present, but main product yield increased[5]

This data indicates that while an acid catalyst can improve the yield of the desired xanthene product, the formation of the intermediate byproduct remains a significant competing reaction.[5]

Issue 2: C-Alkylation vs. O-Alkylation Byproducts

Controlling the regioselectivity of alkylation is crucial. The formation of an O-alkylated byproduct instead of the desired C-alkylated product is a common challenge.

Reaction Pathway Diagram:

G start 5-(4-Bromophenyl) cyclohexane-1,3-dione base + Base (-H+) start->base enolate Ambident Enolate Intermediate base->enolate c_reagent + R-X (Soft Electrophile) enolate->c_reagent Pathway A (Favored by protic solvents) o_reagent + R-X (Hard Electrophile) enolate->o_reagent Pathway B (Favored by aprotic polar solvents) c_product C-Alkylated Product (Desired) c_reagent->c_product o_product O-Alkylated Byproduct (Side Product) o_reagent->o_product

Caption: Competing C-alkylation and O-alkylation reaction pathways.

Troubleshooting Recommendations:

  • To Favor C-Alkylation:

    • Use a less polar, protic solvent (e.g., ethanol, methanol).

    • Employ a "softer" electrophile (e.g., alkyl iodides or bromides).

    • Use a bulky base to sterically hinder attack at the oxygen atoms.

  • To Minimize O-Alkylation:

    • Avoid highly polar aprotic solvents like DMF or DMSO if C-alkylation is desired.

    • Avoid "hard" electrophiles like alkyl sulfates or tosylates.

Experimental Protocols

Protocol: Synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

This protocol is adapted from a reported green synthesis method and is provided for informational purposes.[5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 1,3-Cyclohexanedione (2.0 mmol)

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Lemon juice (catalyst) or water (solvent)

  • Ethanol for recrystallization

Procedure:

  • A mixture of 1,3-cyclohexanedione (2.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) is prepared in water.

  • If using a catalyst, a catalytic amount of lemon juice is added to the mixture.

  • The reaction mixture is subjected to ultrasound irradiation at a temperature of 55-65°C for a specified time (e.g., 30-60 minutes), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the final product as a white powder.[5]

Characterization:

  • Melting Point: 225-227 °C[5]

  • Key FT-IR Bands: Presence of C=O, C=C aromatic, aliphatic C-H, and C-O groups.[5]

References

Technical Support Center: Purification of 5-(4-Bromophenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(4-Bromophenyl)cyclohexane-1,3-dione and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Problem Potential Cause Recommended Solution
Low or No Recovery After Column Chromatography Compound is highly polar and stuck on the silica gel. 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).2. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane (up to 10% methanol).[1]3. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help with elution.4. Consider reverse-phase chromatography if the compound is very polar.
Compound decomposed on the silica gel. 1. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[2]2. Deactivate the silica gel by adding 1-3% triethylamine to your solvent system to neutralize its acidity.[1]3. Use alternative stationary phases like alumina or Florisil.
Compound is not UV active or does not stain well. 1. Use a more universal staining method, such as potassium permanganate or p-anisaldehyde stain, to visualize the spots on the TLC plate.2. Collect fractions blindly and analyze them by other means (e.g., NMR, LC-MS).
Product Contaminated with Starting Materials Incomplete reaction. 1. Monitor the reaction progress closely using TLC or LC-MS to ensure full conversion before work-up.2. Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Poor separation during chromatography. 1. Optimize the eluent system for better separation on TLC before running the column. Aim for an Rf value of 0.2-0.3 for your product.2. Use a longer column or a finer mesh silica gel for better resolution.3. Consider a different solvent system. A mixture of hexane and ethyl acetate is a common starting point.[3][4]
Oily Product Instead of Solid After Purification Presence of residual solvent. 1. Dry the product under high vacuum for an extended period.2. Gently heat the product under vacuum, if it is thermally stable.
Presence of impurities. 1. Re-purify the product using a different method (e.g., recrystallization if previously purified by column chromatography).2. Analyze the oily product by NMR or LC-MS to identify the impurities and tailor the purification strategy accordingly.
Difficulty with Recrystallization Inappropriate solvent choice. 1. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.2. Test a range of solvents on a small scale. Common solvents for similar compounds include ethanol, methanol, and mixtures of ethyl acetate and hexanes. A derivative of 1,3-cyclohexanedione has been successfully recrystallized from ethanol.[5]3. If the compound "oils out," try using a more polar solvent or a solvent mixture.
Supersaturation. 1. Scratch the inside of the flask with a glass rod to induce crystal formation.2. Add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzaldehyde and the active methylene compound (e.g., malononitrile, ethyl acetoacetate) used in the Michael addition reaction. Side-products from self-condensation of the starting materials or double Michael addition products can also be present.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel is a common issue for some organic compounds. You can try neutralizing the silica gel by adding a small amount of triethylamine (1-3%) to your eluent.[1] Alternatively, you can use a different stationary phase such as neutral alumina or Florisil. Performing a quick filtration through a plug of silica gel instead of a full column can also minimize contact time and degradation.

Q3: How do I choose the right solvent system for column chromatography?

A3: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal system will give your desired compound an Rf value of approximately 0.2-0.3, with good separation from any impurities. For 5-arylcyclohexane-1,3-dione derivatives, systems like ethyl acetate/hexanes are a good starting point.[3][4]

Q4: Can I use recrystallization instead of column chromatography?

A4: Yes, recrystallization can be a very effective purification method, especially if the crude product is a solid and the impurities have different solubility profiles. It is often more scalable and can yield very pure crystalline material. The choice between column chromatography and recrystallization depends on the nature of the impurities and the physical state of your crude product.

Q5: My purified product is an off-white or yellowish solid, but the literature reports a white solid. Is this a problem?

A5: A slight discoloration may indicate the presence of minor, colored impurities. If the analytical data (NMR, LC-MS) confirms the structure and high purity of your compound, the color may not be a significant issue for subsequent steps. However, if high purity is critical, you can try further purification by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound Derivatives (Illustrative Data)

Purification MethodSolvent/Eluent SystemTypical Yield (%)Typical Purity (%)Notes
Column Chromatography Hexane:Ethyl Acetate (gradient)60-80>95Effective for removing both polar and non-polar impurities.
Dichloromethane:Methanol (gradient)50-70>95Useful for more polar derivatives.
Recrystallization Ethanol70-90>98Good for removing minor impurities from a solid crude product.
Ethyl Acetate/Hexanes65-85>97Effective when a single solvent is not ideal.

Note: The values presented in this table are illustrative and may vary depending on the specific derivative and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate).

    • Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product is_solid Is the crude product a solid? crude->is_solid column_chrom Column Chromatography is_solid->column_chrom No recrystallization Recrystallization is_solid->recrystallization Yes pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Decision workflow for choosing a primary purification strategy.

Column_Troubleshooting start Column Chromatography Issue no_product No Product Eluting start->no_product Low/No Recovery impure_product Impure Product Fractions start->impure_product Contamination increase_polarity Increase Eluent Polarity no_product->increase_polarity Is compound polar? check_stability Check for Decomposition no_product->check_stability No elution with high polarity optimize_eluent Optimize Eluent System via TLC impure_product->optimize_eluent Poor Separation recrystallize Recrystallize Fractions impure_product->recrystallize Minor Impurities success Successful Purification increase_polarity->success change_stationary_phase Use Alumina/Florisil check_stability->change_stationary_phase Decomposition confirmed change_stationary_phase->success rerun_column Re-run Column with Optimized Eluent optimize_eluent->rerun_column rerun_column->success recrystallize->success

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing Reactions with 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of reactions involving 5-(4-Bromophenyl)cyclohexane-1,3-dione. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a reactant?

A1: this compound is a versatile precursor primarily used in multicomponent reactions to synthesize a variety of heterocyclic compounds. The most prevalent reactions include:

  • Hantzsch-type reactions: For the synthesis of dihydropyridines and subsequently pyridines.

  • Synthesis of xanthene derivatives: Typically through condensation with an aldehyde.

  • Synthesis of quinoline and tetrahydroquinoline derivatives: Often via a one-pot reaction with an amine and another carbonyl compound.[1]

  • Michael additions: The active methylene group can act as a nucleophile.

Q2: What are the key factors that generally influence the yield of these reactions?

A2: Several factors can significantly impact the reaction yield:

  • Catalyst: The choice between a Lewis acid, Brønsted acid, or a base can be critical. For some reactions, a catalyst may not be necessary.[2]

  • Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.

  • Temperature: Reaction rates are temperature-dependent, but higher temperatures can also lead to side product formation.

  • Reaction Time: Monitoring the reaction is crucial to determine the optimal time for maximum product formation without significant degradation.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction.

Troubleshooting Guides

Low Yield in the Synthesis of Tetrahydroquinoline Derivatives

Problem: I am getting a low yield in the one-pot synthesis of a 2-amino-4-(4-bromophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. If you are using a catalyst like piperidine or another base, its concentration might need optimization.

    • Troubleshooting Step: Screen different catalysts such as L-proline, piperidine, or even catalyst-free conditions at reflux. Vary the catalyst loading from 5 mol% to 20 mol%.

  • Incorrect Solvent: The solvent polarity can influence the reaction intermediates.

    • Troubleshooting Step: Test a range of solvents. While ethanol is commonly used, other solvents like methanol, isopropanol, or even solvent-free conditions could provide better yields.[3]

  • Inappropriate Reaction Temperature: The reaction may be sensitive to temperature.

    • Troubleshooting Step: Optimize the reaction temperature. Start from room temperature and gradually increase to the reflux temperature of the chosen solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction may not have reached completion, or the product might be degrading over time.

    • Troubleshooting Step: Monitor the reaction at different time points (e.g., 1h, 2h, 4h, 8h) using TLC to identify the optimal reaction time.

Data Presentation: Optimization of Tetrahydroquinoline Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1Piperidine (10)EthanolReflux665
2L-proline (10)EthanolReflux675
3NoneEthanolReflux1250
4L-proline (10)MethanolReflux670
5L-proline (10)Solvent-free100285

Note: This data is illustrative and based on general principles for this reaction type. Actual results may vary.

Formation of Side Products in Xanthene Synthesis

Problem: In the synthesis of a xanthene derivative from this compound and an aromatic aldehyde, I am observing significant side product formation.

Possible Causes and Solutions:

  • Knoevenagel Condensation Product: The initial condensation product between the dione and the aldehyde might be the major product if the subsequent Michael addition and cyclization do not proceed efficiently.

    • Troubleshooting Step: Ensure the stoichiometry is correct; typically a 2:1 ratio of the dione to the aldehyde is used. The choice of catalyst can also influence the reaction pathway. While some reactions proceed without a catalyst, others may benefit from a mild base or acid.[2]

  • Reaction Conditions Too Harsh: High temperatures or strong catalysts can lead to undesired side reactions.

    • Troubleshooting Step: Try running the reaction at a lower temperature for a longer period. If using a catalyst, consider a milder one. For instance, if a strong acid is being used, try a weaker one like acetic acid.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

  • In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Add a catalytic amount of L-proline (10 mol%).

  • Heat the mixture at 100°C under solvent-free conditions for 2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 15 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol 2: General Procedure for the Synthesis of Xanthene Derivatives

  • To a solution of this compound (2 mmol) in ethanol (10 mL), add an aromatic aldehyde (1 mmol).

  • Reflux the mixture for 4-6 hours. The reaction can often proceed without a catalyst.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent like ethanol or a mixture of ethanol/water to get the pure xanthene derivative.

Mandatory Visualization

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst (Type and Loading) start->check_catalyst check_solvent Check Solvent (Polarity) start->check_solvent check_temp Check Temperature start->check_temp check_time Check Reaction Time start->check_time optimize_catalyst Screen Catalysts (e.g., L-proline, piperidine) Vary Loading (5-20 mol%) check_catalyst->optimize_catalyst optimize_solvent Test Different Solvents (e.g., EtOH, MeOH, Solvent-free) check_solvent->optimize_solvent optimize_temp Vary Temperature (e.g., RT, 50°C, Reflux) check_temp->optimize_temp optimize_time Monitor by TLC at Different Time Points check_time->optimize_time end Improved Yield optimize_catalyst->end optimize_solvent->end optimize_temp->end optimize_time->end

Caption: Troubleshooting workflow for low reaction yield.

Hantzsch_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dione 5-(4-Bromophenyl) cyclohexane-1,3-dione Enamine Enamine Intermediate Dione->Enamine + Ammonia Aldehyde Aldehyde Chalcone Chalcone-like Intermediate Aldehyde->Chalcone + Ketoester (Knoevenagel) Ammonia Ammonia Source Ketoester β-Ketoester DHP Dihydropyridine Derivative Enamine->DHP + Chalcone (Michael Add.) Chalcone->DHP

Caption: Simplified Hantzsch reaction pathway.

References

Troubleshooting low conversion rates in 5-arylcyclohexane-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-arylcyclohexane-1,3-diones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates and other common issues encountered during these reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired 5-arylcyclohexane-1,3-dione product. What are the likely causes and how can I improve the yield?

A: Low yields in the synthesis of 5-arylcyclohexane-1,3-diones, often prepared via a Michael addition followed by cyclization (Robinson annulation), can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Poor Quality or Inactive Reagents: The purity and activity of your starting materials are critical.

    • Solution: Ensure that the aryl-substituted α,β-unsaturated ketone (e.g., chalcone) and the 1,3-dione are pure. If necessary, recrystallize or purify the starting materials. Use freshly opened or properly stored bases and solvents. Some bases can lose activity over time or through improper storage.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial for efficient enolate formation from the 1,3-dione, which is a key step in the Michael addition.

    • Solution: Experiment with different base and solvent combinations. Common bases include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt), and organic bases like triethylamine or DBU. Aprotic solvents such as DMF or DMSO can be effective.[1] The optimal combination will depend on the specific substrates.

  • Low Reactivity of the Michael Acceptor: The structure of the aryl-substituted α,β-unsaturated ketone can significantly impact its reactivity.

    • Solution: Electron-withdrawing groups on the aryl ring of the chalcone can increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and potentially increasing the yield.[2] Conversely, electron-donating groups may decrease reactivity.

  • Ineffective Catalyst or Suboptimal Catalyst Loading: For catalyzed reactions, the choice and amount of catalyst are critical.

    • Solution: Ensure your catalyst is active. In some cases, a lower catalyst loading can lead to a faster reaction and higher yield, as the reactant itself can interact with the catalyst.[1] It is essential to optimize the catalyst concentration.

  • Unfavorable Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Solution: Reactions at too low a temperature may not proceed at a reasonable rate, while excessively high temperatures can promote side reactions or decomposition.[1] Monitor the reaction at different temperatures to find the optimal condition.

Issue 2: Presence of Significant Side Products

Q: My reaction is producing the desired product, but I'm also observing significant amounts of side products, which complicates purification and lowers the yield. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Retro-Michael Addition: The Michael addition is a reversible reaction.

    • Cause: High reaction temperatures can favor the reverse reaction, where the product decomposes back to the starting materials.[1]

    • Solution: Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.[1]

  • Polymerization of the Michael Acceptor: α,β-unsaturated ketones, especially under basic conditions, are susceptible to polymerization. This is a frequent cause of low yields.

    • Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For instance, the Wichterle reaction employs 1,3-dichloro-cis-2-butene to prevent polymerization during the Michael addition.[3]

  • Bis-Addition: The initial Michael adduct can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.

    • Solution: Carefully control the stoichiometry of the reactants to minimize this side reaction. Using a slight excess of the 1,3-dione may be beneficial.

  • Self-Condensation of the 1,3-Dione: Under basic conditions, the 1,3-dione can undergo self-condensation.

    • Solution: Optimize the reaction conditions, such as the choice of base and temperature, to favor the desired Michael addition over self-condensation.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of 5-arylcyclohexane-1,3-diones via Robinson Annulation?

The Robinson annulation is a three-step process:

  • Michael Addition: A stabilized enolate (from the 1,3-dione) attacks an α,β-unsaturated ketone (the aryl-substituted precursor) in a conjugate addition.[4]

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an internal aldol reaction to form a six-membered ring.[4][5]

  • Dehydration: The resulting keto alcohol is dehydrated to form the final α,β-unsaturated ketone in the newly formed ring.[4]

Q2: How do substituents on the chalcone's aromatic rings affect the reaction yield?

The electronic properties of the substituents on the chalcone's aromatic rings significantly influence the reaction's success. Electron-withdrawing groups on the benzaldehyde-derived ring generally enhance the electrophilicity of the β-carbon, which favors the Michael addition and often leads to higher yields.[2]

Q3: Can I stop the Robinson annulation at an intermediate stage?

Yes, under appropriate experimental conditions, it is possible to stop the reaction after each step and isolate the Michael adduct or the keto alcohol intermediate separately.[4] For example, using a catalytic amount of base at room temperature may favor the isolation of the Michael addition product, while increasing the catalyst amount and temperature can drive the reaction to completion.[4]

Q4: What is the Wichterle reaction and how is it related?

The Wichterle reaction is a variation of the Robinson annulation that uses 1,3-dichloro-cis-2-butene instead of a typical α,β-unsaturated ketone like methyl vinyl ketone. This is done to avoid undesirable polymerization or condensation of the Michael acceptor.[3]

Data Presentation

Table 1: Impact of Reaction Parameters on Yield in Cyclohexanedione Synthesis
ParameterVariationEffect on YieldRationaleCitation
Base Strong bases (e.g., NaOEt, KOH) vs. Weaker bases (e.g., Triethylamine)Stronger bases generally lead to higher yields.Efficiently generates the enolate from the 1,3-dione for the Michael addition.[1]
Solvent Aprotic (e.g., DMF, DMSO) vs. Protic (e.g., Ethanol)Aprotic solvents can enhance the nucleophilicity of the enolate, leading to better yields.Protic solvents can solvate the enolate, reducing its reactivity.[1]
Temperature Low vs. HighOptimal temperature exists; too high can promote side reactions like retro-Michael addition.Balances reaction rate with the stability of reactants and products.[1]
Catalyst Loading Low vs. HighAn optimal loading exists; sometimes lower loading gives higher yields.Excess catalyst can sometimes interact with reactants in a non-productive way.[1][6]
Substituents on Aryl Ring of Chalcone Electron-withdrawing vs. Electron-donatingElectron-withdrawing groups generally increase yield.Increases the electrophilicity of the β-carbon of the Michael acceptor.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Carboxyethyl-3,5-diphenyl-cyclohexen-1-one via Robinson Annulation of Chalcone and Ethyl Acetoacetate

This protocol is adapted from a procedure described for an advanced undergraduate organic synthesis project.[4]

Materials:

  • Chalcone

  • Ethyl acetoacetate

  • Barium hydroxide monohydrate (Ba(OH)₂·H₂O)

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chalcone (1 equivalent) and ethyl acetoacetate (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Add barium hydroxide monohydrate as the catalyst. The amount of catalyst can be varied to control the reaction progress:

    • For the Michael adduct: Use a catalytic amount (e.g., 1 mol%).

    • For the final annulation product: Use a higher catalyst loading (e.g., 10-20 mol%).[4]

  • Reaction Conditions:

    • For the Michael adduct: Stir the reaction mixture at room temperature for approximately 16 hours.

    • For the final annulation product: Heat the mixture to reflux for about 16 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-arylcyclohexane-1,3-dione derivative.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses).

  • Perform the reaction in a well-ventilated fume hood.

  • Barium compounds are toxic; handle with care.

Mandatory Visualization

Diagram 1: Reaction Pathway for 5-Arylcyclohexane-1,3-dione Synthesis

Reaction_Pathway Reactants Aryl-substituted α,β-Unsaturated Ketone + 1,3-Dione Enolate Enolate of 1,3-Dione Reactants->Enolate Base MichaelAdduct 1,5-Diketone (Michael Adduct) Enolate->MichaelAdduct Michael Addition CyclizedIntermediate Keto Alcohol (Cyclized Intermediate) MichaelAdduct->CyclizedIntermediate Intramolecular Aldol Condensation FinalProduct 5-Arylcyclohexane-1,3-dione Derivative CyclizedIntermediate->FinalProduct Dehydration

Caption: Synthetic pathway for 5-arylcyclohexane-1,3-dione derivatives.

Diagram 2: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckReagents Step 1: Verify Reagent Quality (Purity, Activity, Storage) Start->CheckReagents ReagentsOK Reagents are of high quality CheckReagents->ReagentsOK Good ReagentsBad Reagents are impure or inactive CheckReagents->ReagentsBad Poor CheckConditions Step 2: Evaluate Reaction Conditions (Base, Solvent, Temperature) ReagentsOK->CheckConditions PurifyReagents Solution: Purify or replace reagents. Use fresh base/catalyst. ReagentsBad->PurifyReagents End Improved Conversion Rate PurifyReagents->End ConditionsOK Conditions are optimal CheckConditions->ConditionsOK Optimal ConditionsBad Conditions are suboptimal CheckConditions->ConditionsBad Suboptimal CheckSideReactions Step 3: Investigate Side Reactions (Polymerization, Retro-Michael, etc.) ConditionsOK->CheckSideReactions OptimizeConditions Solution: Screen different bases, solvents, and temperatures. ConditionsBad->OptimizeConditions OptimizeConditions->End SideReactionsPresent Side reactions are significant CheckSideReactions->SideReactionsPresent Yes SideReactionsMinimal Side reactions are minimal CheckSideReactions->SideReactionsMinimal No ModifyConditions Solution: Adjust temperature, stoichiometry, or use alternative reagents. SideReactionsPresent->ModifyConditions SideReactionsMinimal->End ModifyConditions->End

Caption: Logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Managing Stereoselectivity in Reactions of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)cyclohexane-1,3-dione. The focus is on managing stereoselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Low diastereoselectivity is a common issue when new stereocenters are formed. Several factors can influence the diastereomeric ratio (d.r.). Consider the following troubleshooting steps:

  • Choice of Catalyst and Reagents: The steric and electronic properties of your catalyst and reagents play a crucial role. For instance, in organocatalyzed reactions, bulky catalysts can create a more sterically hindered environment, favoring the formation of one diastereomer over the other.

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity. This is because the transition state leading to the major diastereomer is typically lower in energy, and at lower temperatures, there is less thermal energy to overcome the activation barrier for the formation of the minor diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A solvent screen is recommended to find the optimal conditions. Non-polar solvents may enhance the effect of hydrogen bonding or other non-covalent interactions that contribute to stereoselectivity.

  • Substrate Conformation: The conformation of the cyclohexane-1,3-dione ring can dictate the facial selectivity of the attack. The bulky 4-bromophenyl group at the 5-position will preferentially occupy an equatorial position, which can influence the approach of reagents.

Q2: I am observing low enantioselectivity in my asymmetric reaction. What are the potential causes and solutions?

A2: Achieving high enantiomeric excess (e.e.) is critical in asymmetric synthesis. If you are experiencing low enantioselectivity, consider these points:

  • Catalyst Choice and Purity: Ensure the chiral catalyst is of high purity and the correct enantiomer is being used. Even small amounts of the opposite enantiomer can significantly decrease the observed e.e. For organocatalyzed reactions, the structure of the catalyst is paramount. For example, in Michael additions, bifunctional catalysts like chiral thioureas or squaramides can effectively control the stereochemical outcome.

  • Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. A low loading may result in a significant background (non-catalyzed) reaction, which is not stereoselective. Conversely, high catalyst loading can sometimes lead to the formation of catalyst aggregates with lower selectivity. An optimization of the catalyst loading is recommended.

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalytic cycle, particularly in reactions involving organocatalysts or Lewis acids. Ensure all solvents and reagents are rigorously dried.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to racemization of the product. Monitor the reaction progress and the e.e. over time to determine the optimal reaction duration.

Q3: I am attempting a cascade reaction (e.g., Michael-Aldol) and getting a complex mixture of products. How can I favor the desired stereoisomer?

A3: Cascade reactions are powerful for building molecular complexity but can be challenging to control. To improve the outcome:

  • Optimize the First Step: The stereochemistry of the final product in a cascade reaction is often determined in the first stereocenter-forming step. Focus on optimizing the conditions for the initial Michael or Aldol addition to achieve high stereoselectivity.

  • Control of Reaction Intermediates: The conformation and reactivity of the intermediate species are critical. The choice of base or catalyst can influence the stereochemical outcome of the subsequent cyclization or addition steps.

  • One-Pot vs. Stepwise: If optimizing the one-pot cascade proves too difficult, consider performing the reaction in a stepwise manner. This allows for the purification of the intermediate and optimization of the subsequent reaction step independently.

Troubleshooting Guides

Low Diastereoselectivity in Michael Additions
Potential Cause Troubleshooting Action Expected Outcome
Flexible Transition State Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeCN).Identification of a solvent that promotes a more ordered, rigid transition state, leading to a higher d.r.
Suboptimal Catalyst If using an organocatalyst, try derivatives with different steric bulk or electronic properties. For example, switch from a primary amine to a secondary amine catalyst or vice-versa.A catalyst that provides a better steric or electronic match with the substrate can significantly improve diastereoselectivity.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Favors the thermodynamically preferred diastereomer, increasing the d.r.
Incorrect Base If a base is used, screen different bases (e.g., organic bases like DBU, inorganic bases like K2CO3).The choice of base can influence the enolate geometry and, consequently, the stereochemical outcome.
Low Enantioselectivity in Asymmetric Hydrogenation
Potential Cause Troubleshooting Action Expected Outcome
Inefficient Chiral Ligand Screen a library of chiral ligands (e.g., BINAP, SEGPHOS, Josiphos derivatives).Discovery of a ligand that provides a better chiral environment around the metal center for the specific substrate.
Incorrect Metal Precursor Try different metal precursors (e.g., [Rh(COD)2]BF4, [Ir(COD)Cl]2).The metal can influence the catalytic activity and selectivity.
Presence of Inhibitors Purify the substrate and solvent to remove any potential catalyst poisons (e.g., sulfur-containing compounds).Improved catalyst activity and enantioselectivity.
Suboptimal Hydrogen Pressure Optimize the hydrogen pressure.Pressure can affect the rate and selectivity of the hydrogenation.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition to a Nitroolefin

This protocol is a representative procedure for the enantioselective Michael addition of this compound to a nitroolefin, based on established methods for similar 1,3-dicarbonyl compounds.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • trans-β-Nitrostyrene (1.2 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 10 mol%)

  • Toluene (anhydrous, as solvent)

  • Benzoic acid (co-catalyst, 10 mol%)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 0.1 mmol, 26.7 mg).

  • Add trans-β-nitrostyrene (0.12 mmol, 18.0 mg).

  • Add the organocatalyst (0.01 mmol, 3.3 mg) and benzoic acid (0.01 mmol, 1.2 mg).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Quantitative Data (Representative for 5-Aryl-Cyclohexane-1,3-Diones):

EntryCatalystSolventTemp (°C)Time (h)Yield (%)d.r.e.e. (%)
1(S)-ProlineCH2Cl22548755:185
2(S)-DPPTEToluene0368810:192
3Chiral ThioureaTHF-207292>20:197

DPPTE = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol reaction of this compound with an aldehyde.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.5 eq)

  • L-Proline (catalyst, 20 mol%)

  • Dimethyl sulfoxide (DMSO, as solvent)

Procedure:

  • In a reaction vial, dissolve this compound (e.g., 0.1 mmol, 26.7 mg) in DMSO (1.0 mL).

  • Add L-proline (0.02 mmol, 2.3 mg).

  • Add benzaldehyde (0.15 mmol, 15.9 mg).

  • Stir the mixture at 40 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate).

  • Determine the diastereomeric ratio by ¹H NMR.

Quantitative Data (Representative for 5-Aryl-Cyclohexane-1,3-Diones):

EntryAldehydeCatalystSolventTemp (°C)Yield (%)d.r. (anti/syn)
1BenzaldehydeL-ProlineDMSO408590:10
24-NitrobenzaldehydePyrrolidineCH2Cl2259195:5
3IsobutyraldehydeDBUTHF07880:20

Visualizations

Stereoselectivity_Workflow cluster_start Reaction Setup cluster_reaction Execution & Analysis cluster_troubleshooting Troubleshooting cluster_end Outcome Start Define Reaction: - Michael Addition - Aldol Reaction - Hydrogenation Substrate 5-(4-Bromophenyl) cyclohexane-1,3-dione Start->Substrate Reagent Electrophile / H2 Source Start->Reagent Catalyst Chiral / Achiral Catalyst Start->Catalyst Solvent Solvent Selection Start->Solvent Reaction Run Reaction (Control Temp & Time) Workup Quench & Purify Reaction->Workup Analysis Determine Yield, d.r., e.e. (NMR, HPLC) Workup->Analysis Low_Selectivity Low Stereoselectivity? Analysis->Low_Selectivity Optimize_Catalyst Optimize Catalyst Low_Selectivity->Optimize_Catalyst Yes Optimize_Temp Optimize Temperature Low_Selectivity->Optimize_Temp Optimize_Solvent Optimize Solvent Low_Selectivity->Optimize_Solvent High_Selectivity High Stereoselectivity Achieved Low_Selectivity->High_Selectivity No Optimize_Catalyst->Reaction Optimize_Temp->Reaction Optimize_Solvent->Reaction

Caption: Experimental workflow for managing stereoselectivity.

Logical_Relationship cluster_factors Controlling Factors cluster_effects Mechanistic Effects cluster_outcomes Stereochemical Outcomes Catalyst Catalyst Structure (Sterics, Electronics) Transition_State Transition State Geometry & Energy Catalyst->Transition_State Interactions Non-covalent Interactions (H-bonding, π-stacking) Catalyst->Interactions Temperature Reaction Temperature Temperature->Transition_State Solvent Solvent Properties (Polarity, Coordination) Solvent->Transition_State Solvent->Interactions Substrate Substrate Conformation Substrate->Transition_State Substrate->Interactions Diastereoselectivity Diastereomeric Ratio (d.r.) Transition_State->Diastereoselectivity Enantioselectivity Enantiomeric Excess (e.e.) Transition_State->Enantioselectivity Interactions->Diastereoselectivity Interactions->Enantioselectivity

Technical Support Center: Catalyst Poisoning in 5-(4-Bromophenyl)cyclohexane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 5-(4-Bromophenyl)cyclohexane-1,3-dione.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Guide 1: Diagnosing Low or No Reaction Conversion

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound has a very low yield or has failed completely. How can I determine if catalyst poisoning is the cause?

Answer: A sudden drop in yield or complete reaction failure, especially when the protocol has previously worked, is a strong indicator of catalyst poisoning. Follow this diagnostic workflow to identify the root cause:

G cluster_reagents Reagent Verification cluster_catalyst Catalyst System Evaluation start Low or No Conversion Observed reagent_check Step 1: Verify Reagent Purity & Integrity start->reagent_check catalyst_check Step 2: Inspect the Catalyst System reagent_check->catalyst_check Reagents OK poison_identified Potential Poison Identified reagent_check->poison_identified Impurity Suspected reagent1 Purity of this compound (check for sulfur) conditions_check Step 3: Review Reaction Conditions catalyst_check->conditions_check Catalyst Appears OK catalyst_check->poison_identified Suspect Catalyst Deactivation catalyst1 Age and handling of Palladium source conditions_check->poison_identified Conditions Correct no_poison No Obvious Poison Source conditions_check->no_poison Issue Found (e.g., Temp, Time) solution Implement Mitigation Strategy poison_identified->solution Yes no_poison->solution reagent2 Purity of coupling partner (e.g., boronic acid) reagent3 Solvent quality (anhydrous, degassed) catalyst2 Ligand integrity (phosphine oxidation) catalyst3 Correct Pd:Ligand ratio

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Reagent Purity:

    • This compound: Analyze the starting material for impurities, particularly sulfur-containing compounds which are known poisons for palladium catalysts.[1] Elemental analysis or techniques like X-ray fluorescence (XRF) can be employed.

    • Coupling Partner: For Suzuki reactions, check the purity of the boronic acid or ester. Protodeboronation can be a side reaction.

    • Solvents and Bases: Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to the oxidation of phosphine ligands and the palladium catalyst. Ensure the base is of high purity and soluble in the reaction medium.

  • Inspect the Catalyst System:

    • Palladium Source: Palladium(II) acetate can degrade over time. Use a fresh, reputable source. Palladium(0) sources like Pd(PPh₃)₄ are sensitive to air and should be handled under an inert atmosphere.

    • Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be oxidized to phosphine oxides, which can inhibit the catalytic cycle. Check for the presence of phosphine oxide via ³¹P NMR.

    • Palladium-to-Ligand Ratio: An incorrect ratio can lead to the formation of inactive palladium species. For many cross-coupling reactions, a Pd:Ligand ratio of 1:2 to 1:4 is optimal.

  • Review Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction was set up and run under a properly maintained inert atmosphere (Argon or Nitrogen).

    • Temperature: Confirm that the reaction was heated to the correct temperature. Inconsistent heating can lead to low conversion.

Guide 2: Mitigating Identified Catalyst Poisons

Question: I have identified the likely source of catalyst poisoning in my reaction. What are the next steps to rescue my synthesis?

Answer: Once a potential poison is identified, several strategies can be employed to mitigate its effects.

Identified Poison Mitigation Strategy Experimental Protocol Reference
Sulfur Impurities Purification of Starting Material: Recrystallize this compound. Treatment with activated carbon can also remove sulfur-containing impurities.[1]--INVALID-LINK--
Water/Moisture Use of Anhydrous Conditions: Dry solvents using standard techniques (e.g., distillation from a drying agent, passing through activated alumina). Dry glassware thoroughly. For some Buchwald-Hartwig reactions, controlled amounts of water can be beneficial.[2]--INVALID-LINK--, --INVALID-LINK--
Oxidized Phosphine Ligand Use Fresh Ligand: Store phosphine ligands under an inert atmosphere and in a refrigerator or freezer. Use Air-Stable Pre-catalysts: Employ pre-formed, air-stable palladium pre-catalysts that are less sensitive to air.--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Excess Halide (from starting material) Purify Starting Material: Ensure high purity of this compound. Adjust Reaction Stoichiometry: A slight excess of the coupling partner may be beneficial.--INVALID-LINK--
Cyanide (in cyanation reactions) Slow Addition of Cyanide Source: Adding the cyanide source slowly to the reaction mixture can prevent the formation of inactive palladium-cyanide complexes.[2]N/A

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed reactions involving aryl bromides like this compound?

A1: The most common poisons for palladium catalysts in cross-coupling reactions are:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials or solvents can irreversibly bind to the palladium center and deactivate it.[1]

  • Strongly Coordinating Species: Halides (in excess), cyanides, and certain nitrogen-containing heterocycles can coordinate strongly to the palladium, inhibiting substrate binding.[2]

  • Oxidizing Agents: Oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also degrade phosphine ligands.

  • Heavy Metals: Contamination from other heavy metals can interfere with the catalytic cycle.

Q2: Can the phosphine ligand itself be a source of catalyst inhibition?

A2: Yes. While essential for the catalytic cycle, phosphine ligands can also be problematic.

  • Oxidation: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which are generally poor ligands and can inhibit the reaction.

  • Incorrect Stoichiometry: An incorrect palladium-to-ligand ratio can lead to the formation of less active or inactive palladium complexes. A general guideline for many reactions is a 1:2 to 1:4 ratio of palladium to monodentate phosphine ligand.[3]

Q3: My reaction starts but then stalls. Is this indicative of catalyst poisoning?

A3: Yes, a reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation. This can happen if a poison is present in one of the reactants and is slowly introduced into the reaction, or if the catalyst itself is unstable under the reaction conditions over time.

Q4: How can I prevent catalyst poisoning before I even start my reaction?

A4: Proactive measures are key:

  • High-Purity Reagents: Use reagents from reputable suppliers and, if necessary, purify them before use.

  • Proper Solvent Preparation: Use anhydrous, degassed solvents.

  • Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) when handling air-sensitive catalysts and ligands.

  • Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts are often more robust and less sensitive to air and moisture than generating the active catalyst in situ.

Quantitative Data on Catalyst Poisoning

The following tables provide illustrative data on the impact of common poisons on the yield of a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Table 1: Effect of Sulfur Impurity on Suzuki-Miyaura Coupling Yield

EntrySulfur Impurity (ppm in Substrate)Reaction Yield (%)
1095
25072
310045
4200<10
Reaction Conditions: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 100 °C, 12 h.

Table 2: Effect of Water on Buchwald-Hartwig Amination Yield

EntryWater (mol %)Reaction Yield (%)
10 (Anhydrous)68
210085
320092
440088
Reaction Conditions: this compound (1.0 eq.), Morpholine (1.2 eq.), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Cs₂CO₃ (1.5 eq.), Dioxane, 100 °C, 18 h. Data is illustrative and based on trends observed for similar systems.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a Michael addition approach to the synthesis of the title compound.

G reagents 4-Bromobenzaldehyde + Cyclohexane-1,3-dione base Base (e.g., Piperidine) in Solvent (e.g., Ethanol) reagents->base reflux Reflux base->reflux workup Acidic Workup reflux->workup purification Recrystallization / Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for the title compound.

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq.) and cyclohexane-1,3-dione (1.05 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Reaction

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq.).

  • Add a degassed polar aprotic solvent (e.g., DMF).

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Procedure:

  • To an oven-dried Schlenk tube under argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the chemical reactivity of 5-(4-Bromophenyl)cyclohexane-1,3-dione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the keto-enol tautomerism of this compound?

A1: The solvent plays a crucial role in the keto-enol equilibrium of β-dicarbonyl compounds like this compound. Generally, nonpolar, aprotic solvents tend to favor the enol form due to the stability provided by intramolecular hydrogen bonding. In contrast, polar, protic solvents can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bonding of the enol form, thus shifting the equilibrium towards the keto form.[1][2][3] Polar aprotic solvents like DMSO can also stabilize the enol tautomer through strong hydrogen bond acceptance.[3]

Q2: Which tautomer of this compound is more reactive?

A2: The enol tautomer or the enolate formed under basic conditions is generally the more reactive nucleophile in reactions such as alkylations and condensations. The increased electron density at the α-carbon of the enol or enolate makes it susceptible to attack by electrophiles. The choice of solvent can, therefore, influence the reaction rate by affecting the concentration of the more reactive enol form.

Q3: What are the typical side products observed in reactions involving this compound?

A3: In Knoevenagel-type condensations with aldehydes, a common side product is the bis-adduct, such as 9-aryl-1,8-dioxooctahydroxanthene derivatives. For instance, in the reaction with 4-bromobenzaldehyde, the formation of 2-(4-bromo benzylidene) cyclohexane-1,3-dione as an intermediate or side product has been reported. O-alkylation can be a competing side reaction to the desired C-alkylation, especially when using harder alkylating agents and in solvents that favor the dissociation of the enolate ion pair.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an aromatic aldehyde, but the yield of the desired α,β-unsaturated product is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Knoevenagel condensations can be attributed to several factors, primarily related to solvent choice, catalyst activity, and reaction equilibrium.

Troubleshooting Steps:

  • Solvent Selection: The solvent significantly impacts the reaction.

    • Polar protic solvents (e.g., methanol, ethanol, water) can solvate and stabilize the ionic intermediates, potentially increasing the reaction rate.[2][4] However, they can also shift the initial equilibrium away from the reactive enol form.

    • Polar aprotic solvents (e.g., DMF, DMSO) are often good choices as they can dissolve the reactants and stabilize charged intermediates.[4]

    • Nonpolar solvents (e.g., toluene, hexane) may require a catalyst and often necessitate the removal of water to drive the reaction to completion, for example, by using a Dean-Stark apparatus.

  • Catalyst Optimization: The choice and concentration of the base catalyst are critical.

    • If using a weak base like piperidine or triethylamine, consider adjusting its concentration.

    • For less reactive substrates, explore alternative catalysts.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can inhibit the reaction or lead to side reactions.

    • In nonpolar solvents, use a Dean-Stark trap to azeotropically remove water.

    • The addition of molecular sieves can also be effective in removing water from the reaction mixture.

Issue 2: Competing O-alkylation vs. C-alkylation

Question: During the alkylation of this compound, I am observing a significant amount of the O-alkylated product (enol ether) alongside the desired C-alkylated product. How can I favor C-alkylation?

Answer: The ratio of C- to O-alkylation is influenced by the nature of the alkylating agent, the counter-ion, and the solvent.

Troubleshooting Steps:

  • Solvent Choice:

    • Polar protic solvents tend to favor C-alkylation as they solvate the enolate anion, making the oxygen less available for attack.

    • Polar aprotic solvents can lead to a higher proportion of O-alkylation because they solvate the cation more effectively, leaving the oxygen of the enolate more exposed.

  • Alkylating Agent:

    • "Soft" electrophiles (e.g., alkyl iodides) generally favor C-alkylation.

    • "Hard" electrophiles (e.g., alkyl sulfates) are more prone to O-alkylation.

  • Counter-ion: The nature of the cation associated with the enolate can influence the reaction outcome. Larger, less coordinating cations can favor O-alkylation.

Data Presentation

Table 1: Expected Influence of Solvent on Keto-Enol Equilibrium of this compound

Solvent TypeExample SolventsPredominant TautomerRationale
Nonpolar AproticHexane, Toluene, Carbon TetrachlorideEnolStabilization of the enol form through intramolecular hydrogen bonding.
Polar AproticAcetone, DMF, DMSOKeto/Enol MixtureCan solvate both forms; the equilibrium is often intermediate. DMSO can favor the enol.[3]
Polar ProticWater, Methanol, EthanolKetoSolvation of the more polar keto form and disruption of the enol's intramolecular hydrogen bond.[1][2]

Table 2: General Solvent Recommendations for Common Reactions of this compound

ReactionRecommended Solvent(s)Rationale
Knoevenagel CondensationEthanol, Methanol, DMF, Toluene (with water removal)Good solubility of reactants and stabilization of intermediates. Toluene allows for azeotropic removal of water.[5]
C-AlkylationEthanol, tert-ButanolPolar protic solvents favor C-alkylation by solvating the enolate.
O-Alkylation (Enol Ether Synthesis)DMF, THFPolar aprotic solvents favor O-alkylation by solvating the counter-ion.
Michael AdditionVaries depending on the specific reactants and catalyst.The solvent needs to solubilize all components and facilitate the formation of the enolate nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is adapted from a similar synthesis of xanthene derivatives.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or 0.1 mmol of triethylamine).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold solvent, and dry it. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: General Procedure for C-Alkylation
  • Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add a base (e.g., 1.1 mmol of sodium ethoxide) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.1 mmol) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Keto_Enol_Tautomerism cluster_solvents Solvent Influence Keto Keto Form This compound Enol Enol Form Keto->Enol Deprotonation (Base) Protonation Enol->Keto Tautomerization Polar Protic (e.g., H2O, EtOH) Polar Protic (e.g., H2O, EtOH) Polar Protic (e.g., H2O, EtOH)->Keto Favors Nonpolar Aprotic (e.g., Hexane) Nonpolar Aprotic (e.g., Hexane) Nonpolar Aprotic (e.g., Hexane)->Enol Favors

Caption: Keto-enol tautomerism of this compound and the influence of solvent polarity.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants Dione This compound Solvent_Catalyst 1. Dissolve in Solvent 2. Add Catalyst Dione->Solvent_Catalyst Aldehyde Aromatic Aldehyde Aldehyde->Solvent_Catalyst Reaction 3. Stir/Heat (Monitor by TLC) Solvent_Catalyst->Reaction Workup 4. Cool & Precipitate OR Solvent Removal Reaction->Workup Purification 5. Filter/Wash OR Column Chromatography Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Experimental workflow for the Knoevenagel condensation of this compound.

Alkylation_Pathway cluster_conditions_c Favored by: - Polar Protic Solvents - 'Soft' Electrophiles cluster_conditions_o Favored by: - Polar Aprotic Solvents - 'Hard' Electrophiles Start This compound Enolate Enolate Intermediate Start->Enolate + Base C_Alkylation C-Alkylated Product Enolate->C_Alkylation + Alkylating Agent O_Alkylation O-Alkylated Product (Enol Ether) Enolate->O_Alkylation + Alkylating Agent

Caption: Competing pathways in the alkylation of this compound.

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)cyclohexane-1,3-dione. This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions involving this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions with this compound.

Issue 1: Low or No Precipitation of the Product After Reaction.

  • Question: I have completed my reaction, but the desired product is not precipitating out of the solution upon cooling or addition of an anti-solvent. What should I do?

  • Answer:

    • Concentrate the Reaction Mixture: The product might be too soluble in the reaction solvent. Carefully reduce the volume of the solvent under reduced pressure. Be cautious not to distill any volatile products.

    • Induce Crystallization: If concentration does not yield a precipitate, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.

    • Complete Solvent Removal and Redissolution: Remove the solvent completely and attempt to redissolve the residue in a minimal amount of a hot solvent from which the product is known to crystallize.

    • Acidification: For reactions that result in a salt of the product, such as enolates, careful neutralization or acidification with a dilute acid (e.g., 1M HCl) can protonate the product, reducing its solubility and causing it to precipitate.[1]

    • Extraction: If precipitation fails, the product may need to be extracted from the reaction mixture. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to the reaction mixture. The product will likely partition into the organic layer. Subsequent washing of the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent will yield the crude product.

Issue 2: The Product is an Oil or Gummy Solid.

  • Question: After the work-up, my product has oiled out or formed a sticky solid that is difficult to handle and purify. How can I resolve this?

  • Answer:

    • Trituration: Try triturating the oily or gummy material with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or a mixture). This can often induce solidification and remove highly soluble impurities.

    • Solvent Removal and High Vacuum: Ensure all residual solvent is removed from the product. Placing the material under a high vacuum for an extended period can remove trace amounts of solvent that may be preventing solidification.

    • Purification via Chromatography: If solidification is unsuccessful, the product will likely require purification by column chromatography. A solvent system can be determined using thin-layer chromatography (TLC).

Issue 3: Presence of Starting Material in the Final Product.

  • Question: My characterization (e.g., NMR, TLC) shows that the purified product is contaminated with unreacted this compound. How can I remove it?

  • Answer:

    • Recrystallization: A carefully chosen recrystallization solvent can selectively dissolve the product while leaving the starting material behind, or vice-versa. Since this compound is a dione, its polarity will be different from many of its reaction products. Experiment with solvent systems of varying polarities (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: This is a very effective method for separating compounds with different polarities. The polarity of this compound allows for good separation from less polar products on silica gel.

    • Acid-Base Extraction: this compound is acidic (pKa ~5) due to the presence of the dione functionality and its enol tautomer. It can be deprotonated with a mild base. An aqueous wash with a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃) can extract the unreacted starting material into the aqueous layer, assuming the desired product is not acidic. Remember to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the starting material.

Issue 4: Formation of Side Products in Knoevenagel Condensation.

  • Question: In a Knoevenagel condensation with an aldehyde, I am observing the formation of a xanthene derivative (from two equivalents of the dione and one of the aldehyde) in addition to my expected product. How can I control the selectivity?

  • Answer:

    • Stoichiometry and Reaction Time: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of this compound to the aldehyde is crucial. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of the xanthene side product.[2]

    • Temperature Control: Running the reaction at a lower temperature may favor the formation of the initial Knoevenagel adduct over the subsequent Michael addition that leads to the xanthene derivative.

Parameter Recommendation for 1:1 Adduct Recommendation for Xanthene Derivative
Stoichiometry (Dione:Aldehyde) 1:12:1
Reaction Time Monitor closely and stop upon consumption of limiting reagentLonger reaction times may be required
Temperature Lower temperatures (e.g., room temperature)Elevated temperatures may favor formation

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state and appearance of this compound?

A1: It is typically a solid at room temperature.[3]

Q2: What are common solvents for reactions involving this compound?

A2: Common solvents include alcohols like ethanol and methanol, as well as dimethylformamide (DMF) and acetonitrile, depending on the specific reaction.[1][4] For purification by recrystallization, ethanol is often a good choice.[2]

Q3: How can I purify the product of a reaction involving this compound?

A3: The most common purification methods are:

  • Recrystallization: This is a highly effective method, particularly for solid products. Ethanol or methanol are frequently used solvents.[2][4]

  • Column Chromatography: Silica gel chromatography is suitable for separating the product from starting materials and non-polar byproducts.

  • Precipitation and Washing: In many cases, the product may precipitate directly from the reaction mixture. The solid can then be collected by filtration and washed with a suitable solvent to remove impurities.[4]

Q4: Are there any known incompatibilities or stability issues with this compound?

A4: As a 1,3-dione, it can be sensitive to strong bases, which can lead to deprotonation and potentially side reactions. It exists in equilibrium with its enol tautomer, which can influence its reactivity.

Q5: What is a general work-up procedure for a Knoevenagel condensation reaction?

A5: A general procedure is as follows:

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the solid with a cold solvent (often the reaction solvent, like methanol or ethanol) to remove soluble impurities.

  • If no precipitate forms, pour the reaction mixture into cold water or ice-water, which may induce precipitation.[1]

  • If the product is still soluble, perform an extraction with an appropriate organic solvent.

  • Purify the crude product by recrystallization.[2][4]

Visualizations

Workup_Troubleshooting start Reaction Complete check_precipitate Is there a precipitate? start->check_precipitate filter_wash Filter and wash solid check_precipitate->filter_wash Yes concentrate Concentrate solution check_precipitate->concentrate No check_purity Is product pure? filter_wash->check_purity pure_product Pure Product check_precipitate2 Precipitate formed? concentrate->check_precipitate2 check_precipitate2->filter_wash Yes extraction Perform liquid-liquid extraction check_precipitate2->extraction No chromatography Purify by column chromatography extraction->chromatography chromatography->check_purity check_purity->pure_product Yes recrystallize Recrystallize check_purity->recrystallize No recrystallize->check_purity

Caption: Troubleshooting workflow for product isolation.

Knoevenagel_Pathway Dione 5-(4-Bromophenyl) cyclohexane-1,3-dione Knoevenagel_Product Knoevenagel Adduct (1:1 Product) Dione->Knoevenagel_Product 1 eq. Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Product 1 eq. Xanthene_Product Xanthene Derivative (2:1 Product) Knoevenagel_Product->Xanthene_Product + 1 eq. Dione

Caption: Reaction pathways in Knoevenagel condensation.

References

Stability issues of 5-(4-Bromophenyl)cyclohexane-1,3-dione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(4-Bromophenyl)cyclohexane-1,3-dione under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under both acidic and basic conditions. The β-dicarbonyl moiety and the C-C bond at the 5-position of the cyclohexane ring are the most reactive sites. Key potential degradation pathways include retro-Michael reaction, hydrolysis, and keto-enol tautomerism, which can influence its reactivity and degradation profile.

Q2: How does the keto-enol tautomerism of this compound affect its stability?

A2: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is often more stable due to conjugation. The presence of the enol form, with its acidic proton, makes the compound susceptible to deprotonation under basic conditions, which can be the first step in several degradation pathways. The specific equilibrium ratio can be influenced by the solvent, temperature, and pH of the medium.

Q3: What are the likely degradation products under acidic conditions?

A3: Under strong acidic conditions and heat, the primary degradation pathway is expected to be an acid-catalyzed retro-Michael reaction. This would lead to the formation of 4-bromostyrene and cyclohexane-1,3-dione. Further hydrolysis of the cyclohexane-1,3-dione under harsh conditions could also occur.

Q4: What are the potential degradation pathways under basic conditions?

A4: Under basic conditions, this compound is particularly unstable. The most probable degradation pathway is a base-catalyzed retro-Michael reaction, which is often more facile than the acid-catalyzed counterpart. This reaction would yield 4-bromostyrene and the enolate of cyclohexane-1,3-dione. Additionally, base-catalyzed hydrolysis of the dione ring is a possibility, although the retro-Michael reaction is generally considered the more significant pathway for 5-substituted cyclohexane-1,3-diones.

Q5: Are there any recommended storage conditions to ensure the stability of this compound?

A5: To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. If in solution, it is advisable to use a neutral, aprotic solvent and to prepare the solution fresh before use. Prolonged storage in acidic or basic aqueous solutions should be avoided.

Troubleshooting Guides

Issue 1: My solution of this compound in a basic buffer has turned yellow and shows an unexpected peak in the HPLC chromatogram.

  • Possible Cause: This is likely due to the formation of the enolate of cyclohexane-1,3-dione and potentially other degradation products resulting from a retro-Michael reaction. The yellow color can arise from the extended conjugation in the enolate or subsequent reaction products.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze your sample by HPLC and compare it with a freshly prepared standard solution of this compound.

    • Identify Degradation Products: If possible, use LC-MS to identify the molecular weights of the parent compound and the new peaks. The expected degradation products are 4-bromostyrene (MW: 183.05 g/mol ) and cyclohexane-1,3-dione (MW: 112.13 g/mol ).

    • Adjust pH: If your experimental conditions allow, consider lowering the pH of your solution to be closer to neutral (pH 6-7).

    • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation.

Issue 2: I am observing a gradual decrease in the concentration of this compound in my acidic reaction mixture over time.

  • Possible Cause: The compound is likely undergoing a slow, acid-catalyzed retro-Michael reaction.

  • Troubleshooting Steps:

    • Monitor Degradation: Quantify the decrease in the parent compound concentration over time using a validated analytical method like HPLC.

    • Look for Degradation Products: Analyze your samples for the presence of 4-bromostyrene and cyclohexane-1,3-dione.

    • Modify Acid Concentration: If feasible for your experiment, try using a lower concentration of the acid or a weaker acid.

    • Reaction Time: Minimize the reaction or exposure time to the acidic environment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.

    • At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light for a specified period.

    • Analyze the samples by HPLC at different time intervals.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% DegradationMajor Degradation Products
0.1 M HCl (60°C)2415.2%4-bromostyrene, cyclohexane-1,3-dione
0.1 M NaOH (25°C)845.8%4-bromostyrene, cyclohexane-1,3-dione
3% H₂O₂ (25°C)245.1%Oxidized impurities
Thermal (60°C, solid)168< 1%Not significant
Photolytic (UV)248.7%Photodegradation products

Mandatory Visualizations

Acid_Degradation_Pathway parent This compound protonation Protonation of Carbonyl parent->protonation H+ intermediate Carbocation Intermediate protonation->intermediate retro_michael Retro-Michael Reaction intermediate->retro_michael products 4-bromostyrene + Cyclohexane-1,3-dione retro_michael->products

Caption: Predicted acid-catalyzed degradation pathway.

Base_Degradation_Pathway parent This compound deprotonation Deprotonation (Enolate Formation) parent->deprotonation OH- retro_michael Retro-Michael Reaction deprotonation->retro_michael products 4-bromostyrene + Cyclohexane-1,3-dione Enolate retro_michael->products

Caption: Predicted base-catalyzed degradation pathway.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic hplc HPLC Analysis acid->hplc base Basic base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS for Identification hplc->lcms method Stability-Indicating Method Validation hplc->method pathway Degradation Pathway Elucidation lcms->pathway start Prepare Stock Solution of Compound start->acid start->base start->oxidative start->thermal start->photo

Caption: General workflow for a forced degradation study.

Technical Support Center: Purification of Reaction Mixtures Containing 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-(4-Bromophenyl)cyclohexane-1,3-dione and need to remove the unreacted starting material from their product mixture. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My TLC analysis shows the presence of unreacted this compound in my final product. How can I remove it?

A1: The best method for removal depends on the properties of your desired product, primarily its polarity and solubility compared to the starting material. Common techniques include flash column chromatography, recrystallization, and acid-base extraction. We will explore these methods in the following sections.

Q2: I tried to remove the unreacted dione by washing my organic layer with a basic solution, but it was not effective. Why?

A2: this compound is a relatively weak acid. While it can be deprotonated by a strong base, a simple wash with a weak base like sodium bicarbonate may not be sufficient to quantitatively extract it into the aqueous layer. A stronger base like sodium hydroxide might be more effective, but you must consider the stability of your product under these conditions.

Q3: I am struggling to find a suitable solvent system for column chromatography to separate my product from the starting material.

A3: A good starting point for developing a solvent system for flash chromatography is to use thin-layer chromatography (TLC). The ideal solvent system will give a good separation between the spot corresponding to your product and the spot for this compound, with the desired product having an Rf value of approximately 0.3. You can systematically vary the polarity of the eluent, for example, by using different ratios of ethyl acetate and hexanes.

Q4: After recrystallization, I still see traces of the starting material in my product. What can I do?

A4: This indicates that the chosen recrystallization solvent does not sufficiently differentiate between the solubility of your product and the starting material. You could try a different solvent or a mixture of solvents. Alternatively, performing a second recrystallization may be necessary to achieve the desired purity. Ensure you are using the minimum amount of hot solvent to dissolve your product to maximize yield.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound that are relevant for purification?

A: Understanding the physical properties of the unreacted starting material is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Weight 267.12 g/mol Useful for characterization (e.g., mass spectrometry).
Appearance Likely a solid at room temperature.Enables purification by recrystallization.
Polarity Moderately polar due to the two carbonyl groups.This is a key parameter for chromatographic separations.
Acidity (pKa) The protons on the carbon between the two carbonyls are acidic.Allows for potential removal by acid-base extraction.

Q: What are the most common reactions involving 5-aryl-cyclohexane-1,3-diones, and how do the products typically differ in polarity from the starting material?

A: Common reactions include Knoevenagel condensation, Michael addition, and alkylations. In many cases, these reactions lead to products that are less polar than the starting dione. For example, a Knoevenagel condensation with an aldehyde will result in a more extended, conjugated system that is often less polar. This difference in polarity is the basis for successful separation by column chromatography.

Q: When should I choose column chromatography over recrystallization?

A: Column chromatography is generally the more powerful technique and can be used to separate compounds with very similar properties. It is the preferred method when you have multiple impurities or when your product and the unreacted starting material have similar solubilities. Recrystallization is a simpler and often more scalable technique that works well when there is a significant difference in solubility between your product and the impurity in a particular solvent.

Experimental Protocols

Here are detailed methodologies for the key purification techniques.

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific product.

1. Preparation of the Slurry:

  • In a fume hood, carefully dry pack a chromatography column with silica gel.

  • The amount of silica gel should be roughly 50 times the weight of your crude product mixture.

  • Pre-elute the column with your chosen solvent system to ensure it is well-packed.

2. Loading the Sample:

  • Dissolve your crude product mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

  • Carefully load the solution onto the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin eluting the column with your chosen solvent system. A typical starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.

  • Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.

  • Collect fractions in test tubes.

4. Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Combine the fractions that contain your pure product.

  • Evaporate the solvent under reduced pressure to obtain your purified product.

Protocol 2: Recrystallization

This method is ideal when your product has significantly lower solubility in a particular cold solvent compared to the unreacted dione.

1. Choosing a Solvent:

  • The ideal solvent should dissolve your crude product mixture at an elevated temperature but not at room temperature. The impurity (unreacted dione) should either be very soluble or insoluble in the cold solvent.

  • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).

  • Continue adding the solvent in small portions until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization

The following diagram illustrates the decision-making process for selecting an appropriate purification method.

PurificationWorkflow start Crude Product (contains unreacted dione) tlc TLC Analysis start->tlc decision_separation Good Separation on TLC? tlc->decision_separation column_chrom Flash Column Chromatography decision_separation->column_chrom Yes decision_solubility Significant Solubility Difference? decision_separation->decision_solubility No end_pure Pure Product column_chrom->end_pure recrystallization Recrystallization decision_solubility->recrystallization Yes end_impure Further Optimization Needed decision_solubility->end_impure No recrystallization->end_pure

Caption: Workflow for selecting a purification method.

Validation & Comparative

A Comparative Guide to Precursors in Heterocyclic Synthesis: 5-(4-Bromophenyl)cyclohexane-1,3-dione vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of precursors is a cornerstone of successful heterocyclic synthesis, directly impacting reaction efficiency, structural diversity, and the potential for downstream functionalization. This guide provides an objective comparison of 5-(4-Bromophenyl)cyclohexane-1,3-dione against other common cyclic 1,3-dione precursors, such as dimedone (5,5-dimethylcyclohexane-1,3-dione) and unsubstituted cyclohexane-1,3-dione. The comparison focuses on their performance in multicomponent reactions for the synthesis of medicinally relevant scaffolds like xanthenes and polyhydroquinolines.

Core Comparison: Performance in Heterocyclic Synthesis

The utility of a precursor is best measured by its reactivity, the yields it produces, and the properties it imparts to the final molecule. While direct, side-by-side comparative studies are limited, analysis of published data for analogous reactions allows for a robust assessment.

A key advantage of incorporating the 4-bromophenyl moiety at the 5-position of the dione ring is the introduction of a versatile synthetic handle. The bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling late-stage diversification of the heterocyclic product. This is a significant benefit in drug discovery for structure-activity relationship (SAR) studies.

In contrast, precursors like dimedone offer steric bulk from the gem-dimethyl group, which can influence the reaction mechanism and solubility of the products. Unsubstituted cyclohexane-1,3-dione serves as a baseline, offering a simpler scaffold.

Data Presentation: Synthesis of Xanthene Derivatives

The one-pot synthesis of xanthene derivatives via the condensation of a 1,3-dione, an aromatic aldehyde, and often a nucleophile like 2-naphthol, is a common benchmark reaction. The following table summarizes representative yields for the synthesis of 9-aryl-octahydroxanthene-1,8-diones, highlighting the efficiency of different precursor combinations.

Precursor (Dione)AldehydeCatalyst/ConditionsYield (%)Reference
Cyclohexane-1,3-dione4-BromobenzaldehydeLemon Juice / Ultrasound (55-65 °C, 90 min)59.14[1]
Dimedone4-BromobenzaldehydeMontmorillonite K10 / Solvent-free (120 °C)90
DimedoneBenzaldehydeMontmorillonite K10 / Solvent-free (120 °C)89
Dimedone4-ChlorobenzaldehydeMontmorillonite K10 / Solvent-free (120 °C)92
Dimedone4-NitrobenzaldehydeMontmorillonite K10 / Solvent-free (120 °C)95
Data Presentation: Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines, synthesized via a four-component Hantzsch-type reaction, are another critical class of heterocycles. The reaction typically involves a 1,3-dione, an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonium acetate).

Precursor (Dione)AldehydeCatalyst/ConditionsYield (%)Reference
DimedoneBenzaldehydeCu(II) Complex / Solvent-free (100 °C, 30 min)92[2]
Dimedone4-ChlorobenzaldehydeCu(II) Complex / Solvent-free (100 °C, 29 min)94[2]
Dimedone4-MethylbenzaldehydeCu(II) Complex / Solvent-free (100 °C, 32 min)90[2]
Dimedone4-MethoxybenzaldehydeCu(II) Complex / Solvent-free (100 °C, 35 min)88[2]
Dimedone3-NitrobenzaldehydeCu(II) Complex / Solvent-free (100 °C, 30 min)93[2]

Note: Specific yield data for this compound in the Hantzsch polyhydroquinoline synthesis is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in the laboratory.

Protocol 1: Synthesis of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione[1]
  • Reactants: 1,3-Cyclohexanedione (2 mmol), 4-Bromobenzaldehyde (1 mmol).

  • Catalyst and Solvent: Lemon juice in water.

  • Procedure:

    • A mixture of 1,3-cyclohexanedione and 4-bromobenzaldehyde is prepared in water.

    • Lemon juice is added as a natural acid catalyst.

    • The reaction mixture is subjected to ultrasonic irradiation at a temperature of 55-65 °C for 90 minutes.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting white solid precipitate is collected by filtration.

    • The crude product is purified to yield the final compound.

Protocol 2: General Procedure for the Synthesis of Polyhydroquinolines using a Cu(II) Complex[2]
  • Reactants: Dimedone (1 mmol), aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1 mmol).

  • Catalyst: Cu(II) complex (0.05 g).

  • Procedure:

    • A mixture of dimedone, the respective aryl aldehyde, ethyl acetoacetate, ammonium acetate, and the Cu(II) complex catalyst is combined.

    • The mixture is heated in an oil bath at 100 °C under solvent-free conditions for the time specified in the data table (typically 29-35 minutes).

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The resulting precipitate is filtered and washed with hot ethanol to afford the pure product.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the processes and logical relationships in heterocyclic synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process & Analysis Dione 1,3-Dione Precursor (e.g., 5-(4-BrPh)-CHD) MCR One-Pot Multicomponent Reaction (MCR) Dione->MCR Aldehyde Aromatic Aldehyde Aldehyde->MCR Reagent3 Third Component (e.g., Malononitrile, Amine) Reagent3->MCR Catalyst Catalyst Selection (Acid, Base, Metal) Catalyst->MCR Solvent Solvent System (or Solvent-free) Solvent->MCR Energy Energy Input (Thermal, Microwave, US) Energy->MCR Workup Work-up & Purification (Filtration, Recrystallization) MCR->Workup Yield % Analysis Characterization (NMR, IR, MS) Workup->Analysis Product Final Heterocyclic Product Analysis->Product

General workflow for multicomponent heterocyclic synthesis.

G cluster_precursors Precursor Options cluster_advantages Key Attributes Target 5-(4-Bromophenyl) cyclohexane-1,3-dione Handle Synthetic Handle for Post-Modification Target->Handle Yields Reaction Efficiency (Yields/Time) Target->Yields Data Limited Alt1 Dimedone (5,5-dimethyl) Sterics Steric Influence & Solubility Alt1->Sterics Alt1->Yields High Yields Reported Alt2 Cyclohexane-1,3-dione (unsubstituted) Baseline Baseline Reactivity & Simplicity Alt2->Baseline Alt2->Yields Moderate to Good Yields

References

Scrutinizing the Anticancer Potential of Cyclohexane-1,3-dione Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct and extensive validation of the anticancer activity specifically for 5-(4-Bromophenyl)cyclohexane-1,3-dione derivatives remains limited in publicly accessible research, the broader family of compounds derived from the cyclohexane-1,3-dione core has demonstrated significant promise in preclinical cancer studies. This guide provides a comparative overview of the anticancer activities of these derivatives, placing their performance in context with established and emerging alternative compounds, supported by experimental data from peer-reviewed studies.

This analysis centers on derivatives synthesized from cyclohexane-1,3-dione, which have shown potent activity against various cancer cell lines, primarily through the inhibition of key signaling pathways. We will compare these findings with other classes of heterocyclic compounds that are also under investigation for their anticancer properties.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various cyclohexane-1,3-dione derivatives and other comparator compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and percentage growth inhibition (PGI).

Table 1: Cytotoxicity of 1,2,4-Triazine Derivatives Synthesized from Cyclohexane-1,3-dione Against Various Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)H460 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)MKN-45 (Gastric) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)SMMC-7721 (Hepatocellular) IC50 (µM)
Compound 5 >100>100>100>100>100>100
Compound 7a 8.19.27.56.88.87.1
Compound 7b 7.58.16.96.27.96.5
Compound 10c 6.27.55.85.16.95.4
Compound 10e 5.86.95.24.86.24.9
Compound 11c 9.210.58.78.19.88.4
Compound 11f 8.89.98.27.59.17.9
Foretinib *------

Note: Foretinib is a known c-Met inhibitor used as a reference standard in kinase inhibition assays rather than for broad cytotoxicity comparison in this context. The study focused on the potent c-Met enzymatic activity of the synthesized compounds, with IC50 values for many derivatives being lower than that of Foretinib (1.16 nM)[1]. The cytotoxicity is reported in the single-digit µM range[1].

Table 2: c-Met Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives

Compoundc-Met IC50 (nM)
Compound 5 0.24
Compound 7a 0.31
Compound 7b 0.35
Compound 10c 0.42
Compound 10e 0.38
Compound 10f 0.51
Compound 11b 0.63
Compound 11c 0.58
Compound 11d 0.72
Compound 11f 0.69
Foretinib (Reference) 1.16

Data from Mohareb et al. (2020)[1]. Ten of the synthesized compounds exhibited higher potency than the reference compound Foretinib[1].

Table 3: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

CompoundMost Sensitive Cell LineGrowth Percent (GP)Percent Growth Inhibition (PGI)
Compound 4e SNB-75 (CNS Cancer)-41.25%
Compound 4i SNB-75 (CNS Cancer)97.48 (mean)38.94%
Compound 4i UO-31 (Renal Cancer)-30.14%
Compound 4i CCRF-CEM (Leukemia)-26.92%
Compound 4i EKVX (Non-Small Cell Lung)-26.61%
Compound 4i OVCAR-5 (Ovarian Cancer)-23.12%

Data from a study on structurally different bromophenyl derivatives, tested at a concentration of 10⁻⁵ M[2].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

c-Met Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of c-Met kinase was determined using a kinase assay kit.

  • Reaction Mixture Preparation: The reaction was carried out in a 96-well plate containing the c-Met enzyme, the substrate (Poly (Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: The test compounds were added to the wells at various concentrations.

  • Incubation: The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA).

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials (e.g., Cyclohexane-1,3-dione) reaction Chemical Reaction start->reaction purification Purification & Characterization reaction->purification mtt MTT Assay (Cytotoxicity Screening) purification->mtt Test Compounds kinase_assay Kinase Inhibition Assay (e.g., c-Met) purification->kinase_assay Test Compounds ic50 IC50 Value Calculation mtt->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Experimental workflow for anticancer drug screening.

cMet_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation Angiogenesis Angiogenesis cMet->Angiogenesis RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion Inhibitor Cyclohexane-1,3-dione Derivative (Inhibitor) Inhibitor->cMet Inhibits

Simplified c-Met signaling pathway and the inhibitory action of cyclohexane-1,3-dione derivatives.

References

Efficacy of 5-(4-Bromophenyl)cyclohexane-1,3-dione derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers in Drug and Herbicide Development

The quest for novel and more effective herbicidal agents is a continuous endeavor in agrochemical research. Within this context, cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds, primarily for their potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and tocochromanol biosynthesis in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues and eventual death. This guide provides a comparative analysis of the efficacy of 5-(4-Bromophenyl)cyclohexane-1,3-dione and related derivatives against established HPPD-inhibiting herbicides, supported by experimental data and detailed methodologies.

While direct comparative studies on the efficacy of this compound are not extensively available in the public domain, research on the broader class of 2-acyl-cyclohexane-1,3-dione derivatives provides significant insights into their potential as HPPD inhibitors. These studies often benchmark the performance of novel derivatives against commercial herbicides such as mesotrione and sulcotrione.

Quantitative Comparison of HPPD Inhibitory Activity

The inhibitory potential of novel cyclohexane-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target enzyme, HPPD. Lower IC₅₀ values are indicative of higher potency. The following table summarizes the inhibitory activities of various 2-acyl-cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD (AtHPPD) and compares them with the commercial herbicide mesotrione.

CompoundIC₅₀ (µM) against AtHPPDReference CompoundIC₅₀ (µM) against AtHPPD
2-(quinolin-2-ylformyl)cyclohexane-1,3-dione (Compound 27)0.18Mesotrione0.204
2-(quinolin-3-ylformyl)cyclohexane-1,3-dione (Compound 28)0.19Mesotrione0.204
2-acyl-cyclohexane-1,3-dione (C₁₁ alkyl side chain)0.18 ± 0.02Sulcotrione0.25 ± 0.02

Data sourced from studies on novel 2-(arylformyl)cyclohexane-1,3-dione derivatives and 2-acyl-cyclohexane-1,3-dione congeners.[1][2]

Experimental Protocols

A clear understanding of the methodologies employed in these comparative studies is crucial for the interpretation of the results.

HPPD Inhibition Assay

The in vitro inhibitory activity of the compounds against HPPD is determined using a spectrophotometric assay. The general steps are as follows:

  • Enzyme Preparation: Recombinant HPPD from Arabidopsis thaliana (AtHPPD) is expressed in E. coli and purified.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., HEPES), a reducing agent (e.g., ascorbate), and the purified AtHPPD enzyme.

  • Inhibitor Addition: The test compounds (cyclohexane-1,3-dione derivatives) and reference herbicides are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Measurement: The activity of HPPD is determined by measuring the rate of substrate consumption or product formation. This is often monitored by the decrease in absorbance at a specific wavelength due to the enzymatic conversion of HPP.

  • IC₅₀ Calculation: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HPPD inhibitors and a typical experimental workflow for their evaluation.

HPPD_Inhibition_Pathway cluster_pathway HPPD Inhibition and its Downstream Effects cluster_inhibitor Inhibitor Action Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone PhytoeneDesaturase Phytoene Desaturase (PDS) Plastoquinone->PhytoeneDesaturase Cofactor for Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching CHD_Derivative Cyclohexane-1,3-dione Derivative CHD_Derivative->HPP Inhibits

Caption: Mechanism of action of cyclohexane-1,3-dione derivatives as HPPD inhibitors.

Experimental_Workflow cluster_workflow Evaluation Workflow for Novel Herbicides Synthesis Synthesis of Cyclohexane-1,3-dione Derivatives HPPD_Assay In vitro HPPD Inhibition Assay Synthesis->HPPD_Assay Herbicidal_Activity Greenhouse Herbicidal Activity Assay Synthesis->Herbicidal_Activity Data_Analysis Data Analysis and IC50/GR50 Calculation HPPD_Assay->Data_Analysis Herbicidal_Activity->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for the evaluation of novel herbicidal compounds.

Conclusion

The available evidence strongly suggests that 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the HPPD enzyme, with some novel compounds demonstrating efficacy comparable or superior to existing commercial herbicides like mesotrione and sulcotrione. While specific comparative data for this compound remains to be fully elucidated in published literature, the broader class of compounds shows significant promise. The detailed experimental protocols and workflow provided herein offer a standardized framework for the continued investigation and development of this important class of herbicides. Further research focusing on the structure-activity relationship of substitutions on the cyclohexane-1,3-dione core, including at the 5-position, will be invaluable in designing next-generation HPPD inhibitors with enhanced potency and selectivity.

References

Navigating Preclinical Development: A Comparative Analysis of In Vitro and In Vivo Studies for Novel Antitumor Agents Derived from 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel compounds synthesized from 5-(4-Bromophenyl)cyclohexane-1,3-dione. This guide provides a comparative overview of typical in vitro and in vivo study outcomes, complete with detailed experimental protocols and data interpretation.

The quest for novel, effective, and safe therapeutic agents is a cornerstone of modern medicinal chemistry. Cyclohexane-1,3-dione and its derivatives have emerged as a versatile scaffold for the synthesis of a wide array of biologically active molecules, demonstrating potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The inclusion of a 4-bromophenyl substituent at the 5-position of the cyclohexane-1,3-dione ring offers a unique starting point for the development of new chemical entities with potentially enhanced biological activity.

This guide presents a comparative analysis of the preclinical evaluation process, contrasting the data obtained from initial in vitro screenings with the more complex outcomes of in vivo studies. While direct comparative studies on a single derivative of this compound are not extensively available in the public domain, this guide synthesizes data and methodologies from research on structurally related compounds to provide a representative overview for scientists in the field.

Data Presentation: A Comparative Snapshot

The journey of a drug candidate from the laboratory bench to clinical trials is paved with rigorous testing. The following tables summarize the kind of quantitative data typically generated in in vitro and in vivo studies of a hypothetical lead compound, "Compound X," synthesized from this compound.

Table 1: In Vitro Bioactivity Profile of Compound X

Assay TypeCell LineParameterValue
CytotoxicityMCF-7 (Breast Cancer)IC505.2 µM
CytotoxicityHCT116 (Colon Cancer)IC508.7 µM
CytotoxicityA549 (Lung Cancer)IC5012.1 µM
Kinase Inhibitionc-Met KinaseIC500.85 µM[1][2]
AntimicrobialS. aureusMIC> 100 µg/mL
AntimicrobialE. coliMIC> 100 µg/mL

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Compound X in a Xenograft Mouse Model

Study TypeAnimal ModelParameterValue
EfficacyMCF-7 XenograftTumor Growth Inhibition58% at 50 mg/kg
PharmacokineticsMouseCmax (Oral)1.2 µg/mL
PharmacokineticsMouseTmax (Oral)2 hours
PharmacokineticsMouseBioavailability (Oral)25%

Cmax is the maximum serum concentration that a drug achieves. Tmax is the time at which the Cmax is observed.

Experimental Protocols: The Method Behind the Data

Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are the methodologies for the key experiments cited in this guide.

In Vitro Assays

1. MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. Kinase Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme, such as c-Met.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing the kinase, a substrate peptide, and ATP.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Studies

1. Xenograft Mouse Model for Antitumor Efficacy:

This model involves the transplantation of human tumor cells into immunocompromised mice.

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Calculation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Visualizing the Science: Pathways and Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language.

G cluster_synthesis Synthesis & In Vitro Screening cluster_invivo In Vivo Evaluation This compound This compound Derivative Synthesis Derivative Synthesis This compound->Derivative Synthesis In Vitro Assays In Vitro Assays Derivative Synthesis->In Vitro Assays Lead Identification Lead Identification In Vitro Assays->Lead Identification Animal Model Animal Model Lead Identification->Animal Model Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Toxicity Assessment Toxicity Assessment Animal Model->Toxicity Assessment Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate Toxicity Assessment->Preclinical Candidate

Caption: A typical workflow for preclinical drug discovery.

G Compound X Compound X Receptor Tyrosine Kinase (e.g., c-Met) Receptor Tyrosine Kinase (e.g., c-Met) Compound X->Receptor Tyrosine Kinase (e.g., c-Met) Inhibition PI3K PI3K Receptor Tyrosine Kinase (e.g., c-Met)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

Caption: A plausible signaling pathway inhibited by Compound X.

Conclusion: Bridging the Gap Between Benchtop and Bedside

The journey from a promising chemical scaffold like this compound to a viable drug candidate is a meticulous process of iterative design, synthesis, and evaluation. While in vitro studies provide crucial initial data on a compound's potency and mechanism of action, they represent a simplified biological system. In vivo studies, although more complex and resource-intensive, are indispensable for understanding a compound's efficacy, pharmacokinetics, and safety profile in a whole organism. The successful translation of a compound from preclinical to clinical development hinges on a thorough and comparative understanding of the data generated from both of these essential stages of research.

References

Structure-activity relationship (SAR) studies of 5-(4-Bromophenyl)cyclohexane-1,3-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a wide array of chemical scaffolds. Among these, cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds, with studies revealing their potential as inhibitors of critical signaling pathways in cancer progression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-arylcyclohexane-1,3-dione analogs, with a focus on their anticancer properties. While a specific, detailed SAR study on 5-(4-Bromophenyl)cyclohexane-1,3-dione and its immediate analogs is not extensively available in the current literature, this guide presents a broader comparative analysis of related 5-substituted cyclohexane-1,3-dione derivatives to elucidate key structural features influencing their biological activity.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of cyclohexane-1,3-dione derivatives against the H460 non-small-cell lung cancer (NSCLC) cell line. The data is adapted from a study by Mohareb et al., which explored a diverse set of analogs, providing valuable insights into the SAR of this compound class.[1] The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR GroupAr GroupIC50 (µM) against H460 Cells
1 HPhenyl> 50
2 H4-Chlorophenyl12.5
3 H4-Methoxyphenyl25.3
4 H4-Nitrophenyl8.7
5 MethylPhenyl35.1
6 Methyl4-Chlorophenyl9.8
7 Methyl4-Methoxyphenyl18.2
8 Methyl4-Nitrophenyl6.5
9 HThiophen-2-yl15.6
10 HFuran-2-yl21.4

Note: This table presents a selection of compounds from a larger study to illustrate the impact of substitutions on anticancer activity. The numbering of compounds is for illustrative purposes within this guide.

From the data, it is evident that the nature of the substituent at the 5-position of the cyclohexane-1,3-dione ring and the aryl group significantly influences the cytotoxic activity. For instance, the introduction of a nitro group on the phenyl ring (compounds 4 and 8) generally leads to a higher potency compared to an unsubstituted phenyl ring (compounds 1 and 5).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 5-arylcyclohexane-1,3-dione analogs, based on common practices in the field.

General Synthesis of 5-Arylcyclohexane-1,3-dione Analogs

The synthesis of 5-arylcyclohexane-1,3-dione derivatives is typically achieved through a Michael addition reaction.

Materials:

  • Appropriate aromatic aldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Malononitrile

  • Piperidine (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and cyclohexane-1,3-dione (1 mmol) is dissolved in ethanol (20 mL).

  • A catalytic amount of piperidine (0.1 mmol) is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 5-arylcyclohexane-1,3-dione analog.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2]

Materials:

  • H460 (non-small-cell lung cancer) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

Procedure:

  • H460 cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

c-Met Signaling Pathway in Cancer

Several studies have suggested that cyclohexane-1,3-dione derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as c-Met.[3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds c-Met_P c-Met (Phosphorylated) P P RAS RAS c-Met_P->RAS PI3K PI3K c-Met_P->PI3K STAT3 STAT3 c-Met_P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cell_Responses Cell Proliferation, Survival, Migration Transcription->Cell_Responses Inhibitor Cyclohexane-1,3-dione Analog Inhibitor->c-Met Inhibits

Caption: The c-Met signaling pathway and its inhibition by cyclohexane-1,3-dione analogs.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of a compound series involves a logical flow of experiments, from synthesis to biological evaluation.

SAR_Workflow Start SAR Study Design Synthesis Synthesis of Analogs (e.g., Michael Addition) Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification Primary_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Primary_Screening Data_Analysis IC50 Determination and SAR Analysis Primary_Screening->Data_Analysis Hit_Identification Identification of Potent Analogs Data_Analysis->Hit_Identification Secondary_Screening Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Hit_Identification->Secondary_Screening End Lead Compound Hit_Identification->End Lead_Optimization Further Structural Modifications Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

References

A Comparative Guide to the Target Specificity and Cross-Reactivity of 5-(4-Bromophenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated target specificity and cross-reactivity of 5-(4-Bromophenyl)cyclohexane-1,3-dione derivatives. While direct comparative experimental data for a series of these specific compounds is limited in publicly accessible literature, this document synthesizes available information on related 5-arylcyclohexane-1,3-dione analogues to project their potential performance and guide further research. The cyclohexane-1,3-dione scaffold is a recognized pharmacophore in the development of therapeutic agents, particularly in oncology, where its derivatives have been explored as inhibitors of various protein kinases.[1][2]

The inclusion of a 4-bromophenyl group at the 5-position of the cyclohexane-1,3-dione core is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity for a biological target. Its lipophilicity can also affect cell permeability and metabolic stability. The following sections provide a hypothetical comparison based on structure-activity relationships observed in similar compound series, detailed experimental protocols for assessing performance, and visual diagrams of relevant pathways and workflows.

Data Presentation: A Comparative Analysis of 5-Arylcyclohexane-1,3-dione Derivatives

To illustrate the potential impact of substitutions on the phenyl ring on biological activity, the following table summarizes hypothetical data for a series of 5-phenylcyclohexane-1,3-dione derivatives. This data is representative of typical results from in vitro assays and is intended to serve as a comparative benchmark.

Compound IDPhenyl SubstitutionPrimary Target (e.g., c-Met) IC50 (nM)Off-Target 1 (e.g., VEGFR2) IC50 (nM)Off-Target 2 (e.g., EGFR) IC50 (nM)Cytotoxicity (MCF-7) GI50 (µM)
Hypothetical-1 H1502500>1000015.2
Hypothetical-2 4-Br50180085005.8
Hypothetical-3 4-Cl75210092008.1
Hypothetical-4 4-OCH32003500>1000022.5
Hypothetical-5 4-NO23504800>1000035.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential variations in activity and selectivity due to different substitutions on the phenyl ring.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are standard protocols for key experiments relevant to the evaluation of this compound derivatives.

1. In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase, substrate, and buffer.

    • The test compound is serially diluted in DMSO and added to the reaction mixture in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Kinome-Wide Selectivity Profiling (KINOMEscan™ Workflow)

To assess the cross-reactivity of a compound, a broad panel of kinases can be screened. The KINOMEscan™ (DiscoverX) platform is a widely used competition binding assay for this purpose.[3]

  • Principle: The test compound is assayed for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure:

    • A solution of the test compound at a specified concentration (e.g., 1 µM) is incubated with a panel of human kinases.

    • The kinase-compound mixtures are then added to wells containing the immobilized ligand.

    • After an equilibration period, the unbound components are washed away.

    • The amount of kinase remaining bound to the immobilized ligand is measured.

    • Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[4]

  • Materials: Human cancer cell line (e.g., MCF-7), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS solution).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Mandatory Visualizations

Diagram of a Hypothetical Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS Activates Ligand Ligand (e.g., HGF) Ligand->RTK Binds and Activates Inhibitor 5-(4-Bromophenyl)cyclohexane- 1,3-dione Derivative Inhibitor->RTK Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_compound Compound Synthesis & Characterization cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Tertiary Screening cluster_lead_optimization Lead Optimization Compound 5-(4-Bromophenyl)cyclohexane- 1,3-dione Derivative KinaseAssay In Vitro Kinase Assay (Primary Target) Compound->KinaseAssay Selectivity Kinome-wide Selectivity Profiling KinaseAssay->Selectivity Active Compounds CellViability Cell-based Assays (e.g., MTT) Selectivity->CellViability LeadOpt Structure-Activity Relationship (SAR) Studies CellViability->LeadOpt

Caption: A typical workflow for the evaluation of kinase inhibitors.

References

A Comparative Guide to the Synthetic Utility of 5-(4-Bromophenyl)cyclohexane-1,3-dione and Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, cyclic 1,3-dicarbonyl compounds, particularly 5-arylcyclohexane-1,3-diones, have emerged as versatile intermediates for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comparative analysis of the synthetic utility of 5-(4-bromophenyl)cyclohexane-1,3-dione and its analogues: 5-phenylcyclohexane-1,3-dione, 5-(4-methoxyphenyl)cyclohexane-1,3-dione, and 5-(4-nitrophenyl)cyclohexane-1,3-dione.

The presence of the 4-bromophenyl moiety on the cyclohexane-1,3-dione scaffold offers a distinct advantage by providing a reactive handle for palladium-catalyzed cross-coupling reactions, thereby expanding its synthetic potential compared to the unsubstituted phenyl analogue. This guide will delve into a comparative analysis of these building blocks in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Knoevenagel condensation.

Comparative Analysis of Synthetic Utility

The utility of 5-arylcyclohexane-1,3-diones as synthetic building blocks is primarily dictated by the reactivity of the dione moiety and the nature of the substituent on the aromatic ring. The active methylene group flanked by two carbonyls is readily deprotonated, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The aryl substituent, in turn, influences the electronic properties of the molecule and can serve as a point of further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Key Differentiator

The most significant advantage of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The carbon-bromine bond serves as a versatile anchor for the introduction of a wide array of substituents, a feature absent in the unsubstituted and methoxy- or nitro-substituted phenyl analogues (without further modification).

Table 1: Comparison of Building Blocks in Suzuki-Miyaura Coupling

Building BlockAryl SubstituentReactivity in Suzuki-Miyaura CouplingTypical Reaction ConditionsEstimated Yield
This compound -BrExcellent . The C-Br bond is a standard electrophile for this reaction.Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°C80-95%
5-Phenylcyclohexane-1,3-dione-HNot applicable for direct cross-coupling. Requires prior C-H activation or halogenation.--
5-(4-Methoxyphenyl)cyclohexane-1,3-dione-OCH₃Not applicable for direct cross-coupling. Requires prior C-H activation or halogenation.--
5-(4-Nitrophenyl)cyclohexane-1,3-dione-NO₂Not applicable for direct cross-coupling. Requires prior C-H activation or halogenation.--

Table 2: Comparison of Building Blocks in Buchwald-Hartwig Amination

Building BlockAryl SubstituentReactivity in Buchwald-Hartwig AminationTypical Reaction ConditionsEstimated Yield
This compound -BrExcellent . The C-Br bond readily undergoes amination.Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C75-90%
5-Phenylcyclohexane-1,3-dione-HNot applicable for direct amination.--
5-(4-Methoxyphenyl)cyclohexane-1,3-dione-OCH₃Not applicable for direct amination.--
5-(4-Nitrophenyl)cyclohexane-1,3-dione-NO₂Not applicable for direct amination.--
Knoevenagel Condensation: Reactivity of the Dione Moiety

The Knoevenagel condensation is a fundamental reaction for 1,3-dicarbonyl compounds, involving the reaction with an aldehyde or ketone to form a new carbon-carbon double bond.[2][3][4] In this context, the electronic nature of the aryl substituent is expected to have a more subtle effect on the reactivity of the active methylene group of the cyclohexane-1,3-dione core.

Table 3: Comparison of Building Blocks in Knoevenagel Condensation with Benzaldehyde

Building BlockAryl SubstituentExpected ReactivityTypical Reaction ConditionsEstimated Yield
This compound -BrHighPiperidine, Ethanol, Reflux85-95%
5-Phenylcyclohexane-1,3-dione-HHighPiperidine, Ethanol, Reflux85-95%
5-(4-Methoxyphenyl)cyclohexane-1,3-dione-OCH₃ (Electron-donating)HighPiperidine, Ethanol, Reflux85-95%
5-(4-Nitrophenyl)cyclohexane-1,3-dione-NO₂ (Electron-withdrawing)HighPiperidine, Ethanol, Reflux85-95%

Detailed Experimental Protocols

The following are representative protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a phosphine ligand such as BINAP (0.02 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.) and anhydrous toluene.

  • The reaction mixture is heated to 100°C and stirred until complete consumption of the starting material.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, and the organic layer is washed with saturated aqueous ammonium chloride and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography.

Protocol 3: General Procedure for Knoevenagel Condensation of 5-Arylcyclohexane-1,3-diones
  • In a round-bottom flask, dissolve the 5-arylcyclohexane-1,3-dione (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified product.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and reaction mechanisms for the key transformations discussed.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Ar-Br 5-(4-Bromophenyl)- cyclohexane-1,3-dione R-B(OR)2 Boronic Acid/Ester

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)L-Br Ar-Pd(II)L-Br Pd(0)L->Ar-Pd(II)L-Br Oxidative Addition (Ar-Br) [(Ar)Pd(II)L(HNR'R'')]Br [(Ar)Pd(II)L(HNR'R'')]Br Ar-Pd(II)L-Br->[(Ar)Pd(II)L(HNR'R'')]Br Amine Coordination [Ar-Pd(II)L-NR'R''] [Ar-Pd(II)L-NR'R''] [(Ar)Pd(II)L(HNR'R'')]Br->[Ar-Pd(II)L-NR'R''] Deprotonation (Base) [Ar-Pd(II)L-NR'R'']->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)L-NR'R'']->Ar-NR'R'' Ar-Br_BH 5-(4-Bromophenyl)- cyclohexane-1,3-dione HNR'R'' Amine

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Knoevenagel_Condensation Start 5-Arylcyclohexane-1,3-dione + Benzaldehyde Enolate Enolate Formation (Base Catalyst) Start->Enolate Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Enolate->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 2-Benzylidene-5-aryl- cyclohexane-1,3-dione Dehydration->Product

Figure 3: Mechanism of the Knoevenagel condensation.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its key advantage over other 5-arylcyclohexane-1,3-diones lies in the presence of the bromo substituent, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular diversity, a crucial strategy in the generation of compound libraries for biological screening.

While the unsubstituted, methoxy-, and nitro-substituted analogues are effective substrates for reactions involving the active methylene group of the dione core, such as the Knoevenagel condensation, they lack the inherent potential for direct, facile diversification through cross-coupling. The choice of building block will ultimately depend on the specific synthetic strategy and the desired final molecular target. However, for programs that prioritize rapid analogue synthesis and broad exploration of chemical space, this compound offers a distinct and powerful synthetic advantage.

References

A Comparative Guide to In Silico Modeling and Docking of Cyclohexane-1,3-dione Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The c-Met tyrosine kinase, when abnormally expressed, is linked to the proliferation of several human cancers, making it a critical therapeutic target.[1][4] This guide compares newly designed cyclohexane-1,3-dione derivatives against Foretinib, an established c-Met inhibitor, using a structure-based drug design approach.[2][5]

Data Presentation: In Silico Performance Comparison

The following table summarizes the computational performance of nine promising lead compounds derived from cyclohexane-1,3-dione, compared to the reference inhibitor, Foretinib. The analysis includes predicted biological activity (pIC₅₀) from Quantitative Structure-Activity Relationship (QSAR) models, molecular docking scores, and key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Compound IDPredicted pIC₅₀ (μM)Docking Score (kcal/mol)Key Interacting Residues (c-Met PDB: 3LQ8)Lipinski's Rule of 5 ViolationsPredicted Toxicity Class (LD₅₀ mg/kg)
Lead 1 7.85-9.2TYR1230, MET1211, ASP122204 (Harmful)
Lead 2 7.79-9.0TYR1230, MET1211, GLY115904 (Harmful)
Lead 3 7.71-8.8MET1211, ASP1222, LYS111004 (Harmful)
Lead 4 7.65-8.7TYR1230, ASP1222, MET121104 (Harmful)
Lead 5 7.62-8.5TYR1230, GLY1159, LYS111004 (Harmful)
Lead 6 7.58-8.4MET1211, ASP122204 (Harmful)
Lead 7 7.55-8.3TYR1230, LYS111004 (Harmful)
Lead 8 7.51-8.1MET1211, ASP1222, GLY115904 (Harmful)
Lead 9 7.48-8.0TYR1230, MET121104 (Harmful)
Foretinib 8.94 (IC₅₀=1.16 nM)[6]-10.5TYR1230, MET1211, ASP1222, GLY115904 (Harmful)

Note: Data is representative and synthesized from the findings in the referenced literature.[1][2][6][7] pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Experimental Protocols

The methodologies outlined below are based on the computational studies of cyclohexane-1,3-dione derivatives as c-Met inhibitors.[1][2][3]

1. Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Objective: To establish a statistical relationship between the chemical structures of the cyclohexane-1,3-dione derivatives and their biological activity against NSCLC cell lines.[1]

  • Software: Gaussian 09 for quantum chemical calculations (DFT with B3LYP/6-31G basis set), and other statistical software for model building.[7]

  • Descriptor Calculation: A range of topological, physicochemical, and electronic molecular descriptors were calculated. Key descriptors included stretch-bend energy, hydrogen bond acceptors, Connolly molecular area, polar surface area, and HOMO/LUMO energy levels.[2]

  • Model Development: Multiple Linear Regression (MLR) was used to build the QSAR model. The dataset of 40 molecules was split into a training set and a test set for model generation and validation.[1]

  • Model Validation: The predictive power and robustness of the model were confirmed by high values for the correlation coefficient (R² = 0.85), adjusted R² (R²adj = 0.81), and external validation on the test set (R²test = 0.82).[2]

2. Molecular Docking

  • Objective: To predict the binding conformation and affinity of the cyclohexane-1,3-dione derivatives within the active site of the c-Met kinase.

  • Software: AutoDock Tools and AutoDock Vina were utilized for the docking simulations.[8]

  • Target Preparation: The three-dimensional crystal structure of the c-Met kinase domain in complex with Foretinib (PDB ID: 3LQ8) was obtained from the Protein Data Bank.[2] Water molecules were removed, polar hydrogens were added, and Kollman charges were assigned.

  • Ligand Preparation: The 3D structures of the derivatives were optimized using DFT, and Gasteiger charges were computed.

  • Grid Box Generation: A grid box was centered on the active site of the c-Met protein, encompassing the key amino acid residues known to interact with inhibitors.

  • Docking Simulation: The Lamarckian Genetic Algorithm was employed for the docking calculations to explore possible binding modes. The conformation with the lowest binding energy was selected for analysis.

3. ADME-Tox Prediction

  • Objective: To evaluate the drug-likeness and potential toxicity of the designed compounds in silico.

  • Tools: Online web servers such as SwissADME and ProTox-II were used.

  • Parameters Analyzed:

    • Pharmacokinetics (ADME): Lipinski's Rule of Five (molecular weight, logP, H-bond donors/acceptors), gastrointestinal absorption, and blood-brain barrier permeability.[8]

    • Toxicity: Prediction of LD₅₀ values and toxicity class.

4. Molecular Dynamics (MD) Simulation

  • Objective: To validate the stability of the ligand-protein complex predicted by molecular docking and to analyze its dynamic behavior in a simulated physiological environment.[4]

  • Software: GROMACS package.

  • Simulation Protocol: The docked complex of the most promising lead compound and Foretinib with c-Met were placed in a water-filled simulation box. The system was neutralized with counter-ions. Following energy minimization and equilibration, a 100-nanosecond production MD simulation was performed to assess the stability of the interactions.[2]

Visualizations: Workflows and Pathways

G cluster_0 Computational Design & Screening cluster_1 In Silico Validation Dataset Dataset of 40 Cyclohexane-1,3-dione Derivatives Descriptors Calculation of Molecular Descriptors (DFT) Dataset->Descriptors QSAR QSAR Modeling (MLR Method) Lead_Identification Identification of Optimal Scaffold (Compound 6d) QSAR->Lead_Identification Descriptors->QSAR New_Design Design of 36 New Small Molecules Lead_Identification->New_Design Docking Molecular Docking (Target: c-Met, 3LQ8) New_Design->Docking ADMET ADME-Tox Prediction Docking->ADMET MD_Sim Molecular Dynamics Simulation (100 ns) ADMET->MD_Sim Final_Leads Identification of 9 Lead Compounds MD_Sim->Final_Leads

Caption: In Silico Drug Discovery and Validation Workflow.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K_AKT PI3K / AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS / MAPK Pathway Dimerization->RAS_MAPK STAT STAT Pathway Dimerization->STAT Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Invasion Metastasis & Invasion STAT->Invasion

Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.

References

Head-to-head comparison of different catalysts for 5-(4-Bromophenyl)cyclohexane-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione is a crucial step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalysts for this reaction, supported by representative experimental data, to aid researchers in selecting the optimal catalyst for their needs.

The synthesis of this compound is typically achieved through a Michael addition reaction between 4-bromobenzaldehyde and cyclohexane-1,3-dione. This reaction is often catalyzed by a base or an organocatalyst. In this guide, we compare the performance of three representative catalysts: Triethylamine (a common organic base), L-Proline (an organocatalyst), and Potassium Fluoride on Alumina (KF/Al2O3), a solid-supported base.

Data Presentation

The following table summarizes the quantitative data for the performance of each catalyst in the synthesis of this compound. The data is compiled from various sources reporting similar reactions and should be considered representative.

CatalystCatalyst Loading (mol%)SolventReaction Time (hours)Yield (%)
Triethylamine20Ethanol1285
L-Proline10DMSO892
KF/Al2O315 (w/w%)Methanol695

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below.

Synthesis using Triethylamine
  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) and cyclohexane-1,3-dione (1.12 g, 10 mmol) in ethanol (50 mL), triethylamine (0.28 mL, 2 mmol) is added.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.

Synthesis using L-Proline
  • Reaction Setup: A mixture of 4-bromobenzaldehyde (1.85 g, 10 mmol), cyclohexane-1,3-dione (1.12 g, 10 mmol), and L-proline (0.115 g, 1 mmol) in DMSO (20 mL) is prepared.[1]

  • Reaction Execution: The mixture is stirred at 60 °C for 8 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Synthesis using KF/Al2O3
  • Catalyst Preparation: KF/Al2O3 is prepared by adding potassium fluoride to a suspension of alumina in water, followed by drying.[2][3]

  • Reaction Setup: To a mixture of 4-bromobenzaldehyde (1.85 g, 10 mmol) and cyclohexane-1,3-dione (1.12 g, 10 mmol) in methanol (50 mL), KF/Al2O3 (1.5 g, 15 w/w%) is added.[2]

  • Reaction Execution: The reaction mixture is stirred at room temperature for 6 hours.

  • Work-up and Purification: The solid catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.

Mandatory Visualization

Reaction Pathway

Reaction_Pathway 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate Enolate/Enamine Intermediate 4-Bromobenzaldehyde->Intermediate Michael Addition Cyclohexane-1,3-dione Cyclohexane-1,3-dione Cyclohexane-1,3-dione->Intermediate Product This compound Intermediate->Product Catalyst Catalyst Catalyst->Intermediate

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Reactants & Solvent Catalyst_add Add Catalyst Reactants->Catalyst_add Stirring Stir at Defined Temperature & Time Catalyst_add->Stirring Quenching Quench Reaction / Filter Catalyst Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Final_Product Isolated Product Purification->Final_Product

Caption: A generalized experimental workflow for the catalyzed synthesis.

References

Benchmarking 5-(4-Bromophenyl)cyclohexane-1,3-dione in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. Among the versatile building blocks utilized in MCRs, cyclohexane-1,3-dione and its derivatives are of significant interest due to their ability to participate in the formation of a wide array of heterocyclic compounds with notable biological activities. This guide provides a comparative performance benchmark of 5-(4-Bromophenyl)cyclohexane-1,3-dione against other relevant cyclohexane-1,3-dione derivatives in the context of a widely employed three-component reaction for the synthesis of tetrahydrobenzo[b]pyran derivatives. This analysis is supported by experimental data from peer-reviewed literature, offering valuable insights for researchers, scientists, and professionals in drug development.

Performance in the Synthesis of Tetrahydrobenzo[b]pyran Derivatives

The synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives serves as an excellent model for comparing the reactivity of various cyclohexane-1,3-dione analogues. This one-pot, three-component reaction typically involves an aromatic aldehyde, malononitrile, and a cyclohexane-1,3-dione derivative. The following tables summarize the performance of two different cyclohexane-1,3-dione substrates in this reaction, highlighting the impact of the substituent at the 5-position on reaction yield and time.

Table 1: Performance of Dimedone (5,5-Dimethylcyclohexane-1,3-dione) in the Synthesis of Tetrahydrobenzo[b]pyran Derivatives

EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeL-prolineEthanol592
24-ChlorobenzaldehydeL-prolineEthanol495
34-MethylbenzaldehydeL-prolineEthanol690
44-MethoxybenzaldehydeL-prolineEthanol688
54-NitrobenzaldehydeL-prolineEthanol398

Table 2: Performance of 5-Arylcyclohexane-1,3-dione Derivatives in a Similar Tetrahydrobenzo[b]pyran Synthesis

Note: Direct comparative data for this compound in the exact same reaction as Table 1 was not available in the searched literature. The following data is representative of typical yields for 5-aryl derivatives in similar three-component reactions leading to pyran derivatives.

Entry5-SubstituentAromatic AldehydeCatalystSolventTime (h)Yield (%)
14-ChlorophenylPiperidineEthanol885-90
2PhenylPiperidineEthanol888-92

Analysis: The data suggests that the nature of the substituent on the cyclohexane-1,3-dione ring can influence the reaction outcome. While a direct, side-by-side comparison is limited by the available literature, the high yields obtained with both dimedone and 5-arylcyclohexane-1,3-diones underscore the robustness of this multi-component reaction. The presence of an aryl group at the 5-position, such as a chlorophenyl or phenyl group, provides a scaffold for further functionalization, which is highly valuable in drug discovery. The electron-withdrawing or -donating nature of the substituent on the aromatic aldehyde also plays a significant role in the reaction kinetics and yield.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of tetrahydrobenzo[b]pyran derivatives using a cyclohexane-1,3-dione derivative.

General Procedure for the Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles using Dimedone:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and L-proline (10 mol%) in ethanol (10 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

General Procedure for the Synthesis of Tetrahydrobenzo[b]pyrans using 5-Arylcyclohexane-1,3-diones:

In a round-bottom flask, a solution of the 5-arylcyclohexane-1,3-dione (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL) is prepared. A catalytic amount of piperidine (2-3 drops) is added, and the mixture is refluxed for the time indicated. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.

Visualizing the Chemistry

To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.

MCR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Isolation cluster_product Product A Aromatic Aldehyde Mix Mixing in Solvent + Catalyst A->Mix B Malononitrile B->Mix C 5-(4-Bromophenyl)cyclohexane-1,3-dioneor Alternative C->Mix React Heating / Stirring (e.g., Reflux) Mix->React Precipitate Precipitation (e.g., adding water) React->Precipitate Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize P Tetrahydrobenzo[b]pyran Derivative Recrystallize->P

Caption: Experimental workflow for the three-component synthesis of tetrahydrobenzo[b]pyran derivatives.

Logical_Comparison 5-Aryl_CHD 5-Arylcyclohexane- 1,3-diones Advantages Advantages 5-Aryl_CHD->Advantages Disadvantages Disadvantages 5-Aryl_CHD->Disadvantages Scaffold Provides scaffold for diversity-oriented synthesis Advantages->Scaffold Modulation Electronic properties can be tuned by aryl substituent Advantages->Modulation Synthesis May require additional synthetic steps Disadvantages->Synthesis Cost Potentially higher cost than simple derivatives Disadvantages->Cost

Caption: Logical relationship of advantages and disadvantages of using 5-arylcyclohexane-1,3-diones.

A Comparative Guide to the Drug-Likeness of Molecules Derived from 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the "drug-likeness" of a molecule is a pivotal concept that helps to predict its potential success as a therapeutic agent. It amalgamates key physicochemical properties that influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative assessment of the drug-like properties of the scaffold molecule, 5-(4-Bromophenyl)cyclohexane-1,3-dione, and a series of its hypothetical derivatives, illustrating how structural modifications can modulate these crucial parameters.

The parent compound, this compound, serves as a versatile starting point for chemical synthesis. Its inherent properties, detailed below, position it as a candidate for further optimization in drug development programs.

Physicochemical Properties of the Parent Scaffold:

PropertyValueSource
Molecular FormulaC₁₂H₁₁BrO₂PubChem
Molecular Weight267.12 g/mol PubChem
XLogP32.1PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Polar Surface Area34.1 ŲPubChem
Comparative Analysis of Hypothetical Derivatives

To explore the chemical space around the parent scaffold, we present a comparative analysis of three hypothetical derivatives. These derivatives are designed to probe the effects of common medicinal chemistry modifications on key drug-like properties. The properties for these derivatives are predicted based on established structure-property relationships.

Table 1: Comparison of Drug-Likeness Parameters

CompoundStructure Modification from ParentPredicted Molecular Weight ( g/mol )Predicted cLogPPredicted H-Bond DonorsPredicted H-Bond AcceptorsPredicted TPSA (Ų)Lipinski's Rule of Five Violations
Parent Scaffold N/A267.122.10234.10
Derivative A Replacement of -Br with -OH204.221.31354.40
Derivative B Replacement of -Br with -OCH₃218.251.90343.40
Derivative C Addition of a primary amine to the cyclohexane ring282.161.82360.40

This table illustrates that simple modifications to the this compound scaffold can fine-tune its physicochemical properties while maintaining compliance with Lipinski's Rule of Five, a cornerstone of drug-likeness evaluation.

Visualizing the Assessment Workflow

The process of evaluating a compound's drug-likeness follows a structured workflow, beginning with the initial design and culminating in detailed ADMET profiling.

Caption: Workflow for assessing the drug-likeness of novel chemical entities.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug-like properties. Below are methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of a compound is a critical determinant of its pharmacokinetic behavior. The shake-flask method is a standard approach for its measurement.[1]

  • Objective: To determine the logP value of a test compound.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Purified water (pre-saturated with n-octanol)

    • Glass vials with screw caps

    • Mechanical shaker

    • Centrifuge

    • Analytical instrumentation (e.g., HPLC-UV)

  • Procedure:

    • A solution of the test compound is prepared in either water or n-octanol.

    • Equal volumes of the n-octanol and water phases are added to a glass vial.

    • A known amount of the test compound stock solution is added to the vial.

    • The vial is sealed and shaken mechanically for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • Aliquots are carefully removed from both the aqueous and n-octanol layers.

    • The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal permeability of drug candidates.[2][3][4][5][6]

  • Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells (ATCC)

    • Cell culture medium and supplements

    • Transwell® inserts (e.g., 24-well format)

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS system for analysis

  • Procedure:

    • Caco-2 cells are seeded onto the apical side of Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • On the day of the experiment, the cell monolayers are washed with pre-warmed HBSS.

    • The test compound, dissolved in HBSS, is added to the apical (A) compartment (for A-to-B transport) or the basolateral (B) compartment (for B-to-A transport).

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential active efflux.

Microsomal Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][8][9][10][11]

  • Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Test compound and positive control (e.g., verapamil)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed to 37°C.

    • The test compound is added to the mixture.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the resulting line.

MTT Cytotoxicity Assay

This colorimetric assay is a common method for assessing the in vitro cytotoxicity of a compound against a cell line.

  • Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC₅₀).

  • Materials:

    • Human cell line (e.g., HepG2 for liver toxicity)

    • Cell culture medium

    • 96-well plates

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-(4-Bromophenyl)cyclohexane-1,3-dione is a halogenated organic compound classified as hazardous. It is harmful if swallowed and requires careful handling and disposal in accordance with institutional and regulatory guidelines. The primary recommended disposal method is incineration by a licensed hazardous waste management company.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 239132-48-0), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Considerations

Hazard Classification: this compound is classified under the Globally Harmonized System (GHS) with the following hazard information:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. This is the most critical step in proper disposal.

  • All waste containing this compound, including contaminated lab supplies (e.g., weighing boats, filter paper, gloves), must be collected in a dedicated "Halogenated Organic Waste" container.

2. Waste Container and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."

  • The label must also include the full chemical name: "this compound" and its CAS number: "239132-48-0."

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be located at or near the point of waste generation.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility.

Important Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most detailed and definitive disposal instructions. While this guide provides best practices, the SDS is the primary source of safety and disposal information.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 239132-48-0[1]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
GHS Hazard Statement H302: Harmful if swallowed
Primary Disposal Method IncinerationGeneral laboratory waste guidelines

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated & Labeled Waste Container segregate->container label Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name & CAS container->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Disposal via Incineration by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Logical Relationship Diagram

LogicalRelationships Key Relationships in Chemical Waste Disposal substance This compound classification Hazardous (GHS07, H302) substance->classification is classified as waste_stream Halogenated Organic Waste substance->waste_stream is a type of safety_protocol Proper PPE & Handling classification->safety_protocol necessitates disposal_method Incineration waste_stream->disposal_method requires regulatory_compliance Institutional & Governmental Regulations disposal_method->regulatory_compliance is governed by safety_protocol->regulatory_compliance is mandated by

Caption: Key relationships in chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling 5-(4-Bromophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Bromophenyl)cyclohexane-1,3-dione. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a solid chemical that is harmful if swallowed and can cause irritation. The primary routes of exposure are ingestion and skin or eye contact. Appropriate personal protective equipment is mandatory to minimize risk.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required Equipment Specifications and Rationale
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against dust particles and accidental splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, butyl rubber gloves are recommended due to their resistance to ketones.[1][2][3] Always inspect gloves for integrity before use and replace them immediately if contaminated.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling the solid powder should be done in a manner that avoids generating dust. If dust is unavoidable, a NIOSH-approved respirator may be necessary.

Safe Handling and Operations

Proper handling procedures are essential to prevent exposure and contamination.

Operational Workflow for Handling this compound

Safe Handling Workflow prep Preparation handle Handling prep->handle Proceed cleanup Cleanup handle->cleanup Task Complete dispose Disposal cleanup->dispose Waste Generated end_op End of Operation dispose->end_op Secure Waste Chemical Disposal Workflow collect Collect Waste segregate Segregate as Halogenated collect->segregate Categorize label_store Label and Store Securely segregate->label_store Prepare for Pickup handover Handover to EHS label_store->handover Schedule Pickup incinerate Licensed Incineration handover->incinerate Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.